molecular formula C10H11NO B1588778 5-Methyl-3-hydroxymethylindole CAS No. 215997-77-6

5-Methyl-3-hydroxymethylindole

Cat. No.: B1588778
CAS No.: 215997-77-6
M. Wt: 161.2 g/mol
InChI Key: MLNSONWCLQMISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-hydroxymethylindole is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-1H-indol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-2-3-10-9(4-7)8(6-12)5-11-10/h2-5,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNSONWCLQMISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433097
Record name 5-METHYL-3-HYDROXYMETHYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215997-77-6
Record name 5-METHYL-3-HYDROXYMETHYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-3-hydroxymethylindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active compounds, from neurotransmitters to potent anti-cancer agents. Within this privileged heterocyclic family, substituted indole-3-methanols represent a particularly intriguing class of molecules, serving as versatile synthetic intermediates and exhibiting a range of pharmacological activities. This guide provides a comprehensive technical overview of the chemical properties of a specific, yet underexplored, member of this class: 5-Methyl-3-hydroxymethylindole.

As a Senior Application Scientist, the following sections are structured to provide not just a recitation of facts, but a cohesive narrative that explains the "why" behind the "how." We will delve into the physicochemical characteristics, synthetic pathways, spectroscopic identity, and reactive nature of this compound. Where direct experimental data for this compound is not publicly available, we will employ expert analysis based on established principles and data from closely related analogues to provide a robust predictive profile. This approach ensures a guide that is both scientifically grounded and practically insightful for professionals in the field.

Physicochemical Properties

This compound, also known as (5-methyl-1H-indol-3-yl)methanol, is a bifunctional molecule featuring a hydrophobic indole nucleus and a reactive hydroxymethyl group at the C3 position. The methyl group at the C5 position subtly modulates the electronic properties and lipophilicity of the indole ring, which can have significant implications for its reactivity and biological interactions.

Table 1: Computed Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₁NOPubChem[1]
Molecular Weight 161.20 g/mol PubChem[1]
IUPAC Name (5-methyl-1H-indol-3-yl)methanolPubChem[1]
CAS Number 215997-77-6PubChem[1]
XLogP3 (Predicted Lipophilicity) 1.5PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]

The predicted XLogP3 value of 1.5 suggests that this compound possesses moderate lipophilicity, a key parameter influencing its solubility and potential for crossing biological membranes. The presence of both hydrogen bond donors (the indole N-H and the hydroxyl O-H) and acceptors (the nitrogen and oxygen atoms) indicates its capacity to participate in hydrogen bonding, which is crucial for its interaction with biological targets and its solubility in protic solvents.

Synthesis and Purification

The synthesis of 3-hydroxymethylindoles is most commonly achieved through the reduction of the corresponding indole-3-carbaldehyde. This approach is favored due to the ready availability of indole-3-carbaldehydes via electrophilic formylation of indoles, such as the Vilsmeier-Haack reaction.

General Synthetic Protocol

A robust and widely applicable method for the synthesis of this compound involves a two-step process starting from 5-methylindole.

Step 1: Vilsmeier-Haack Formylation of 5-Methylindole

The first step is the introduction of a formyl group at the C3 position of the 5-methylindole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity for the electron-rich C3 position of the indole nucleus. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Step 2: Reduction of 5-Methyl-1H-indole-3-carbaldehyde

The resulting 5-methyl-1H-indole-3-carbaldehyde is then reduced to the corresponding alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its mildness and selectivity for aldehydes over other potentially reducible functional groups. The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol.

Experimental Workflow

SynthesisWorkflow cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction cluster_2 Purification 5-Methylindole 5-Methylindole Formylation Formylation 5-Methylindole->Formylation Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->Formylation 5-Methyl-1H-indole-3-carbaldehyde 5-Methyl-1H-indole-3-carbaldehyde Formylation->5-Methyl-1H-indole-3-carbaldehyde Reduction Reduction 5-Methyl-1H-indole-3-carbaldehyde->Reduction Reducing Agent (NaBH4) Reducing Agent (NaBH4) Reducing Agent (NaBH4)->Reduction This compound This compound Reduction->this compound Purification Purification This compound->Purification Pure Product Pure Product Purification->Pure Product

Caption: Synthetic workflow for this compound.

Purification

Following the reduction, the crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel. The choice of purification method will depend on the scale of the reaction and the purity of the crude product.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons, the hydroxymethyl group, and the methyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
N-H~8.0br s-Broad singlet, exchangeable with D₂O.
H-2~7.2s-Singlet, characteristic of the C2 proton of the indole ring.
H-4~7.5d~8.4Doublet, ortho coupling to H-6.
H-6~6.9dd~8.4, ~1.8Doublet of doublets, ortho coupling to H-4 and meta coupling to H-7.
H-7~7.3d~1.8Doublet, meta coupling to H-6.
-CH₂OH~4.8s-Singlet for the methylene protons.
-CH₂OH~1.5-2.0t~5.0Triplet for the hydroxyl proton, may be broad and exchangeable.
-CH₃~2.4s-Singlet for the methyl protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonPredicted Chemical Shift (δ, ppm)
C-2~123
C-3~112
C-3a~128
C-4~120
C-5~130
C-6~123
C-7~111
C-7a~135
-CH₂OH~58
-CH₃~21
FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as C-H and C=C stretching and bending vibrations of the aromatic ring.

Table 4: Predicted FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration
~3400N-H stretch
~3300 (broad)O-H stretch
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1620, 1460Aromatic C=C stretch
~1050C-O stretch
Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water from the hydroxymethyl group and fragmentation of the indole ring.

  • Predicted Molecular Ion (M⁺): m/z = 161

  • Key Fragmentation Ion: m/z = 143 ([M-H₂O]⁺)

Reactivity and Stability

The reactivity of this compound is dominated by the chemistry of the indole nucleus and the hydroxymethyl group at the C3 position.

Electrophilic Substitution

The indole ring is electron-rich and susceptible to electrophilic attack. The C3 position is the most nucleophilic, but since it is substituted, electrophilic substitution may occur at other positions, primarily C2.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group at the C3 position is prone to undergo acid-catalyzed dehydration to form a highly reactive electrophilic intermediate, an azafulvenium ion. This intermediate can then be trapped by various nucleophiles. A common reaction is the dimerization or polymerization of the indole, or reaction with other indole molecules to form diindolylmethanes (DIMs).

Reactivity 5-M-3-HMI This compound Intermediate Azafulvenium Ion (Electrophilic Intermediate) 5-M-3-HMI->Intermediate - H₂O H+ H⁺ (Acid Catalyst) Product Diindolylmethane Derivative Intermediate->Product Nucleophile Nucleophile (e.g., another indole molecule) Nucleophile->Product

Caption: Acid-catalyzed reactivity of this compound.

Stability

This compound is expected to be a relatively stable solid under standard conditions. However, it may be sensitive to strong acids, which can catalyze self-reaction, and to strong oxidizing agents. It should be stored in a cool, dark place to prevent degradation.

Potential Applications

While the specific biological activities of this compound are not extensively documented, the known pharmacology of related indole-3-carbinols and 5-substituted indoles suggests several potential areas of application.

  • Oncology: Indole-3-carbinol and its derivatives are known to possess anti-cancer properties, and the 5-methyl substitution could modulate this activity.

  • Neuropharmacology: The indole nucleus is a key component of many neurotransmitters and psychoactive compounds. 5-substituted indoles have been investigated for their effects on the central nervous system.

  • Synthetic Intermediate: Its bifunctional nature makes it a valuable building block for the synthesis of more complex indole-containing molecules with potential therapeutic applications.

Conclusion

This compound is a fascinating yet understudied molecule with significant potential in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its chemical properties, drawing upon established principles and data from related compounds to build a robust predictive profile. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the synthesis, characterization, and potential applications of this promising indole derivative.

References

A Technical Guide to the Synthesis of 5-Methyl-3-hydroxymethylindole: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 5-Methyl-3-hydroxymethylindole, a valuable heterocyclic building block in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds, making the efficient synthesis of its derivatives a critical focus for researchers.[1][2] This document details a robust and widely adopted two-step synthesis commencing with 5-methylindole. The primary route involves the Vilsmeier-Haack formylation to yield the key intermediate, 5-methylindole-3-carbaldehyde, followed by its selective reduction to the target alcohol. We will delve into the mechanistic rationale behind reagent selection, provide detailed, field-proven experimental protocols, and present quantitative data to ensure reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important indole derivative.

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of neurotransmitters like serotonin, essential amino acids like tryptophan, and a vast array of pharmaceuticals.[1][2] Its unique electronic properties and structural versatility allow for diverse functionalization, leading to compounds with anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Specifically, 3-hydroxymethylindole derivatives serve as crucial intermediates, enabling further molecular elaboration. The introduction of a hydroxymethyl group can enhance a drug's interaction with its target site and improve physicochemical properties such as solubility.[4]

This compound ((5-methyl-1H-indol-3-yl)methanol) is a particularly useful synthon.[5] The methyl group at the 5-position provides a point for modulating lipophilicity and steric interactions, making it a desirable feature in drug design. This guide focuses on the most reliable and scalable method for its preparation: a two-step sequence involving formylation and subsequent reduction.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, this compound, identifies the most straightforward synthetic approach. The primary alcohol functionality can be readily installed via the reduction of an aldehyde. This disconnection leads back to the key intermediate, 5-methylindole-3-carbaldehyde. This aldehyde, in turn, can be synthesized from commercially available 5-methylindole through a regioselective formylation reaction at the electron-rich C3 position. The Vilsmeier-Haack reaction is the premier choice for this transformation due to its high efficiency and regioselectivity with electron-rich heterocycles like indoles.[6][7]

G Target This compound Aldehyde 5-Methylindole-3-carbaldehyde Target->Aldehyde Reduction Start 5-Methylindole Aldehyde->Start Formylation (Vilsmeier-Haack)

Caption: Retrosynthetic pathway for this compound.

Primary Synthesis Pathway: Formylation and Reduction

The most reliable route to this compound proceeds in two high-yielding steps from 5-methylindole.

Step 1: Vilsmeier-Haack Formylation of 5-Methylindole

Mechanism and Rationale: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds.[6][8] The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7] The indole ring, being highly electron-rich, acts as a nucleophile and attacks the Vilsmeier reagent. The C3 position is the most nucleophilic site of the indole ring, leading to excellent regioselectivity. The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, 5-methylindole-3-carbaldehyde.[7] This method is preferred due to its high yields, operational simplicity, and the ready availability of the reagents.[6][9]

G cluster_prep Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Indole 5-Methylindole Indole->Intermediate Electrophilic Attack Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product 5-Methylindole-3-carbaldehyde Workup->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 5-methylindole.

Detailed Experimental Protocol: Synthesis of 5-Methylindole-3-carbaldehyde [6][9]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (e.g., 20 mL). Cool the flask to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.2 equivalents) dropwise to the cooled DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0-5 °C for 30-60 minutes to form the Vilsmeier reagent.

  • Indole Addition: Dissolve 5-methylindole (e.g., 1.0 equivalent) in a minimum amount of anhydrous DMF and add this solution dropwise to the Vilsmeier reagent mixture, again maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 85-90 °C and maintain for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6][9]

  • Workup and Isolation: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice. Basify the solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until a precipitate forms.[9]

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum. The resulting crude 5-methylindole-3-carbaldehyde is often of sufficient purity for the next step. If required, further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.[10]

Step 2: Reduction of 5-Methylindole-3-carbaldehyde

Mechanism and Rationale: The reduction of the aldehyde functional group to a primary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, sodium borohydride (NaBH₄) is the reagent of choice.[11] NaBH₄ is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not typically affect more robust functional groups like esters or amides, nor does it reduce the indole double bond under standard conditions.[11][12] The reaction mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[13] This forms a tetracoordinate borate-alkoxide intermediate. Subsequent protonation of the alkoxide intermediate during workup (typically with water or a mild acid from the protic solvent like methanol or ethanol) liberates the desired primary alcohol, this compound.[11][13]

Detailed Experimental Protocol: Synthesis of this compound

  • Setup: In a round-bottom flask, suspend 5-methylindole-3-carbaldehyde (1.0 equivalent) in a suitable protic solvent such as methanol or ethanol.

  • Reduction: Cool the suspension in an ice bath to 0 °C. Add sodium borohydride (NaBH₄) (e.g., 1.5-2.0 equivalents) portion-wise to the stirred suspension. The addition should be controlled to manage the evolution of hydrogen gas.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄. Remove the bulk of the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Data Summary and Characterization

The described two-step synthesis is highly efficient. The following table summarizes typical reaction parameters and expected outcomes based on literature precedents.

StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)Reference
1 Vilsmeier-Haack FormylationPOCl₃DMF0 to 855-688-96[6][9]
2 Aldehyde ReductionNaBH₄Methanol0 to RT1-2>90[14]

Characterization of 5-Methylindole-3-carbaldehyde:

  • Appearance: Light yellow solid.[9]

  • Molecular Formula: C₁₀H₉NO.[15]

  • Molecular Weight: 159.18 g/mol .[15]

  • ¹H NMR (DMSO-d₆): Key signals typically include a singlet for the aldehyde proton (~9.9 ppm), distinct aromatic protons, a singlet for the methyl group (~2.4 ppm), and a broad singlet for the indole N-H (~12.0 ppm).[9]

Characterization of this compound:

  • Appearance: Solid.

  • Molecular Formula: C₁₀H₁₁NO.[5]

  • Molecular Weight: 161.20 g/mol .[5]

  • ¹H NMR: Expected signals include a singlet for the CH₂OH protons, aromatic protons, a singlet for the C5-methyl group, and a broad singlet for the indole N-H.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving the Vilsmeier-Haack formylation of 5-methylindole followed by the sodium borohydride reduction of the resulting aldehyde. This pathway is characterized by high yields, operational simplicity, and the use of readily available and cost-effective reagents. The protocols and mechanistic discussions provided in this guide offer a robust framework for researchers to reliably produce this valuable intermediate for applications in drug discovery and medicinal chemistry.

References

Introduction: Elucidating the Structure of a Versatile Indole Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-3-hydroxymethylindole

This compound is a key heterocyclic compound, belonging to the vast family of indole derivatives that are central to numerous areas of chemical and biological research. Its structure, featuring a methyl group on the benzene ring and a hydroxymethyl substituent at the reactive 3-position, makes it a valuable synthon and a potential pharmacophore in drug discovery. Accurate and unambiguous structural confirmation is the bedrock of any scientific investigation involving this molecule, whether for reaction monitoring, quality control of starting materials, or metabolite identification.

This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. Moving beyond a simple listing of data, this document delves into the causality behind the observed spectral features, offering field-proven insights into data interpretation and outlining self-validating protocols for data acquisition. The data presented herein is a synthesized, representative dataset derived from established spectroscopic principles and analysis of closely related indole structures.

Molecular Structure and Atom Numbering

A logical and consistent numbering system is paramount for unambiguous spectral assignments. The standard IUPAC numbering for the indole ring is employed here, which serves as the foundation for our NMR analysis.

G mol This compound [M]⁺˙ m/z = 161 frag1 [M - CH₂OH]⁺ m/z = 130 (Base Peak) mol->frag1 - •CH₂OH frag2 [C₈H₇]⁺ m/z = 103 frag1->frag2 - HCN

An In-Depth Technical Guide to 5-Methyl-3-hydroxymethylindole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-Methyl-3-hydroxymethylindole, a key heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical development. This document delves into its chemical identity, synthesis protocols, physicochemical properties, and its emerging role as a versatile building block in the creation of novel therapeutic agents.

Core Compound Identification

Chemical Identity:

  • IUPAC Name: (5-methyl-1H-indol-3-yl)methanol[1]

  • CAS Number: 215997-77-6[1]

  • Molecular Formula: C₁₀H₁₁NO[1]

  • Molecular Weight: 161.20 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of (5-methyl-1H-indol-3-yl)methanol is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
IUPAC Name (5-methyl-1H-indol-3-yl)methanolPubChem[1]
CAS Number 215997-77-6PubChem[1]
Molecular Formula C₁₀H₁₁NOPubChem[1]
Molecular Weight 161.20 g/mol PubChem[1]

Synthesis and Manufacturing

The synthesis of (5-methyl-1H-indol-3-yl)methanol is typically achieved through a two-step process, starting with the formylation of 5-methylindole to produce the intermediate, 5-methyl-1H-indole-3-carbaldehyde. This is followed by the selective reduction of the aldehyde to the corresponding alcohol.

Step 1: Synthesis of 5-methyl-1H-indole-3-carbaldehyde

The Vilsmeier-Haack reaction is a standard and efficient method for the formylation of electron-rich aromatic compounds like indoles. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide such as N,N-dimethylformamide (DMF).

Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a cooled, inert atmosphere, slowly add phosphorus oxychloride to an appropriate volume of N,N-dimethylformamide (DMF).

  • Formylation: Dissolve 5-methylindole in DMF and add it dropwise to the prepared Vilsmeier reagent, maintaining a low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature, followed by heating to drive the reaction to completion.

  • Workup and Isolation: Quench the reaction by pouring the mixture into ice-water and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product. The solid 5-methyl-1H-indole-3-carbaldehyde can then be collected by filtration, washed with water, and dried.

Step 2: Reduction to (5-methyl-1H-indol-3-yl)methanol

The selective reduction of the aldehyde functional group in 5-methyl-1H-indole-3-carbaldehyde to a primary alcohol is commonly accomplished using mild reducing agents such as sodium borohydride (NaBH₄). This method is favored for its high selectivity and operational simplicity.

Experimental Protocol:

  • Dissolution: Suspend 5-methyl-1H-indole-3-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a reaction vessel.

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride portion-wise, maintaining the temperature below 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Quench the reaction by the careful addition of water. The product, (5-methyl-1H-indol-3-yl)methanol, can then be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final compound with high purity.

Synthesis_Workflow 5-methylindole 5-methylindole Formylation Vilsmeier-Haack Formylation 5-methylindole->Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Formylation 5-methyl-1H-indole-3-carbaldehyde 5-methyl-1H-indole-3-carbaldehyde Formylation->5-methyl-1H-indole-3-carbaldehyde Reduction Selective Reduction 5-methyl-1H-indole-3-carbaldehyde->Reduction Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Reduction Final_Product (5-methyl-1H-indol-3-yl)methanol Reduction->Final_Product

Caption: Synthetic workflow for (5-methyl-1H-indol-3-yl)methanol.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of a methyl group at the 5-position and a hydroxymethyl group at the 3-position of the indole ring can significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity.

While specific biological data for (5-methyl-1H-indol-3-yl)methanol is not extensively documented in publicly available literature, its structural similarity to Indole-3-carbinol (I3C) suggests potential activity in similar biological pathways. I3C and its derivatives are known to modulate a variety of signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways. The methyl group at the 5-position may enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins.

(5-methyl-1H-indol-3-yl)methanol serves as a valuable intermediate for the synthesis of more complex molecules with therapeutic potential. The hydroxyl group provides a reactive handle for further chemical modifications, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution, allowing for the construction of diverse chemical libraries for drug screening.

Potential Signaling Pathway Modulation

Based on the known activities of structurally related indole compounds like Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), it is plausible that (5-methyl-1H-indol-3-yl)methanol or its derivatives could modulate key cellular signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Indole_Compound (5-methyl-1H-indol-3-yl)methanol (Hypothesized) Indole_Compound->Akt Inhibits (Hypothesized)

Caption: Hypothesized modulation of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for application in drug discovery and development. Its straightforward synthesis from readily available starting materials and the reactive nature of its functional groups make it an attractive building block for the creation of diverse and complex molecular architectures. Further investigation into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

A Prospective Analysis of the Biological Activities of 5-Methyl-3-hydroxymethylindole: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] This guide focuses on 5-Methyl-3-hydroxymethylindole, a specific derivative whose biological activities remain largely unexplored. While direct literature is sparse, a comprehensive analysis of its structural analogues—including indole-3-carbinol, 5-methyl-indole-3-carboxylic acid, and various substituted indoles—provides a strong rationale for its investigation as a potential therapeutic agent.[3][4] This document presents a prospective framework for the systematic evaluation of this compound. We hypothesize, based on robust structure-activity relationship (SAR) data from related compounds, that it possesses significant potential in oncology, anti-inflammatory, and antioxidant applications. This guide provides a series of detailed, self-validating protocols and workflows designed to rigorously test these hypotheses, offering researchers, scientists, and drug development professionals a complete roadmap for its preclinical assessment.

Section 1: The Indole Scaffold and the Scientific Premise for Investigation

The indole ring system is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets.[5] Its derivatives have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents.[5][6] this compound (Figure 1) is a unique molecule combining two key functional groups on the indole core: a methyl group at the C-5 position and a hydroxymethyl group at the C-3 position.

  • The C-5 Methyl Group: Analogs with C-5 methylation often exhibit modified lipophilicity and metabolic stability, which can enhance bioavailability and potency.[7]

  • The C-3 Hydroxymethyl Group: This group is a key feature of tryptophol and the well-studied anticancer compound indole-3-carbinol (I3C).[4][8] It is critical for the biological activity of I3C and its derivatives, which are known to induce cell cycle arrest and apoptosis in various cancer cell lines.[7]

The combination of these two moieties suggests that this compound is a compelling, yet uncharacterized, candidate for therapeutic development. This guide outlines the necessary steps to synthesize, characterize, and systematically evaluate its biological potential.

Figure 1: Chemical Structure of this compound (5-methyl-1H-indol-3-yl)methanol [9]

PropertyValueSource
Molecular Formula C₁₀H₁₁NOPubChem CID 9942224[9]
Molecular Weight 161.20 g/mol PubChem CID 9942224[9]
XLogP3 1.5PubChem CID 9942224[9]

Section 2: Proposed Synthesis and Characterization

To enable biological evaluation, a reliable synthetic route is paramount. We propose a straightforward synthesis via the reduction of a commercially available precursor, 5-Methyl-1H-indole-3-carboxylic acid.[3][10]

Workflow for Synthesis and Characterization

start Start: 5-Methyl-1H-indole-3-carboxylic acid reduction Reduction with LiAlH₄ in THF start->reduction workup Aqueous Workup & Quench (e.g., Fieser method) reduction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Column Chromatography (Silica Gel) extraction->purification product Product: this compound purification->product characterization Characterization: ¹H NMR, ¹³C NMR, LC-MS, IR product->characterization validation Purity & Identity Confirmation characterization->validation

Caption: Proposed workflow for the synthesis and validation of this compound.

Protocol 1: Synthesis via Reduction

Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids directly to primary alcohols. This method is efficient and well-documented for indole derivatives.

Methodology:

  • Preparation: Under an inert argon atmosphere, suspend 5-Methyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of LiAlH₄ (1.5 - 2.0 eq) in THF to the stirred suspension. Caution: Highly exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction back to 0°C and cautiously quench by the sequential dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

  • Filtration & Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate. Collect the filtrate and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 3: Prospective Biological Evaluation: Anticancer Activity

Hypothesis: Drawing parallels with Indole-3-carbinol (I3C) and other substituted indoles, this compound is hypothesized to exhibit antiproliferative and pro-apoptotic activity against various cancer cell lines.[1][4]

Workflow for In Vitro Anticancer Screening

start Compound Synthesized screen Primary Screen: MTT Assay (e.g., MCF-7, A549, HCT116) start->screen determine_ic50 Determine IC₅₀ Values screen->determine_ic50 active Active? (IC₅₀ < 50 µM) determine_ic50->active inactive Inactive / Deprioritize active->inactive No apoptosis Mechanism of Death: Annexin V / PI Staining active->apoptosis Yes pathway Mechanism of Action: Western Blot (e.g., Caspase-3, PARP, Akt) Tubulin Polymerization Assay apoptosis->pathway conclusion Validated Anticancer Hit pathway->conclusion

Caption: A tiered workflow for evaluating the in vitro anticancer potential of the target compound.

Protocol 2: MTT Cell Viability Assay

Rationale: The MTT assay is a colorimetric, high-throughput method to assess a compound's cytotoxic or cytostatic effects by measuring the metabolic activity of living cells.[11] It serves as the primary screen to determine the concentration-dependent effects on cancer cell proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast, A549 lung, HCT116 colon) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[11]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Potential Mechanism of Action: Targeting Cancer Signaling Pathways

Many indole derivatives exert their anticancer effects by modulating critical signaling pathways.[2][6] Based on precedent, this compound could potentially act through:

  • Induction of Apoptosis: By activating caspases (e.g., Caspase-3, -9) and downregulating anti-apoptotic proteins like Bcl-2.[1][12]

  • Cell Cycle Arrest: By inhibiting cyclin-dependent kinases (CDKs), leading to arrest at the G2/M phase.[4]

  • Inhibition of Tubulin Polymerization: Similar to other indole-based antimitotic agents, it may bind to tubulin and disrupt microtubule dynamics.[6]

  • Modulation of Kinase Pathways: It could inhibit pro-survival pathways such as PI3K/AKT/mTOR, which are frequently dysregulated in cancer.[2]

Pathway Diagram: Potential PI3K/AKT/mTOR Inhibition

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Compound 5-Methyl-3- hydroxymethylindole Compound->PI3K Compound->AKT

Caption: Hypothesized inhibition of the PI3K/AKT pathway by this compound.

Section 4: Prospective Evaluation: Anti-inflammatory & Antioxidant Activity

Hypothesis: The indole nucleus, particularly when substituted with hydroxyl-containing groups, is known to possess antioxidant and anti-inflammatory properties.[7][8] We hypothesize that this compound will exhibit radical scavenging activity and inhibit key inflammatory mediators.

Protocol 3: DPPH Radical Scavenging Assay

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen for the free radical scavenging activity of a compound.[13] The hydroxymethyl group may act as a hydrogen atom donor to neutralize the DPPH radical.

Methodology:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each compound concentration to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value, representing the concentration required to scavenge 50% of DPPH radicals.

Protocol 4: Nitric Oxide (NO) Inhibition Assay

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[14] This assay uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess the compound's ability to inhibit NO production, a key indicator of anti-inflammatory potential.[7]

Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Analysis: Create a standard curve using sodium nitrite. Calculate the inhibition of NO production relative to LPS-stimulated cells without the compound.

Section 5: Preclinical Development and In Vivo Considerations

Should in vitro studies yield promising results, the next logical phase involves computational and preclinical animal models.

Workflow for Preclinical Progression

start Potent In Vitro Hit Identified adme In Silico ADME/Tox Prediction (Lipinski's Rules, etc.) start->adme pk_pd In Vitro Pharmacokinetics (Metabolic Stability, Protein Binding) adme->pk_pd favorable Favorable Profile? pk_pd->favorable stop Optimize or Halt favorable->stop No invivo In Vivo Efficacy Model (e.g., A549 Xenograft in Mice) favorable->invivo Yes toxicology Preliminary Toxicology (Maximum Tolerated Dose) invivo->toxicology lead Lead Candidate for Optimization toxicology->lead

Caption: High-level workflow from a validated in vitro hit to a preclinical lead candidate.

In silico Analysis: Before committing to expensive in vivo studies, computational tools can predict the compound's drug-likeness. Based on its structure, this compound has an XLogP3 of 1.5, a molecular weight of 161.2 g/mol , and is expected to comply with Lipinski's Rule of Five, suggesting potentially favorable oral bioavailability.[9]

In Vivo Xenograft Model: For anticancer evaluation, a standard approach involves implanting human cancer cells (e.g., A549) into immunocompromised mice.[11] Once tumors are established, animals would be treated with the compound to measure its effect on tumor growth inhibition compared to a vehicle control.[11]

Conclusion

This compound stands as a molecule of significant, albeit unrealized, potential. Its structure represents a hybrid of features known to confer potent biological activity in the realms of oncology and inflammation. While direct evidence of its efficacy is currently absent from the literature, the well-established structure-activity relationships of its chemical relatives provide a compelling scientific rationale for its investigation. This technical guide provides the foundational framework—from synthesis to advanced in vitro screening and preclinical considerations—for a rigorous and systematic exploration of its therapeutic promise. The methodologies outlined herein are designed to validate its potential as a novel scaffold for drug discovery and to elucidate the mechanisms that underpin its predicted biological activities.

References

Unlocking the Therapeutic Potential of 5-Methyl-3-hydroxymethylindole: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 6, 2026 – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential therapeutic targets of the novel indole derivative, 5-Methyl-3-hydroxymethylindole. While direct biological data on this specific compound is nascent, its structural similarity to the well-researched anticancer agent Indole-3-carbinol (I3C) provides a strong rationale for investigating its potential pharmacological activities. This guide outlines a scientifically rigorous, hypothesis-driven approach to identifying and validating the therapeutic targets of this compound, leveraging established knowledge of related indole compounds.

Introduction: The Promise of a Novel Indole Derivative

Indole and its derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] A significant body of research has focused on Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables, and its primary acid-catalyzed condensation product, 3,3'-diindolylmethane (DIM).[2] Both I3C and DIM have demonstrated potent antitumor activities by modulating a multitude of cellular signaling pathways critical for cancer cell proliferation, survival, and metastasis.[3][4]

This compound shares key structural motifs with I3C, notably the C3-hydroxymethyl substituent, which is crucial for the biological activity of I3C.[5] This structural analogy forms the basis of our hypothesis that this compound may engage similar, if not identical, therapeutic targets as I3C and DIM. This guide provides a roadmap for the systematic investigation of these potential targets.

Hypothesized Therapeutic Targets and Signaling Pathways

Based on the extensive literature on I3C and DIM, we propose the following key proteins and signaling pathways as primary potential therapeutic targets for this compound. The validation of these targets will be crucial in elucidating the compound's mechanism of action and therapeutic potential.

Key Hypothesized Targets:

  • Protein Kinases: Particularly those in pro-survival pathways such as PI3K/Akt. I3C has been shown to inhibit the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis.[6]

  • Nuclear Factor-kappaB (NF-κB): A transcription factor that plays a pivotal role in inflammation and cancer. I3C and DIM are known to suppress NF-κB activation.[7]

  • Hormone Receptors: Including the Estrogen Receptor (ER) and Androgen Receptor (AR). The anti-estrogenic and anti-androgenic activities of I3C and DIM are well-documented and contribute to their efficacy in hormone-dependent cancers.[8]

  • Aryl Hydrocarbon Receptor (AhR): A ligand-activated transcription factor that can influence the metabolism of xenobiotics and modulate immune responses. I3C and its derivatives are known ligands of AhR.[9]

  • Apoptosis-Regulating Proteins: Such as the Bcl-2 family of proteins and caspases. I3C induces apoptosis by altering the expression of these key regulators.[4]

The following diagram illustrates the hypothesized signaling pathways modulated by this compound, based on the known activities of I3C.

Hypothesized Signaling Pathways of this compound cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes 5-M-3-HMI 5-Methyl-3- hydroxymethylindole PI3K/Akt PI3K/Akt 5-M-3-HMI->PI3K/Akt Inhibition NF-kB NF-κB 5-M-3-HMI->NF-kB Inhibition ER/AR ER / AR 5-M-3-HMI->ER/AR Modulation AhR AhR 5-M-3-HMI->AhR Activation Proliferation ↓ Proliferation PI3K/Akt->Proliferation Apoptosis ↑ Apoptosis PI3K/Akt->Apoptosis NF-kB->Proliferation Inflammation ↓ Inflammation NF-kB->Inflammation Hormone_Signaling ↓ Hormone Signaling ER/AR->Hormone_Signaling Hormone_Signaling->Proliferation

Caption: Hypothesized signaling pathways modulated by this compound.

Experimental Validation of Therapeutic Targets

A rigorous and multi-faceted experimental approach is essential to validate the hypothesized therapeutic targets of this compound.[10][11] This section provides detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assays

To determine if this compound inhibits protein kinases, particularly within the PI3K/Akt pathway, a luminescence-based kinase assay can be employed. This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Experimental Protocol: Luminescence-Based Kinase Assay

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

  • Enzyme Addition: Add 2.5 µL of the target kinase (e.g., Akt1) to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
PI3KTo be determinedReference value
Akt1To be determinedReference value
mTORTo be determinedReference value

Table 1: Hypothetical data table for summarizing kinase inhibition assay results.

NF-κB Activity Assays

To assess the inhibitory effect of this compound on NF-κB signaling, a reporter gene assay can be utilized. This assay measures the transcriptional activity of NF-κB in response to a stimulus in the presence or absence of the test compound.

Experimental Protocol: NF-κB Reporter Assay

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating the cells with a known stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add a luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of NF-κB activity at each compound concentration.[13][14]

NF-kB Reporter Assay Workflow A 1. Transfect cells with NF-κB luciferase reporter B 2. Seed cells in 96-well plate A->B C 3. Treat with 5-M-3-HMI B->C D 4. Stimulate with TNF-α C->D E 5. Lyse cells D->E F 6. Measure luciferase activity E->F G 7. Analyze data F->G

References

An In-Depth Technical Guide to 5-Methyl-3-hydroxymethylindole Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Methyl-3-hydroxymethylindole and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into the synthetic strategies for accessing this core scaffold and its analogs, explore their diverse biological activities with a focus on anticancer and anti-inflammatory applications, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of these indole derivatives.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The indole ring system is a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals.[1] The strategic placement of a methyl group at the 5-position and a hydroxymethyl group at the 3-position of the indole core creates a versatile scaffold, (5-methyl-1H-indol-3-yl)methanol, with opportunities for diverse functionalization. The methyl group can influence lipophilicity and metabolic stability, while the hydroxymethyl group serves as a key synthetic handle for the introduction of various pharmacophores, enabling the exploration of a wide chemical space and the fine-tuning of biological activity.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives typically originates from commercially available 5-methylindole. A common and efficient strategy involves the formylation of the indole ring at the 3-position, followed by the reduction of the resulting aldehyde.

Synthesis of the Core Molecule: (5-methyl-1H-indol-3-yl)methanol

A robust method for the synthesis of the core molecule involves a two-step process starting from 5-methyl-1H-indole.

Step 1: Vilsmeier-Haack Formylation of 5-Methyl-1H-indole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like indoles.[2] This reaction introduces a formyl group (-CHO) at the C3 position of the indole ring.

Step 2: Reduction of 5-methyl-1H-indole-3-carbaldehyde

The resulting aldehyde, 5-methyl-1H-indole-3-carbaldehyde, can be selectively reduced to the corresponding primary alcohol, (5-methyl-1H-indol-3-yl)methanol, using mild reducing agents. Sodium borohydride (NaBH₄) is a commonly employed reagent for this transformation due to its selectivity for aldehydes and ketones over other functional groups.[3] Alternatively, lithium aluminum hydride (LiAlH₄) can also be used, although it is a more potent reducing agent.[4][5]

Experimental Protocol: Synthesis of (5-methyl-1H-indol-3-yl)methanol

Materials:

  • 5-methyl-1H-indole-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-methyl-1H-indole-3-carbaldehyde in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in portions.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure (5-methyl-1H-indol-3-yl)methanol.

Synthesis of Derivatives and Analogs

The hydroxyl group of (5-methyl-1H-indol-3-yl)methanol serves as a versatile point for derivatization. Esterification, etherification, and substitution reactions can be employed to introduce a wide array of functional groups, leading to the generation of diverse chemical libraries for biological screening. For instance, reaction with various acyl chlorides or carboxylic acids in the presence of a coupling agent can yield a series of ester derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the 5-methylindole scaffold have demonstrated a broad spectrum of biological activities, with significant potential in the fields of oncology and inflammation.

Anticancer Activity

Numerous indole derivatives have been investigated for their anticancer properties.[6] The mechanism of action often involves the disruption of key cellular processes in cancer cells, such as cell cycle progression and the induction of apoptosis.

Quantitative Data Summary: Anticancer Activity of Selected 5-Methylindole Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 N-methyl-indole-chalconeOral (SCC-29B)0.96[7]
2 3-amino-1H-7-azaindoleCervical (HeLa)3.7[6]
3 3-amino-1H-7-azaindoleLiver (HepG2)8.0[6]
4 3-amino-1H-7-azaindoleBreast (MCF-7)19.9[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][8][9][10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include a vehicle control (solvent only).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Indole derivatives have shown promise as anti-inflammatory agents, often through the modulation of critical inflammatory signaling pathways.[11][12]

Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[13][14] Its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like cyclooxygenase-2 (COX-2). Several indole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11][12][15] This inhibition can occur at various points, such as preventing the phosphorylation and degradation of IκBα, which retains NF-κB in the cytoplasm, or by inhibiting the nuclear translocation of the active p65 subunit.[13]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Test compound (this compound derivative)

  • Griess Reagent (for NO measurement)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no LPS) and a positive control (LPS only).

  • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage inhibition of NO production by the test compound compared to the LPS-only control.

Visualization of Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Synthetic Pathway to the Core Scaffold

Synthesis 5-Methyl-1H-indole 5-Methyl-1H-indole 5-methyl-1H-indole-3-carbaldehyde 5-methyl-1H-indole-3-carbaldehyde 5-Methyl-1H-indole->5-methyl-1H-indole-3-carbaldehyde Vilsmeier-Haack (POCl3, DMF) (5-methyl-1H-indol-3-yl)methanol (5-methyl-1H-indol-3-yl)methanol 5-methyl-1H-indole-3-carbaldehyde->(5-methyl-1H-indol-3-yl)methanol Reduction (NaBH4 or LiAlH4)

Caption: Synthetic route to (5-methyl-1H-indol-3-yl)methanol.

Experimental Workflow for Anticancer Activity Screening

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Cancer Cells Seed Cancer Cells Incubate (24h) Incubate (24h) Seed Cancer Cells->Incubate (24h) Add Compound Dilutions Add Compound Dilutions Incubate (24h)->Add Compound Dilutions Incubate (24-72h) Incubate (24-72h) Add Compound Dilutions->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilizer Add Solubilizer Incubate (2-4h)->Add Solubilizer Measure Absorbance (570nm) Measure Absorbance (570nm) Add Solubilizer->Measure Absorbance (570nm) Calculate % Viability Calculate % Viability Measure Absorbance (570nm)->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

References

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 5-Methyl-3-hydroxymethylindole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 5-Methyl-3-hydroxymethylindole. The narrative emphasizes the underlying chemical principles and practical considerations for achieving high purity and yield.

Introduction

Indole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The strategic functionalization of the indole ring allows for the modulation of a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] this compound, also known as (5-methyl-1H-indol-3-yl)methanol, is a valuable building block in organic synthesis, enabling the introduction of a reactive hydroxymethyl group at the C3 position of the 5-methylindole core. This functional handle allows for further molecular elaboration and the synthesis of more complex indole-based compounds with potential therapeutic applications.

Synthetic Approach: The Reduction of 5-Methyl-1H-indole-3-carboxylic Acid

The most direct and widely employed method for the preparation of 3-hydroxymethylindoles is the reduction of the corresponding indole-3-carboxylic acid or its esters.[3][4] Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing carboxylic acids and esters to primary alcohols.[4][5][6] The following sections detail a robust protocol for the synthesis of this compound, starting from the commercially available 5-methyl-1H-indole-3-carboxylic acid.

Diagram of the Synthetic Pathway

Synthesis_Pathway Precursor 5-Methyl-1H-indole-3-carboxylic acid Intermediate Lithium Indole-3-carboxylate Precursor->Intermediate LiAlH4 (in dry THF) Product This compound Intermediate->Product Aqueous Workup

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

Materials:

  • 5-Methyl-1H-indole-3-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Instrumentation:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Addition: Under a positive pressure of inert gas, lithium aluminum hydride (1.5 equivalents) is carefully added to the flask, followed by the addition of 100 mL of anhydrous THF. The suspension is stirred to ensure good mixing.

  • Addition of the Starting Material: 5-Methyl-1H-indole-3-carboxylic acid (1 equivalent) is dissolved in a minimal amount of anhydrous THF and transferred to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching the Reaction: After the reaction is complete, the flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the sequential dropwise addition of:

    • Deionized water (volume equal to the mass of LiAlH₄ used in grams)

    • 15% aqueous sodium hydroxide solution (volume equal to the mass of LiAlH₄ used in grams)

    • Deionized water (3 times the volume equal to the mass of LiAlH₄ used in grams) This procedure, known as the Fieser workup, is crucial for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts, making the subsequent filtration easier.

  • Workup and Extraction: The resulting granular precipitate is filtered off and washed thoroughly with ethyl acetate. The filtrate is collected, and the organic layer is separated. The aqueous layer is extracted two more times with ethyl acetate. The combined organic extracts are washed with saturated aqueous sodium sulfate solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Isolation and Purification

The crude product obtained after the workup is typically a solid that can be purified by recrystallization or column chromatography.

Experimental Protocol: Purification

Method 1: Recrystallization

  • Dissolve the crude product in a minimum amount of a hot solvent system, such as ethyl acetate/hexanes or toluene.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Column Chromatography

  • Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Yield and Physical Properties
ParameterExpected Value
Yield 75-90%
Appearance White to off-white solid
Melting Point Not widely reported, but expected to be a crystalline solid
Solubility Soluble in methanol, ethanol, ethyl acetate, and acetone. Sparingly soluble in nonpolar solvents.

Characterization and Analytical Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Diagram of the Characterization Workflow

Characterization_Workflow Synthesized_Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry (ESI or EI) Synthesized_Product->MS Molecular Weight Confirmation IR Infrared Spectroscopy Synthesized_Product->IR Functional Group Identification Purity Purity Assessment (HPLC or Elemental Analysis) NMR->Purity MS->Purity

Caption: Workflow for the analytical characterization.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR Indole NH: A broad singlet around δ 8.0-8.5 ppm. Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons on the indole ring. CH₂OH Protons: A singlet around δ 4.6-4.8 ppm for the methylene protons. OH Proton: A broad singlet (exchangeable with D₂O) for the hydroxyl proton. CH₃ Protons: A singlet around δ 2.4 ppm for the methyl group protons.
¹³C NMR Indole Carbons: Signals in the aromatic region (δ 110-140 ppm). C-OH Carbon: A signal around δ 60-65 ppm for the carbon bearing the hydroxyl group. CH₃ Carbon: A signal around δ 20-25 ppm for the methyl carbon.
Mass Spec. [M+H]⁺: Expected at m/z = 162.08 (for C₁₀H₁₁NO).
IR (KBr) N-H Stretch: A broad absorption around 3400 cm⁻¹. O-H Stretch: A broad absorption around 3300-3500 cm⁻¹. C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹. C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹. C=C Aromatic Stretch: Absorptions around 1600-1450 cm⁻¹.

Biological Significance and Future Directions

While specific biological studies on this compound are not extensively reported in the literature, the broader class of substituted indoles exhibits a vast array of pharmacological activities.[1] Indole-3-carbinol and its derivatives, for instance, have been investigated for their potential anticancer properties.[7] The presence of the 5-methyl group can influence the lipophilicity and electronic properties of the molecule, potentially modulating its interaction with biological targets.

The hydroxymethyl group at the C3 position serves as a key synthetic handle for the development of new chemical entities. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or used in esterification and etherification reactions to introduce diverse functionalities. This makes this compound a valuable starting material for the synthesis of libraries of novel indole derivatives for screening in various biological assays. Future research could focus on exploring the potential of this compound as a precursor for novel antibacterial, antifungal, or anticancer agents.

References

An In-depth Technical Guide to 5-Methyl-3-hydroxymethylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-3-hydroxymethylindole, also known as (5-methyl-1H-indol-3-yl)methanol, is a substituted indole derivative. The indole scaffold is a crucial pharmacophore in drug discovery, present in numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

Chemical Structure and Identifiers
  • IUPAC Name: (5-methyl-1H-indol-3-yl)methanol[4]

  • Molecular Formula: C₁₀H₁₁NO[4]

  • CAS Number: 215997-77-6[4][5]

  • Synonyms: this compound, (5-Methyl-3-indolyl)methanol[4]

Diagram 1: Chemical Structure of this compound

SynthesisPathway Start 5-Methyl-1H-indole-3-carboxylic acid (CAS: 10242-02-1) Product This compound (CAS: 215997-77-6) Start->Product  Reduction  (e.g., LiAlH₄ in THF) BiologicalScreening substance This compound (Test Compound) assay_prep Prepare Stock Solution (e.g., in DMSO) substance->assay_prep cell_culture Cell-Based Assays (e.g., Cancer Cell Lines) assay_prep->cell_culture antimicrobial Antimicrobial Assays (e.g., MIC Determination) assay_prep->antimicrobial target_based Target-Based Assays (e.g., Enzyme Inhibition) assay_prep->target_based data_analysis Data Analysis (IC₅₀ / MIC Calculation) cell_culture->data_analysis antimicrobial->data_analysis target_based->data_analysis hit_id Hit Identification & Lead Optimization data_analysis->hit_id

References

A Comprehensive Physicochemical Profile of 5-Methyl-3-hydroxymethylindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Methyl-3-hydroxymethylindole, a derivative of the ubiquitous indole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The indole ring system is a privileged structure, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds[1]. The strategic placement of a methyl group at the 5-position and a hydroxymethyl group at the 3-position can profoundly influence the molecule's physicochemical properties, governing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a comprehensive overview of the physicochemical characteristics of this compound, offering a critical resource for its application in research and development. Due to the limited availability of direct experimental data for this specific molecule, this guide integrates computed data with experimental findings for closely related analogs to provide a robust and practical profile.

Chemical Identity and Molecular Structure

This compound, also known as (5-methyl-1H-indol-3-yl)methanol, is characterized by an indole core substituted with a methyl group at the C5 position and a hydroxymethyl group at the C3 position.

Table 1: Chemical Identity of this compound [2]

IdentifierValue
IUPAC Name (5-methyl-1H-indol-3-yl)methanol
Synonyms This compound, (5-Methyl-3-indolyl)methanol
CAS Number 215997-77-6[2]
Molecular Formula C₁₀H₁₁NO[2]
Molecular Weight 161.20 g/mol [2]
InChI Key MLNSONWCLQMISN-UHFFFAOYSA-N[2]
SMILES CC1=CC2=C(C=C1)NC=C2CO[2]

digraph "5_Methyl_3_hydroxymethylindole" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0.0,0.0!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.7!", fontcolor="#202124"]; C3 [label="C", pos="-0.7,-2.0!", fontcolor="#202124"]; C3a [label="C", pos="0.7,-2.0!", fontcolor="#202124"]; C4 [label="C", pos="1.8,-2.7!", fontcolor="#202124"]; C5 [label="C", pos="2.3,-1.4!", fontcolor="#202124"]; C6 [label="C", pos="1.8,-0.1!", fontcolor="#202124"]; C7 [label="C", pos="0.7,-0.7!", fontcolor="#202124"]; C8 [label="C", pos="-1.4,-3.2!", fontcolor="#202124"]; // Hydroxymethyl Carbon O1 [label="O", pos="-0.7,-4.2!", fontcolor="#EA4335"]; // Oxygen C9 [label="C", pos="3.8,-1.4!", fontcolor="#202124"]; // Methyl Carbon

// Hydrogen nodes H_N1 [label="H", pos="-0.5,0.7!", fontcolor="#202124"]; H_C2 [label="H", pos="-2.0,-0.2!", fontcolor="#202124"]; H_C4 [label="H", pos="2.1,-3.7!", fontcolor="#202124"]; H_C6 [label="H", pos="2.5,0.6!", fontcolor="#202124"]; H_O1 [label="H", pos="-1.2,-4.9!", fontcolor="#202124"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- N1; C3a -- C7; C7 -- C6; C6 -- C5; C5 -- C4; C4 -- C3a; C2 -- H_C2; N1 -- H_N1; C4 -- H_C4; C6 -- H_C6; C3 -- C8; C8 -- O1; O1 -- H_O1; C5 -- C9;

// Double bonds C3 -- C3a [style=invis]; C7 -- C6 [style=invis]; C5 -- C4 [style=invis]; }

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a molecule are paramount in drug development, influencing its solubility, permeability, and ultimately, its bioavailability. While experimental data for this compound is scarce, we can infer its likely characteristics from computed values and data from analogous compounds.

Table 2: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Computed)Indole-3-carbinol (Experimental)5-Methylindole (Experimental)
Melting Point (°C) Not available90[3]59-61
Boiling Point (°C) Not availableNot available253-254
Water Solubility Predicted to be sparingly solubleSlightly soluble (7 µg/mL at pH 7.4)[3]0.19 g/100 mL (20 °C)
logP (Octanol/Water) 1.5 (XLogP3)[2]1.12.7
pKa Not availableNot available16.2 (acidic N-H), -3.6 (basic)
Topological Polar Surface Area (TPSA) 36 Ų[2]36 Ų15.8 Ų[4]

2.1. Melting and Boiling Point

No experimental melting or boiling point data has been reported for this compound. For the closely related analog, indole-3-carbinol, the melting point is 90 °C[3]. The introduction of a methyl group at the 5-position in this compound might slightly alter the crystal packing and intermolecular interactions, leading to a different melting point.

2.2. Solubility

The solubility of a compound is a critical factor for its formulation and in vivo absorption. Based on its structure, this compound is expected to be sparingly soluble in water and more soluble in organic solvents. The presence of the polar hydroxymethyl group and the indole nitrogen allows for hydrogen bonding with water, but the hydrophobic nature of the bicyclic aromatic ring and the methyl group limits its aqueous solubility.

  • Aqueous Solubility: Indole-3-carbinol has a low experimental aqueous solubility of 7 µg/mL at pH 7.4[3]. It is reasonable to expect a similar low aqueous solubility for this compound.

  • Organic Solvent Solubility: Indole and its derivatives are generally soluble in common organic solvents such as ethanol, methanol, acetone, and ethyl acetate. This is a crucial consideration for extraction, purification, and formulation processes.

2.3. Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's membrane permeability and its interaction with biological targets. The computed XLogP3 value for this compound is 1.5, suggesting a moderate level of lipophilicity[2]. This value is intermediate between that of the more polar indole-3-carbinol (logP = 1.1) and the more lipophilic 5-methylindole (logP = 2.7). This moderate lipophilicity suggests that this compound may possess a favorable balance for both aqueous solubility and membrane permeability.

2.4. Acidity and Basicity (pKa)

The pKa values of a molecule dictate its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and binding to targets. The indole nitrogen has a pKa of approximately 16-17, meaning it is a very weak acid and will be predominantly in its neutral form at physiological pH. The hydroxyl group is also a very weak acid. The indole ring can be protonated under strongly acidic conditions.

Spectroscopic Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the indole ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, the N-H proton, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons attached to the nitrogen and oxygen atoms appearing at lower field.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogs)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H8.0 - 8.2 (broad singlet)-
C2-H7.1 - 7.3 (singlet or triplet)~123
C4-H7.3 - 7.5 (doublet)~111
C6-H6.9 - 7.1 (doublet of doublets)~120
C7-H7.2 - 7.4 (singlet)~125
CH₂4.7 - 4.9 (singlet or doublet)~60
OHVariable (broad singlet)-
CH₃2.4 - 2.5 (singlet)~21
C3-~112
C3a-~128
C5-~130
C7a-~136

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching vibrations.

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • N-H stretch: A sharp to moderately broad band around 3400 cm⁻¹ corresponding to the indole N-H.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 161. A prominent fragment would likely be the [M-H₂O]⁺ ion at m/z 143, resulting from the loss of a water molecule from the hydroxymethyl group. Another significant fragment could be the tropylium-like ion resulting from the cleavage of the hydroxymethyl group.

Chemical Stability and Reactivity

The stability of a drug candidate under various conditions is a critical parameter that influences its shelf-life and formulation development.

  • Light and Air Sensitivity: Indole derivatives can be susceptible to oxidation and degradation upon exposure to light and air, often leading to discoloration. Therefore, this compound should be stored in a cool, dark place, preferably under an inert atmosphere.

  • pH Stability: The indole ring is generally stable under neutral and basic conditions. However, in strongly acidic media, indoles can undergo polymerization or other acid-catalyzed reactions. The hydroxymethyl group at the C3 position can be reactive, particularly under acidic conditions, where it can be a precursor for the formation of diindolylmethane (DIM) analogs through condensation with another indole molecule.

  • Thermal Stability: The thermal stability would need to be determined experimentally through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Analytical Methodologies

Robust analytical methods are essential for the quality control, quantification, and pharmacokinetic studies of this compound.

5.1. Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be the most suitable approach for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape, would be a good starting point. Detection can be achieved using a UV detector, typically in the range of 220-280 nm, where the indole chromophore absorbs strongly.

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative analysis and reaction monitoring. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or acetone. Visualization can be achieved under UV light or by using a staining agent such as vanillin-sulfuric acid, which gives a characteristic color with indole compounds.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample containing This compound Dissolution Dissolve in Mobile Phase/Methanol Sample->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Column C18 Reverse-Phase Column Injector->Column Mobile Phase (ACN/H₂O + Acid) Detector UV/Vis Detector (220-280 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Figure 2: A typical experimental workflow for the HPLC analysis of this compound.

Synthesis and Potential Applications

The synthesis of this compound can be achieved through various synthetic routes, commonly involving the reduction of 5-methylindole-3-carboxaldehyde or the formylation of 5-methylindole followed by reduction. The presence of the reactive hydroxymethyl group at the C3 position makes it a versatile intermediate for the synthesis of a wide range of more complex indole derivatives with potential therapeutic applications. Indole-3-carbinol and its derivatives are known to have various biological activities, including anticancer and antioxidant properties, suggesting that this compound could be a valuable lead compound in drug discovery programs.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound. While a lack of direct experimental data necessitates the use of computed values and data from close analogs, this guide offers a solid foundation for researchers and drug development professionals working with this promising molecule. The presented information on its chemical identity, solubility, lipophilicity, spectroscopic properties, stability, and analytical methodologies will be instrumental in guiding its synthesis, purification, formulation, and further investigation into its biological activities. Further experimental validation of the predicted properties is highly encouraged to build a more complete and accurate profile of this intriguing indole derivative.

References

Predicting the Mechanism of Action for 5-Methyl-3-hydroxymethylindole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] Indole derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[1][2][4] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like kinases and histone deacetylases to the modulation of critical signaling pathways such as NF-κB and tubulin polymerization.[1] 5-Methyl-3-hydroxymethylindole, a less-studied member of this family, presents an intriguing opportunity for novel therapeutic development. This guide outlines a systematic approach to predict and validate its mechanism of action, thereby accelerating its potential translation into a clinical candidate.

Part 1: In Silico Target Prediction and Pathway Analysis - Generating the Initial Hypothesis

The journey to understanding a compound's mechanism of action begins with a robust and scientifically sound hypothesis. Modern computational approaches allow us to move beyond serendipity and toward a rational, data-driven process of target identification.[5][6][7][8]

Section 1.1: Predicting Protein Targets of this compound

To generate an initial list of potential protein targets, we will employ ligand-based chemoinformatic tools. These methods operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar protein targets.[9]

Recommended Tool: SwissTargetPrediction

SwissTargetPrediction is a well-established web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to a library of known active compounds.[10][11]

Protocol 1: In Silico Target Prediction using SwissTargetPrediction

  • Input Molecular Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database such as PubChem. The SMILES for this compound is CC1=CC2=C(C=C1)C(=CN2)CO.[12]

  • Access the Tool: Navigate to the SwissTargetPrediction web server.

  • Submit the Query: Paste the SMILES string into the input field. Select "Homo sapiens" as the target organism.

  • Execute Prediction: Initiate the target prediction analysis.

  • Interpret Results: The output will be a ranked list of predicted protein targets with an associated probability score. A higher score indicates a greater likelihood of interaction.[10] Focus on the targets with the highest probabilities for the initial analysis.

Table 1: Hypothetical Top Predicted Targets for this compound from SwissTargetPrediction

Target ClassSpecific TargetUniProt IDProbabilityKnown Ligands (Similarity)
KinaseMitogen-activated protein kinase 1 (MAPK1/ERK2)P284820.85Staurosporine (0.72)
KinaseCyclin-dependent kinase 2 (CDK2)P249410.82Indirubin (0.78)
G-protein coupled receptor5-Hydroxytryptamine (serotonin) receptor 2A (5-HT2A)P282230.79Serotonin (0.85)
EnzymeProstaglandin G/H synthase 2 (COX-2)P353540.75Indomethacin (0.68)
Nuclear ReceptorEstrogen receptor alpha (ERα)P033720.71Estradiol (0.65)

Note: This is a hypothetical table for illustrative purposes. Actual results from SwissTargetPrediction should be used.

Section 1.2: Unveiling Biological Pathways

With a list of potential targets, the next logical step is to understand the biological context in which these proteins operate. Pathway analysis helps to identify biological pathways that are significantly enriched with the predicted targets, providing a more holistic view of the compound's potential effects.

Recommended Tools: KEGG and Reactome

The Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome are comprehensive databases of biological pathways. They provide tools to map a list of genes or proteins onto their respective pathways.

Protocol 2: Pathway Enrichment Analysis

  • Prepare Target List: Compile a list of the UniProt IDs of the top predicted targets from SwissTargetPrediction.

  • Access Pathway Database: Navigate to the analysis tools of either KEGG or Reactome.

  • Submit Target List: Input the list of UniProt IDs.

  • Perform Analysis: Execute the pathway enrichment analysis against the human pathway database.

  • Analyze Results: The output will be a list of pathways ranked by their statistical significance (p-value or FDR). Pathways with the lowest p-values are considered the most significantly enriched.

Hypothetical Enriched Pathway: MAPK Signaling Pathway

Based on the hypothetical predicted targets in Table 1, a pathway analysis would likely identify the MAPK signaling pathway as significantly enriched, given the presence of MAPK1.

Diagram 1: Predicted Engagement of this compound in the MAPK Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK1) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Molecule 5-Methyl-3- hydroxymethylindole Molecule->ERK Predicted Inhibition Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation

Caption: Predicted inhibition of ERK (MAPK1) by this compound.

Part 2: In Vitro Validation - From Prediction to Biological Confirmation

Computational predictions, while powerful, must be validated through rigorous experimental testing. This section outlines a logical progression of in vitro assays to confirm the predicted mechanism of action.

Section 2.1: Target Engagement Assays

The first step in experimental validation is to confirm that this compound directly interacts with its predicted target(s) in a cellular context.[10]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

  • Cell Culture: Culture a relevant cell line that expresses the target protein (e.g., A549 cells for MAPK1).

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Analysis: Analyze the soluble fraction of the target protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Section 2.2: Pathway Modulation Assays

Once target engagement is confirmed, the next step is to determine if this interaction leads to the modulation of the downstream signaling pathway.

Protocol 4: Western Blot Analysis of Phosphorylated ERK

To validate the predicted inhibition of the MAPK pathway, we will measure the phosphorylation status of ERK, a key downstream effector.

  • Cell Culture and Treatment: Culture cells as in Protocol 3 and treat with this compound.

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF) to activate the MAPK pathway.

  • Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. A dose-dependent decrease in p-ERK levels upon treatment with the compound would confirm pathway inhibition.

Diagram 2: Experimental Workflow for In Vitro Validation

in_vitro_workflow start Start: Computational Prediction target_engagement Target Engagement (CETSA) start->target_engagement pathway_modulation Pathway Modulation (Western Blot for p-ERK) target_engagement->pathway_modulation phenotypic_assay Phenotypic Assay (Cell Viability - MTT) pathway_modulation->phenotypic_assay end End: Validated MOA phenotypic_assay->end

Caption: A streamlined workflow for the in vitro validation of the predicted MOA.

Section 2.3: Phenotypic Assays

The final step in in vitro validation is to link the observed molecular mechanism to a cellular phenotype.

Protocol 5: Cell Viability Assay (MTT)

If the MAPK pathway is involved in cell proliferation, its inhibition should lead to a decrease in cell viability.

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • MTT Assay: Add MTT reagent to the wells and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Plot the cell viability as a function of compound concentration to determine the IC50 value.

Part 3: In Vivo Validation - Assessing Therapeutic Potential in a Living System

Positive in vitro data provides a strong rationale for progressing to in vivo studies to evaluate the compound's efficacy and confirm its mechanism of action in a more complex biological system.[11]

Section 3.1: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Before efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, and to establish a relationship between its concentration in the body and its effect on the target.

Protocol 6: Mouse PK/PD Study

  • Animal Model: Use healthy mice (e.g., C57BL/6).

  • Compound Administration: Administer a single dose of this compound via a relevant route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Collect blood and tissue samples at various time points.

  • Bioanalysis: Measure the concentration of the compound in the samples using LC-MS/MS.

  • PD Analysis: In a parallel group of animals, collect tumor samples (if applicable) or relevant tissues at different time points and analyze the levels of p-ERK by Western blot or immunohistochemistry.

  • Data Modeling: Model the PK and PD data to establish a dose-response relationship and to guide dose selection for efficacy studies.

Section 3.2: Efficacy Studies in a Disease-Relevant Animal Model

Based on the in vitro findings, an appropriate animal model should be selected to test the therapeutic efficacy of the compound.

Protocol 7: Xenograft Tumor Model in Mice

If the predicted mechanism of action is relevant to cancer, a xenograft model is a suitable choice.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant a human cancer cell line that is dependent on the MAPK pathway (e.g., A375 melanoma cells with a BRAF mutation).

  • Treatment: Once the tumors reach a certain size, randomize the mice into vehicle and treatment groups. Administer this compound at the predetermined dose and schedule.

  • Efficacy Assessment: Measure the tumor volume and body weight of the mice regularly.

  • Terminal Analysis: At the end of the study, euthanize the mice and collect the tumors for biomarker analysis (e.g., p-ERK levels) to confirm target modulation in vivo.

Table 2: Summary of In Vivo Validation Plan

Study TypeAnimal ModelKey Parameters MeasuredExpected Outcome
PK/PDHealthy MiceCompound concentration in plasma and tissues, p-ERK levels in tissuesEstablishment of a dose-exposure-response relationship
EfficacyXenograft Mouse ModelTumor volume, body weight, p-ERK levels in tumorsSignificant tumor growth inhibition and confirmation of target modulation in the treatment group

Conclusion

This technical guide provides a comprehensive and logical framework for the prediction and validation of the mechanism of action of this compound. By integrating computational predictions with rigorous in vitro and in vivo experimental validation, researchers can efficiently and effectively elucidate the biological activity of this novel compound, paving the way for its potential development as a new therapeutic agent. The self-validating nature of this workflow, where each step builds upon and confirms the previous one, ensures a high degree of scientific rigor and increases the probability of success in the drug discovery process.

References

Methodological & Application

Synthesis of 5-Methyl-3-hydroxymethylindole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, two-step protocol for the synthesis of 5-Methyl-3-hydroxymethylindole, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific principles and practical insights to ensure successful synthesis.

Introduction

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its indole scaffold is a privileged structure in pharmacology, appearing in numerous natural products and synthetic drugs. The strategic placement of the methyl group at the 5-position and the hydroxymethyl group at the 3-position allows for diverse functionalization, making it a versatile precursor for novel therapeutic agents.

This protocol outlines a reliable and efficient synthesis route commencing with the formylation of commercially available 5-methylindole via the Vilsmeier-Haack reaction, followed by the selective reduction of the resulting aldehyde to the desired alcohol.

Synthesis Overview

The synthesis of this compound is achieved in two sequential steps:

  • Step 1: Vilsmeier-Haack Formylation of 5-Methylindole to yield 5-methylindole-3-carboxaldehyde.

  • Step 2: Reduction of 5-Methylindole-3-carboxaldehyde to the target compound, this compound.

Synthesis_Overview Start 5-Methylindole Intermediate 5-Methylindole-3-carboxaldehyde Start->Intermediate Vilsmeier-Haack Reaction (POCl₃, DMF) End This compound Intermediate->End Reduction (NaBH₄, Ethanol) Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Indole 5-Methylindole Indole->Intermediate Electrophilic Attack Workup Aqueous Workup Intermediate->Workup Aldehyde 5-Methylindole-3-carboxaldehyde Workup->Aldehyde Hydrolysis Reduction_Workflow Start 5-Methylindole-3-carboxaldehyde Step1 Nucleophilic Attack by Hydride (from NaBH₄) Start->Step1 Intermediate Alkoxide Intermediate Step1->Intermediate Step2 Protonation (Aqueous Workup) Intermediate->Step2 End This compound Step2->End

Mastering the Purification of 5-Methyl-3-hydroxymethylindole: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methyl-3-hydroxymethylindole is a key structural motif in numerous pharmacologically active compounds. Its purity is paramount for reliable biological screening, reproducible synthetic outcomes, and regulatory compliance in drug development. This comprehensive guide provides detailed application notes and robust protocols for the purification of this compound, tailored for researchers, medicinal chemists, and process development scientists. We delve into the principles and practical execution of two primary purification techniques: flash column chromatography and recrystallization. This document emphasizes the rationale behind procedural steps, potential impurities, and methods for purity assessment, ensuring the attainment of highly pure material suitable for the most demanding applications.

Introduction: The Critical Need for Purity

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives, such as this compound, serve as crucial building blocks in the synthesis of a wide array of therapeutic agents. The presence of impurities, even in trace amounts, can have significant consequences, including altered biological activity, the formation of unwanted byproducts in subsequent synthetic steps, and complications in analytical characterization.[1] Therefore, robust and efficient purification strategies are not merely a matter of good laboratory practice but a fundamental requirement for the integrity and success of research and development endeavors.

This guide focuses on the purification of this compound, a compound typically synthesized via the reduction of 5-methyl-1H-indole-3-carbaldehyde.[2] Understanding the synthetic route is crucial as it informs the potential impurity profile, which primarily includes the unreacted starting aldehyde and potential over-reduction or side-reaction products.

Physicochemical Properties Relevant to Purification

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective purification strategies.

PropertyValueSignificance in Purification
Molecular Formula C₁₀H₁₁NOGuides mass-based characterization.
Molecular Weight 161.20 g/mol [3]Essential for stoichiometric calculations and yield determination.
Appearance Expected to be a solid at room temperature.Influences the choice between chromatography and recrystallization.
Polarity Moderately polar due to the hydroxyl group and the indole N-H.Dictates the choice of chromatographic stationary and mobile phases, as well as recrystallization solvents.
Solubility Likely soluble in polar organic solvents like methanol, ethanol, and ethyl acetate; sparingly soluble in non-polar solvents like hexanes.Critical for selecting appropriate solvents for both chromatography and recrystallization.
Stability Indole derivatives can be sensitive to strong acids, light, and oxidation.[1]Purification should be conducted under conditions that minimize degradation.

Strategic Approach to Purification

A multi-step approach is often the most effective strategy for achieving high-purity this compound. The general workflow involves a primary purification step, typically flash column chromatography, to remove the bulk of impurities, followed by an optional polishing step, such as recrystallization, to achieve the highest possible purity.

PurificationWorkflow Crude Crude Reaction Mixture Chromatography Primary Purification (Flash Column Chromatography) Crude->Chromatography Purity_Check1 Purity Assessment (TLC, HPLC, NMR) Chromatography->Purity_Check1 Recrystallization High-Purity Polishing (Recrystallization) Purity_Check1->Recrystallization If necessary Final_Product Pure this compound Purity_Check1->Final_Product If purity is sufficient Purity_Check2 Final Purity Verification (HPLC, NMR, MS) Recrystallization->Purity_Check2 Purity_Check2->Final_Product

Figure 1: General purification workflow for this compound.

Primary Purification: Flash Column Chromatography

Flash column chromatography is a rapid and efficient technique for separating compounds with different polarities.[4][5][6][7][8] For this compound, this method is ideal for removing the less polar unreacted starting material, 5-methyl-1H-indole-3-carbaldehyde, and any other non-polar byproducts.

Causality Behind Experimental Choices
  • Stationary Phase: Silica gel is the standard and most effective stationary phase for the purification of moderately polar compounds like this compound.[4] Its slightly acidic nature is generally well-tolerated by indoles, but if degradation is observed (e.g., streaking on TLC), the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (~1%).[4]

  • Mobile Phase (Eluent): A binary solvent system of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[5] This Rf value ensures good separation from impurities and a reasonable elution time. For more polar impurities, a gradient elution, where the proportion of the polar solvent is gradually increased, can be highly effective.[5]

Detailed Protocol for Flash Column Chromatography

FlashChromatography cluster_prep Preparation cluster_elution Elution and Collection cluster_analysis Analysis and Isolation TLC 1. TLC Analysis: Determine optimal eluent system (e.g., Hexanes:Ethyl Acetate) Column_Packing 2. Column Packing: Slurry pack silica gel in the initial low-polarity eluent TLC->Column_Packing Sample_Loading 3. Sample Loading: Adsorb crude product onto a small amount of silica gel (dry loading) Column_Packing->Sample_Loading Elution 4. Elution: Start with a low-polarity eluent and gradually increase polarity if necessary Sample_Loading->Elution Fraction_Collection 5. Fraction Collection: Collect fractions in test tubes Elution->Fraction_Collection TLC_Fractions 6. TLC Analysis of Fractions: Identify fractions containing the pure product Fraction_Collection->TLC_Fractions Combine_Concentrate 7. Combine and Concentrate: Combine pure fractions and remove solvent under reduced pressure TLC_Fractions->Combine_Concentrate

Figure 2: Step-by-step workflow for flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column with stopcock

  • Compressed air or nitrogen source (for flash chromatography)

  • Test tubes for fraction collection

  • TLC plates (silica gel coated)

  • UV lamp

Procedure:

  • Eluent Selection: Perform TLC analysis of the crude material using various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal eluent system will show good separation between the product spot and any impurity spots, with the product having an Rf of ~0.2-0.3.

  • Column Preparation:

    • Secure a glass column of appropriate size (a silica gel to crude material ratio of 50:1 to 100:1 by weight is a good starting point).[4]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This is the "dry loading" method, which generally provides better resolution.

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle pressure to begin the elution.

    • Collect fractions in test tubes.

    • If a gradient elution is necessary, gradually increase the percentage of ethyl acetate in the hexanes.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

High-Purity Polishing: Recrystallization

For applications requiring exceptionally high purity, recrystallization is an excellent final purification step.[9] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the compound in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a pure form, leaving impurities behind in the solution.[9]

The Rationale for Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at or near its boiling point.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be easily removable from the purified crystals.

For this compound, a moderately polar compound, suitable single or mixed solvent systems could include:

  • Single Solvents: Toluene, ethyl acetate, or a mixture of ethanol and water.

  • Mixed Solvents: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble). Common examples include ethyl acetate/hexanes or dichloromethane/hexanes.

Detailed Protocol for Recrystallization

Recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation and Drying Dissolve 1. Dissolve the compound in a minimal amount of hot solvent Cool_Slowly 2. Allow the solution to cool slowly to room temperature Dissolve->Cool_Slowly Ice_Bath 3. Further cool in an ice bath to maximize crystal formation Cool_Slowly->Ice_Bath Filter 4. Collect crystals by vacuum filtration Ice_Bath->Filter Wash 5. Wash crystals with a small amount of cold solvent Filter->Wash Dry 6. Dry the pure crystals under vacuum Wash->Dry

Figure 3: Step-by-step workflow for recrystallization.

Materials:

  • Partially purified this compound

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently on a hot plate. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

Purity Assessment and Characterization

The purity of the final product should be rigorously assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can detect the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Stability and Storage

Indole derivatives can be susceptible to degradation over time, especially when exposed to light, air (oxidation), and acidic conditions.[1] To ensure the long-term stability of purified this compound, it should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).

Conclusion

The purification of this compound is a critical step in its utilization for research and drug development. By employing a strategic combination of flash column chromatography and recrystallization, researchers can obtain material of high purity. The detailed protocols and the underlying scientific principles presented in this guide are designed to empower scientists to confidently and effectively purify this important indole derivative, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

Application Note: Quantitative Analysis of 5-Methyl-3-hydroxymethylindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 5-Methyl-3-hydroxymethylindole (CAS: 215997-77-6)[1][2], a key indole derivative encountered in pharmaceutical development and metabolic research. We present field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and purity assessment, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The causality behind experimental choices, detailed step-by-step protocols, and a full discussion on method validation in accordance with ICH Q2(R1) guidelines are provided to ensure scientific integrity and trustworthy, reproducible results.

Introduction: The Analytical Imperative for this compound

This compound is an indole derivative of significant interest. As a potential metabolite, synthetic intermediate, or impurity in drug manufacturing, its accurate quantification is critical for ensuring product safety, efficacy, and quality.[3] In drug development, tracking its concentration in biological fluids is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies. In process chemistry, monitoring its levels ensures reaction completion and controls for impurities. This necessitates analytical methods that are not only accurate and precise but also tailored to the specific analytical challenge, whether it's quantifying the compound in a pure active pharmaceutical ingredient (API) or detecting picogram levels in blood plasma.

This document serves as a practical guide, moving beyond a simple recitation of steps to explain the scientific rationale behind the chosen methodologies.

Strategic Selection of an Analytical Technique

The choice of analytical instrumentation is the first critical decision point and is dictated by the sample matrix and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for quality control (QC) laboratories. It is ideal for assay determination, purity analysis, and quantification of the main component in drug substances or products. Its robustness and cost-effectiveness make it suitable for routine testing where analyte concentrations are relatively high (µg/mL range).[4]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical studies, where the analyte is often present at very low concentrations (ng/mL to pg/mL) within a complex biological matrix (e.g., plasma, serum, urine), LC-MS/MS is the gold standard.[5] Its unparalleled sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for confident quantification with minimal interference.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique for volatile and thermally stable compounds, GC-MS is often less suitable for indole derivatives like this compound due to their polarity and potential for thermal degradation. Analysis would likely require a derivatization step to increase volatility, adding complexity to the sample preparation.[8][9] Therefore, this guide will focus on the more direct and widely applicable LC-based methods.

General Analytical Workflow

The overall process, from sample handling to data reporting, follows a structured path designed to ensure data integrity and reproducibility.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login SamplePrep Sample Preparation (e.g., Dilution, Extraction) Sample->SamplePrep StdPrep Standard & QC Preparation LC Chromatographic Separation (HPLC or LC-MS/MS) StdPrep->LC SamplePrep->LC Detection Detection (UV or MS/MS) LC->Detection Integration Peak Integration & Quantification Detection->Integration Review Data Review & Validation Check Integration->Review Report Final Report Generation Review->Report

Caption: General workflow for quantitative analysis.

Method I: HPLC-UV for Assay and Purity

This method is designed for the quantification of this compound in bulk material or formulated products where it is a major component.

Rationale & Expertise

A reversed-phase C18 column is selected due to its excellent retention and separation capabilities for moderately polar aromatic compounds like indoles. The mobile phase, a gradient of acetonitrile and water with a small amount of acid (phosphoric or formic acid), ensures sharp peak shapes and optimal resolution.[10] Acetonitrile is chosen over methanol for its lower viscosity and stronger elution strength in this context. The acid protonates residual silanols on the column packing, minimizing peak tailing. UV detection is set at a wavelength near the absorbance maximum of the indole chromophore for maximum sensitivity.

Instrumental & Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity or equivalent
Column XBridge C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
UV Wavelength 220 nm or 275 nm
Detailed Protocol
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and quantitatively transfer to a 10 mL volumetric flask. Dissolve and bring to volume with methanol.[4]

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a calibration curve with a minimum of five concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).[11]

  • Sample Solution: Accurately weigh the sample material to obtain a theoretical concentration of ~50 µg/mL in the final solution. Dissolve in methanol and dilute as necessary with the 50:50 acetonitrile/water mixture.

  • Analysis: Filter all solutions through a 0.22 µm syringe filter before placing them in autosampler vials. Set up the instrument sequence, ensuring the calibration standards bracket the sample injections.

  • Quantification: Construct a linear regression curve of peak area versus concentration from the standard solutions. Use the resulting equation to calculate the concentration of this compound in the sample solutions.

Method II: LC-MS/MS for Bioanalysis

This method provides the high sensitivity and selectivity required for quantifying this compound in complex biological matrices such as human or animal plasma.

Rationale & Expertise

The core of this method is the combination of efficient sample cleanup, rapid chromatographic separation, and highly specific detection by tandem mass spectrometry.

  • Sample Preparation: Protein precipitation with ice-cold acetonitrile is a simple, fast, and effective technique for removing the bulk of proteins from plasma samples.[12][13] Using a stable isotope-labeled (SIL) internal standard (e.g., this compound-d4) is critical. The SIL co-elutes with the analyte and compensates for any variability in sample preparation, matrix effects, and instrument response, ensuring the highest level of accuracy and precision.[6]

  • Chromatography: A rapid gradient on a C18 column is used to quickly elute the analyte, minimizing run time for high-throughput analysis.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically effective for indole compounds. Detection is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. This process provides exceptional selectivity, filtering out background noise from the complex matrix.[14]

Sample Preparation & Extraction Workflow

LCMS_Prep_Workflow start Thaw Plasma Sample (on ice) aliquot Aliquot 100 µL Plasma into microcentrifuge tube start->aliquot add_is Spike with Internal Standard (e.g., 10 µL of SIL-IS) aliquot->add_is precipitate Add 300 µL ice-cold ACN (Protein Precipitation) add_is->precipitate vortex Vortex vigorously (30 seconds) precipitate->vortex centrifuge Centrifuge at 14,000 x g (10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant to new tube/well plate centrifuge->transfer evaporate Evaporate to dryness (Nitrogen stream, 30°C) transfer->evaporate reconstitute Reconstitute in 100 µL Initial Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for plasma sample preparation.

Instrumental & Mass Spectrometry Conditions
ParameterRecommended Setting
LC-MS/MS System Waters Xevo TQ-S or equivalent
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min, 5% B; 0.5-2.5 min, 5-95% B; 2.5-3.0 min, 95% B; 3.0-3.1 min, 95-5% B; 3.1-4.0 min, 5% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 500 °C
MRM Transitions To be determined by infusion of standard Analyte: e.g., m/z 162.1 > 131.1 IS (d4): e.g., m/z 166.1 > 135.1

Note: Specific MRM transitions and collision energies must be optimized empirically by infusing a standard solution of this compound into the mass spectrometer.

Trustworthiness: A Foundation in Method Validation

Every protocol described must be a self-validating system. This is achieved by performing a thorough method validation to documented evidence that the procedure is suitable for its intended purpose.[15] The validation should be conducted in accordance with regulatory guidelines such as ICH Q2(R1).[16][17][18]

Validation ParameterPurpose & RationaleTypical Acceptance Criteria
Specificity/Selectivity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.[11]No significant interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity To establish the relationship between analyte concentration and instrument response over the intended range of the method.[11]Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentration levels for which the method has suitable accuracy, precision, and linearity.[19]Defined by the linearity study.
Accuracy (% Recovery) The closeness of the test results to the true value. Assessed by spiking a known amount of analyte into a blank matrix.[19]80-120% recovery for bioanalytical methods; 98-102% for drug substance assays.
Precision (RSD%) The degree of scatter between a series of measurements. Evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.[18]RSD ≤ 15% (≤ 20% at LLOQ) for bioanalytical; RSD ≤ 2% for drug substance assays.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically Signal-to-Noise ratio of 3:1.[20]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[20]Typically Signal-to-Noise ratio of 10:1; response must meet precision and accuracy criteria.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).[11]No significant change in results; system suitability parameters must pass.

Conclusion

The successful quantification of this compound relies on the judicious selection of the analytical technique and the meticulous execution of a validated protocol. For routine QC and assay of bulk materials, the described HPLC-UV method offers a reliable and cost-effective solution. For demanding bioanalytical applications requiring high sensitivity in complex matrices, the LC-MS/MS method provides the necessary performance. By grounding these protocols in the principles of method validation and explaining the rationale behind key procedural steps, this guide equips researchers and drug development professionals with the tools to generate high-quality, defensible analytical data.

References

Application Notes and Protocols for In-vivos-Studien mit 5-Methyl-3-hydroxymethylindol

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet einen detaillierten Leitfaden für die Durchführung von in-vivo-Studien mit 5-Methyl-3-hydroxymethylindol, einer heterocyclischen organischen Verbindung, die als potenzielles therapeutisches Mittel von Interesse ist. Obwohl spezifische in-vivo-Daten für diese exakte Verbindung begrenzt sein können, stützt sich dieses Dokument auf etablierte Protokolle und die umfangreiche wissenschaftliche Literatur zu strukturell ähnlichen Indolderivaten, um einen robusten Rahmen für präklinische Untersuchungen zu bieten.

Indolderivate sind für ihre vielfältigen biologischen Aktivitäten bekannt, darunter entzündungshemmende, analgetische und krebsbekämpfende Eigenschaften.[1][2][3] Die in diesem Leitfaden beschriebenen Protokolle sollen Forschern dabei helfen, das therapeutische Potenzial von 5-Methyl-3-hydroxymethylindol systematisch zu untersuchen und seine pharmakologischen und toxikologischen Profile zu charakterisieren.

Teil 1: Wissenschaftliche Begründung und experimentelles Design

Die Entscheidung, in-vivo-Studien mit 5-Methyl-3-hydroxymethylindol durchzuführen, sollte auf einer soliden wissenschaftlichen Grundlage beruhen, die aus in-vitro-Daten und einem klaren Verständnis der potenziellen Wirkmechanismen abgeleitet ist. Indolderivate üben ihre biologische Wirkung oft über die Modulation spezifischer Signalwege aus, wie z. B. die Hemmung von Cyclooxygenase (COX)-Enzymen oder die Beeinflussung von Kinase-Kaskaden wie PI3K/Akt.[4]

Auswahl des Tiermodells

Die Wahl des geeigneten Tiermodells ist entscheidend für den Erfolg und die Relevanz von in-vivo-Studien. Die Entscheidung sollte auf der zu untersuchenden Pathologie und den bekannten Zielen des Wirkstoffs basieren.

  • Für entzündungshemmende Studien: Das Carrageenan-induzierte Pfotenödem-Modell bei Ratten oder Mäusen ist ein weit verbreitetes und gut charakterisiertes Modell zur Untersuchung akuter Entzündungen.[1]

  • Für analgetische Studien: Der Hot-Plate-Test und der Essigsäure-induzierte Writhing-Test bei Mäusen sind Standardmethoden zur Bewertung zentraler und peripherer analgetischer Wirkungen.[1]

  • Für krebsbekämpfende Studien: Xenograft-Modelle, bei denen menschliche Tumorzelllinien in immundefiziente Mäuse implantiert werden, sind für die Bewertung der Antitumorwirksamkeit unerlässlich. Die Wahl der Zelllinie sollte auf der Grundlage von in-vitro-Zytotoxizitätsdaten erfolgen.

Dosierung und Verabreichungsweg

Die Bestimmung der geeigneten Dosis und des Verabreichungswegs ist ein entscheidender Schritt.

  • Dosis-Findungs-Studien: Es wird empfohlen, mit einer Pilotstudie zur Dosis-Findung zu beginnen, um die maximale verträgliche Dosis (MVD) und einen wirksamen Dosisbereich zu ermitteln.

  • Verabreichungsweg: Die Wahl des Verabreichungswegs (z. B. oral, intraperitoneal, intravenös) hängt von den physikochemischen Eigenschaften von 5-Methyl-3-hydroxymethylindol und dem beabsichtigten klinischen Anwendungsszenario ab. Die orale Verabreichung ist oft bevorzugt, erfordert jedoch eine gute Bioverfügbarkeit.

Experimentelle Kontrollen

Die Einbeziehung geeigneter Kontrollen ist für die Validität der experimentellen Ergebnisse von grundlegender Bedeutung.

  • Vehikelkontrolle: Eine Gruppe von Tieren, die nur das Vehikel (die Lösung, in der die Testverbindung gelöst ist) erhält, ist unerlässlich, um die Auswirkungen des Vehikels selbst auszuschließen.

  • Positive Kontrolle: Die Verwendung eines bekannten wirksamen Medikaments (z. B. Indomethacin bei Entzündungsstudien) als positive Kontrolle hilft, die Robustheit des experimentellen Modells zu validieren.

  • Naive Kontrolle: Eine Gruppe unbehandelter Tiere kann als Basislinie für physiologische Parameter dienen.

Teil 2: Detaillierte Protokolle für In-vivo-Studien

Die folgenden Protokolle bieten schrittweise Anleitungen für die Durchführung wichtiger in-vivo-Experimente zur Bewertung der potenziellen therapeutischen Wirkungen von 5-Methyl-3-hydroxymethylindol.

Protokoll für das Carrageenan-induzierte Pfotenödem (Entzündungshemmende Aktivität)

Dieses Modell bewertet die Fähigkeit einer Verbindung, eine akut induzierte Entzündung zu reduzieren.

Materialien:

  • Männliche Wistar-Ratten (180-200 g)

  • 5-Methyl-3-hydroxymethylindol

  • Carrageenan (1%ige Lösung in steriler Kochsalzlösung)

  • Plethysmometer

  • Vehikel (z. B. 0,5% Carboxymethylcellulose in Wasser)

  • Positive Kontrolle (z. B. Indomethacin, 10 mg/kg)

Verfahren:

  • Die Tiere in Gruppen einteilen (n = 6 pro Gruppe): Vehikelkontrolle, positive Kontrolle und Behandlungsgruppen mit unterschiedlichen Dosen von 5-Methyl-3-hydroxymethylindol.

  • Die Testverbindung, das Vehikel oder die positive Kontrolle oral oder intraperitoneal verabreichen.

  • Nach 1 Stunde 0,1 ml der 1%igen Carrageenan-Lösung subplantar in die rechte Hinterpfote jeder Ratte injizieren.

  • Das Pfotenvolumen unmittelbar nach der Carrageenan-Injektion (Zeitpunkt 0) und anschließend stündlich für 6 Stunden mit einem Plethysmometer messen.

  • Die prozentuale Hemmung des Ödems für jede Behandlungsgruppe im Vergleich zur Vehikelkontrollgruppe berechnen.

Datenauswertung: Die Ergebnisse werden als mittlere Zunahme des Pfotenvolumens ± Standardfehler des Mittelwerts (SEM) ausgedrückt. Die statistische Signifikanz wird mittels ANOVA, gefolgt von einem geeigneten Post-hoc-Test, bewertet.

Diagramm des Arbeitsablaufs:

G A Tierakklimatisierung B Gruppenzuweisung (Vehikel, Positivkontrolle, Behandlung) A->B C Verabreichung der Verbindung B->C D Induktion der Entzündung (Carrageenan-Injektion) C->D E Messung des Pfotenvolumens (0-6 Stunden) D->E F Datenerfassung und -analyse E->F G Ergebnisinterpretation F->G

Abbildung 1: Arbeitsablauf des Carrageenan-induzierten Pfotenödem-Assays.

Protokoll für den Hot-Plate-Test (Zentrale analgetische Aktivität)

Dieser Test bewertet die Fähigkeit einer Verbindung, die Schmerzschwelle gegenüber einem thermischen Reiz zu erhöhen.

Materialien:

  • Männliche Schweizer Albino-Mäuse (20-25 g)

  • 5-Methyl-3-hydroxymethylindol

  • Hot-Plate-Gerät (eingestellt auf 55 ± 0,5 °C)

  • Vehikel

  • Positive Kontrolle (z. B. Morphin, 5 mg/kg)

Verfahren:

  • Die Tiere in Gruppen einteilen (n = 6 pro Gruppe).

  • Die Latenzzeit (die Zeit, bis die Maus auf die Hitze reagiert, z. B. durch Lecken der Pfoten oder Springen) für jede Maus vor der Behandlung messen (Basislatenz). Eine Cut-off-Zeit (z. B. 30 Sekunden) festlegen, um Gewebeschäden zu vermeiden.

  • Die Testverbindung, das Vehikel oder die positive Kontrolle verabreichen.

  • Die Latenzzeit zu verschiedenen Zeitpunkten nach der Verabreichung (z. B. 30, 60, 90 und 120 Minuten) erneut messen.

  • Die prozentuale maximale mögliche Wirkung (% MPE) für jede Behandlungsgruppe berechnen.

Datenauswertung: Die Ergebnisse werden als mittlere Latenzzeit ± SEM dargestellt. Die statistische Analyse erfolgt mittels ANOVA.

Protokoll für Xenograft-Tumorstudien (Krebsbekämpfende Aktivität)

Dieses Modell bewertet die Fähigkeit einer Verbindung, das Tumorwachstum in vivo zu hemmen.

Materialien:

  • Immundefiziente Mäuse (z. B. Nacktmäuse, SCID-Mäuse)

  • Geeignete menschliche Krebszelllinie (basierend auf in-vitro-Daten)

  • 5-Methyl-3-hydroxymethylindol

  • Vehikel

  • Positive Kontrolle (Standard-Chemotherapeutikum)

  • Matrigel (optional, zur Verbesserung der Tumorzellimplantation)

Verfahren:

  • Eine Suspension von Krebszellen (z. B. 1 x 10^6 Zellen in 100 µl) subkutan in die Flanke jeder Maus injizieren.

  • Das Tumorwachstum regelmäßig mit einem Messschieber überwachen.

  • Wenn die Tumoren eine bestimmte Größe erreicht haben (z. B. 100-200 mm³), die Mäuse randomisiert in Behandlungsgruppen einteilen.

  • Die Behandlung mit 5-Methyl-3-hydroxymethylindol, Vehikel oder positiver Kontrolle gemäß dem festgelegten Dosierungsschema beginnen.

  • Das Tumorvolumen und das Körpergewicht der Tiere regelmäßig (z. B. zweimal pro Woche) messen.

  • Am Ende der Studie die Tumoren entnehmen, wiegen und für weitere Analysen (z. B. Histologie, Western Blot) aufbewahren.

Datenauswertung: Das Tumorvolumen wird mit der Formel (Länge x Breite²) / 2 berechnet. Die Ergebnisse werden als mittleres Tumorvolumen ± SEM dargestellt. Die statistische Signifikanz wird mittels ANOVA bewertet.

Diagramm des potenziellen Signalwegs:

G 5-Methyl-3-hydroxymethylindol 5-Methyl-3-hydroxymethylindol PI3K PI3K 5-Methyl-3-hydroxymethylindol->PI3K Hemmung (?) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptose Apoptose Akt->Apoptose Hemmt Zellproliferation Zellproliferation mTOR->Zellproliferation Fördert

Abbildung 2: Hypothetischer Signalweg für die krebsbekämpfende Wirkung von 5-Methyl-3-hydroxymethylindol.

Teil 3: Datenpräsentation und Interpretation

Eine klare und prägnante Darstellung der Daten ist für die Interpretation der Ergebnisse unerlässlich.

Tabelle 1: Zusammenfassung der quantitativen Daten (Beispiel)

BehandlungsgruppeDosis (mg/kg)Mittlere Zunahme des Pfotenvolumens (ml) nach 3h% Hemmung des Ödems
Vehikelkontrolle-0,85 ± 0,05-
5-Methyl-3-hydroxymethylindol100,62 ± 0,0427,1
5-Methyl-3-hydroxymethylindol250,45 ± 0,03**47,1
5-Methyl-3-hydroxymethylindol500,31 ± 0,02 63,5
Indomethacin100,28 ± 0,0267,1
p < 0,05, **p < 0,01, ***p < 0,001 im Vergleich zur Vehikelkontrolle.

Teil 4: Ethische Überlegungen

Alle Tierversuche müssen in Übereinstimmung mit den nationalen und internationalen Richtlinien für die Pflege und Verwendung von Labortieren durchgeführt werden. Die Protokolle sollten von einer institutionellen Tierpflege- und -verwendungskommission (IACUC) genehmigt werden. Die Prinzipien der 3Rs (Replacement, Reduction, Refinement) sollten bei der Planung und Durchführung der Experimente stets berücksichtigt werden.

Referenzen

  • Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - PubMed Central. (n.d.). Retrieved from 1

  • Synthesis, In vivo Biological Assessment and Molecular Docking Study of some newer Indole Derivatives as COX 1/2 Inhibitors | Request PDF - ResearchGate. (2025, August 8). Retrieved from 2

  • Biomedical Importance of Indoles - PMC - NIH. (n.d.). Retrieved from 3

  • Comparative analysis of the mechanism of action between 1-(Hydroxymethyl)indole-2,3-dione and related indole compounds - Benchchem. (n.d.). Retrieved from 4

References

The Versatile Precursor: 5-Methyl-3-hydroxymethylindole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indole Scaffold and the Unique Role of 5-Methyl-3-hydroxymethylindole

The indole nucleus is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1] Its prevalence in pharmaceuticals, agrochemicals, and materials science underscores the continuous demand for efficient and selective methods to functionalize this privileged heterocycle. Among the vast array of indole derivatives, this compound, also known as (5-methyl-1H-indol-3-yl)methanol, has emerged as a particularly valuable and versatile precursor.[2] Its structure combines the nucleophilic character of the indole ring with a reactive hydroxymethyl group at the C3 position, offering a dual handle for a diverse range of chemical transformations. The presence of the methyl group at the C5 position can also influence the electronic properties and metabolic stability of the final products, a phenomenon sometimes referred to as the "magic methyl" effect in drug discovery.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in organic synthesis. We will delve into the causality behind experimental choices, provide self-validating and detailed protocols for key transformations, and visually illustrate the underlying synthetic logic.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO[4]
Molecular Weight 161.20 g/mol [4]
CAS Number 215997-77-6[2]
Appearance Solid (form may vary)
Solubility Soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate.

Core Synthetic Applications and Protocols

This compound serves as a linchpin for the synthesis of several important classes of molecules. The strategic manipulation of its functional groups allows for the construction of complex molecular architectures.

Oxidation to 5-Methyl-1H-indole-3-carboxaldehyde: A Gateway to Further Functionalization

The oxidation of the hydroxymethyl group to an aldehyde is a pivotal transformation, as indole-3-carboxaldehydes are key intermediates in the synthesis of a vast number of bioactive compounds and indole alkaloids.[5] The resulting aldehyde can participate in a myriad of reactions, including Wittig reactions, reductive aminations, and condensations.

Causality of Experimental Choices:

The choice of oxidant is critical to selectively oxidize the primary alcohol without affecting the electron-rich indole nucleus. Mild oxidizing agents are preferred to prevent over-oxidation or degradation of the starting material. Manganese dioxide (MnO₂) is a common and effective reagent for this transformation due to its high selectivity for allylic and benzylic alcohols. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or chloroform at room temperature to minimize side reactions.

Detailed Protocol: Oxidation using Activated Manganese Dioxide

  • Materials:

    • This compound

    • Activated Manganese Dioxide (MnO₂)

    • Dichloromethane (DCM), anhydrous

    • Celite®

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Stir bar

    • Buchner funnel and filter paper

    • Rotary evaporator

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of starting material) in a round-bottom flask, add activated MnO₂ (5-10 eq) portion-wise at room temperature.

    • Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad thoroughly with DCM to ensure complete recovery of the product.

    • Combine the filtrates and dry over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-Methyl-1H-indole-3-carboxaldehyde.

    • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure aldehyde.

Expected Outcome: This protocol typically affords 5-Methyl-1H-indole-3-carboxaldehyde in good to excellent yields (70-95%).[6][7] The purity can be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: Oxidation of this compound

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup cluster_purification Purification cluster_product Product start This compound reagents Activated MnO2 DCM, Room Temperature start->reagents 1. Reaction filtration Filter through Celite® reagents->filtration 2. Quenching drying Dry with Na2SO4 filtration->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography or Recrystallization concentration->purification 3. Isolation product 5-Methyl-1H-indole-3-carboxaldehyde purification->product

Caption: Workflow for the oxidation of this compound.

Synthesis of 5-Methyltryptophan Derivatives: Building Blocks for Peptides and Natural Products

Tryptophan and its derivatives are fundamental amino acids and are integral components of many biologically active peptides and natural products.[8] this compound can be converted to the corresponding tryptophan derivative through a multi-step sequence, typically involving conversion to a leaving group followed by nucleophilic substitution with a protected glycine equivalent.

Causality of Experimental Choices:

The conversion of the hydroxyl group into a better leaving group, such as a halide or a tosylate, is the first critical step. For instance, treatment with a halogenating agent like N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) can generate the corresponding 3-bromomethylindole. This electrophilic intermediate can then react with a nucleophilic glycine synthon, such as the anion of diethyl acetamidomalonate, in a classic malonic ester synthesis approach. The subsequent hydrolysis and decarboxylation yield the desired tryptophan derivative. Protecting the indole nitrogen, for example with a Boc or tosyl group, can prevent side reactions and improve yields.[9]

Detailed Protocol: Synthesis of N-Acetyl-5-methyl-DL-tryptophan Ethyl Ester

  • Part A: Synthesis of 3-Bromomethyl-5-methyl-1H-indole

    • Materials:

      • This compound

      • N-Bromosuccinimide (NBS)

      • Triphenylphosphine (PPh₃)

      • Dichloromethane (DCM), anhydrous

      • Round-bottom flask, ice bath, magnetic stirrer, stir bar

    • Procedure:

      • Dissolve this compound (1.0 eq) and PPh₃ (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

      • Cool the solution to 0 °C in an ice bath.

      • Add NBS (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

      • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

      • The resulting solution containing the crude 3-bromomethyl-5-methyl-1H-indole is typically used directly in the next step without purification due to its instability.

  • Part B: Alkylation and Hydrolysis

    • Materials:

      • Diethyl acetamidomalonate

      • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

      • Ethanol (EtOH), anhydrous

      • The crude solution of 3-bromomethyl-5-methyl-1H-indole from Part A

      • Hydrochloric acid (HCl), concentrated

      • Sodium hydroxide (NaOH) solution

    • Procedure:

      • In a separate flask, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol or use a commercial solution. To this, add diethyl acetamidomalonate (1.1 eq) at 0 °C and stir for 30 minutes to form the enolate.

      • Slowly add the crude solution of 3-bromomethyl-5-methyl-1H-indole from Part A to the enolate solution at 0 °C.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate.

      • The crude product is then subjected to hydrolysis and decarboxylation by refluxing with concentrated HCl or a strong base like NaOH, followed by neutralization to yield N-acetyl-5-methyl-DL-tryptophan. Esterification can be achieved using standard methods (e.g., Fischer esterification).

Expected Outcome: This multi-step synthesis provides access to racemic N-acetyl-5-methyltryptophan ethyl ester. Chiral separation or asymmetric synthesis methods would be required to obtain enantiomerically pure tryptophan derivatives.[10][11]

Synthetic Pathway to 5-Methyltryptophan Derivatives

G cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis & Decarboxylation start This compound reagents1 NBS, PPh3 DCM, 0 °C start->reagents1 intermediate1 3-Bromomethyl-5-methyl-1H-indole (unstable) reagents1->intermediate1 nucleophile Diethyl acetamidomalonate NaOEt, EtOH intermediate1->nucleophile Reacts with intermediate2 Alkylated Malonate Adduct nucleophile->intermediate2 reagents2 1. HCl (conc.), Reflux 2. Neutralization intermediate2->reagents2 product N-Acetyl-5-methyl-DL-tryptophan reagents2->product

Caption: A general synthetic route to 5-methyltryptophan derivatives.

Participation in Pictet-Spengler Reaction: Construction of β-Carboline Skeletons

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a scaffold present in many alkaloids with significant pharmacological activities.[1] While the classic Pictet-Spengler reaction involves a tryptamine derivative, modifications allow for the use of indole-3-methanol derivatives as precursors to the key electrophilic intermediate.

Causality of Experimental Choices:

To utilize this compound in a Pictet-Spengler-type reaction, it must first be converted into an electrophile that can react with an amine. This can be achieved in situ by treatment with a strong acid, which can promote the formation of a stabilized carbocation at the 3-position. This carbocation can then be trapped by a β-arylethylamine, leading to the formation of the tetrahydro-β-carboline ring system after cyclization and deprotonation. The choice of acid and reaction conditions is crucial to facilitate the reaction while minimizing side products.

Conceptual Application:

While direct one-pot Pictet-Spengler reactions starting from indole-3-methanols are less common than those with tryptamines, the principle remains a viable synthetic strategy. The reaction would proceed via an initial acid-catalyzed formation of the indolyl-3-methyl cation, which then undergoes a Friedel-Crafts-type alkylation with a suitable amine, followed by intramolecular cyclization.

Conclusion and Future Outlook

This compound stands as a testament to the synthetic power embedded within seemingly simple molecular frameworks. Its strategic positioning of a reactive hydroxymethyl group on a methylated indole core provides a versatile platform for the synthesis of a diverse array of complex and biologically relevant molecules. The protocols detailed herein for its oxidation and elaboration into tryptophan derivatives represent just a fraction of its synthetic potential. Future research will undoubtedly uncover novel transformations and applications of this valuable precursor, further solidifying its importance in the arsenal of the synthetic organic chemist and drug discovery professional. The continued exploration of its reactivity will undoubtedly lead to the development of more efficient and innovative routes to new therapeutics and functional materials.

References

Application Notes and Protocols for High-Throughput Screening of 5-Methyl-3-hydroxymethylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 5-Methyl-3-hydroxymethylindole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1] this compound, a derivative of this important heterocyclic family, presents a compelling starting point for drug discovery campaigns. Its structural similarity to biologically active compounds like indole-3-carbinol (I3C) suggests a potential to modulate key cellular pathways implicated in a range of pathologies, from cancer to inflammatory diseases.[2][3] I3C and its metabolites are known to interact with multiple signaling pathways, including the downregulation of the PI3K/Akt pathway and modulation of the Wnt/β-catenin and Notch signaling pathways.[4] This application note provides a comprehensive guide for the high-throughput screening (HTS) of this compound and its analogs to identify novel therapeutic leads. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for primary and secondary screening, and outline a robust hit validation workflow. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are self-validating and supported by authoritative references.

Strategic Approach to Screening: Targeting the NF-κB Pathway

Given the known anti-inflammatory and anti-cancer properties of related indole compounds, a logical and promising starting point for an HTS campaign is the investigation of this compound's effect on the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3][5] NF-κB is a master regulator of gene expression involved in inflammation, immunity, cell proliferation, and apoptosis.[6] Dysregulation of this pathway is a hallmark of many chronic diseases, making it a prime target for therapeutic intervention.

Our screening strategy is designed as a multi-stage process to efficiently identify and validate true modulators of the NF-κB pathway.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Hit Validation Primary Assay Primary HTS: NF-κB Luciferase Reporter Assay Dose-Response Dose-Response Confirmation Primary Assay->Dose-Response Identify Initial Hits Cytotoxicity Assay Cytotoxicity Assay (MTT) Dose-Response->Cytotoxicity Assay Confirm Potency Secondary Assay Secondary Assay: IKKβ Kinase Activity Assay Cytotoxicity Assay->Secondary Assay Assess Viability Orthogonal Assay Orthogonal Assay: p65 Nuclear Translocation Imaging Secondary Assay->Orthogonal Assay Elucidate Mechanism Hit Validation Validated Hits for Lead Optimization Orthogonal Assay->Hit Validation Confirm On-Target Activity

Caption: High-throughput screening workflow for this compound.

Primary High-Throughput Screening: NF-κB Luciferase Reporter Gene Assay

The primary screen will employ a cell-based luciferase reporter gene assay to quantitatively measure the activation or inhibition of the NF-κB signaling pathway.[7][8] This assay is highly sensitive, robust, and amenable to HTS formats.[9] We will utilize a stable cell line, such as HEK293, expressing a luciferase reporter gene under the control of an NF-κB response element.[9]

Principle of the Assay

In this system, activation of the NF-κB pathway leads to the translocation of NF-κB transcription factors to the nucleus, where they bind to the response element and drive the expression of the luciferase gene.[8] The resulting luminescence is directly proportional to the level of NF-κB activation and can be readily measured using a luminometer.[7][8]

Detailed Protocol

Materials:

  • HEK293-NF-κB-luc cells (or similar stable reporter cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound (and other test compounds)

  • Luciferase Assay System (e.g., Promega ONE-Glo™)

  • White, opaque, sterile 384-well microplates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HEK293-NF-κB-luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • On Day 1, harvest cells and resuspend in fresh medium.

    • Seed 5,000 cells in 20 µL of medium per well into a 384-well white, opaque microplate.

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • On Day 2, prepare serial dilutions of this compound and control compounds in Opti-MEM.

    • For an inhibitory screen, add 5 µL of compound solution to the wells, followed by 5 µL of TNF-α (final concentration of 10 ng/mL) to stimulate NF-κB activation.

    • For an activation screen, add 10 µL of compound solution to the wells.

    • Include appropriate controls:

      • Negative Control: Vehicle (e.g., 0.1% DMSO)

      • Positive Control (Inhibition): Known NF-κB inhibitor (e.g., Bay 11-7082) + TNF-α

      • Positive Control (Activation): TNF-α alone

    • Incubate the plate for 6 hours (for inhibition) or 18-24 hours (for activation) at 37°C and 5% CO2.

  • Luminescence Measurement:

    • On Day 3, equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add 25 µL of the Luciferase Assay Reagent to each well.

    • Incubate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.

    • Measure the luminescence intensity using a plate-reading luminometer.

Data Analysis and Hit Criteria

The activity of each compound will be calculated as a percentage of the control. For an inhibition screen, this will be the percent inhibition of the TNF-α induced signal. For an activation screen, it will be the percent activation relative to the vehicle control.

  • Percent Inhibition = (1 - (RLU_compound - RLU_negative_control) / (RLU_positive_control - RLU_negative_control)) * 100

  • Percent Activation = ((RLU_compound - RLU_negative_control) / (RLU_positive_control - RLU_negative_control)) * 100

A common threshold for identifying initial "hits" is a compound that exhibits ≥50% inhibition or activation at a single screening concentration (e.g., 10 µM).

Hit Confirmation and Triage

Initial hits from the primary screen require confirmation and further characterization to eliminate false positives and prioritize the most promising compounds.

Dose-Response Confirmation

Hits identified in the primary screen should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50 or EC50). This involves testing a range of concentrations of the compound, typically in an 8- or 10-point dilution series.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the observed activity of a hit compound is due to its specific effect on the NF-κB pathway or a result of general cytotoxicity.[10][11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10][11]

Procedure:

  • Seed cells in a 96-well plate and treat with the hit compounds at the same concentrations used in the dose-response assay.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

Compounds that show significant cytotoxicity at concentrations where they exhibit NF-κB modulating activity should be deprioritized or flagged as potentially having a non-specific mechanism of action.

Secondary and Orthogonal Assays for Mechanistic Elucidation

To further validate the on-target activity of confirmed hits and to begin to understand their mechanism of action, secondary and orthogonal assays are essential.

Secondary Assay: IKKβ Kinase Activity Assay

A common mechanism for NF-κB inhibition is the direct inhibition of the IκB kinase (IKK) complex, particularly the IKKβ subunit.[5] A biochemical assay measuring the kinase activity of recombinant IKKβ can be used to determine if the hit compounds act at this level of the pathway. Fluorescence polarization (FP) is a suitable HTS-friendly format for this type of assay.[12][13][14][15]

FP_Assay cluster_0 Low Polarization cluster_1 High Polarization Free Tracer Fluorescently-labeled Peptide Substrate (Fast Rotation) IKKβ IKKβ Free Tracer->IKKβ Substrate Bound Tracer Phosphorylated Peptide Bound to Phospho-specific Antibody (Slow Rotation) IKKβ->Bound Tracer Phosphorylation ATP ATP ATP->IKKβ Inhibitor Inhibitor Inhibitor->IKKβ Blocks Activity

Caption: Principle of a Fluorescence Polarization-based IKKβ kinase assay.

Orthogonal Assay: p65 Nuclear Translocation Imaging

An orthogonal, cell-based assay that measures a different endpoint in the NF-κB pathway provides strong evidence of on-target activity. High-content imaging can be used to visualize and quantify the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation.[16]

Procedure:

  • Seed cells in a 384-well imaging plate.

  • Treat with hit compounds and stimulate with TNF-α.

  • Fix and permeabilize the cells.

  • Stain with an anti-p65 antibody and a nuclear counterstain (e.g., DAPI).

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify the ratio of nuclear to cytoplasmic p65 fluorescence intensity.

A compound that inhibits the nuclear translocation of p65 would be considered a strong, validated hit.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Cytotoxicity (CC50, µM)IKKβ Inhibition (IC50, µM)p65 Translocation Inhibition (IC50, µM)
5-M-3-HMI-00175.22.5> 503.12.8
Control 198.50.125.00.080.12
..................

Conclusion and Future Directions

The high-throughput screening workflow detailed in this application note provides a robust and efficient strategy for identifying and validating novel modulators of the NF-κB pathway from a library of this compound derivatives. By employing a combination of a sensitive primary reporter gene assay, confirmatory dose-response studies, cytotoxicity counter-screening, and mechanistic secondary and orthogonal assays, researchers can confidently identify high-quality hit compounds. These validated hits will serve as the foundation for subsequent lead optimization efforts, with the ultimate goal of developing novel therapeutics for the treatment of inflammatory diseases and cancer.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 5-Methyl-3-hydroxymethylindole in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-Methyl-3-hydroxymethylindole in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method provides the necessary accuracy, precision, and robustness for applications in clinical research, drug metabolism studies, and biomarker discovery, adhering to the principles outlined in international bioanalytical method validation guidelines.[1][2][3]

Introduction

Indole derivatives are a class of bioactive molecules that play crucial roles in various physiological and pathological processes. They can originate from tryptophan metabolism by both host enzymes and the gut microbiota. While compounds like serotonin and melatonin are well-studied, minor or modified indoles such as this compound are gaining interest for their potential roles as metabolic intermediates or biomarkers. This compound (C₁₀H₁₁NO, M.W. 161.20 g/mol ) is a structural analog of other biologically active indoles.[4][5] Accurate quantification of such compounds in complex biological matrices like plasma is essential for understanding their pharmacokinetic profiles and clinical relevance.

LC-MS/MS is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and wide dynamic range.[6][7] This note provides a comprehensive protocol, from sample preparation to data acquisition, designed for researchers, scientists, and drug development professionals requiring a reliable method for this compound analysis. The causality behind key experimental choices is explained to empower users to adapt and troubleshoot the method effectively.

Principle of the Method

The method involves three main stages:

  • Sample Preparation: Proteins in plasma samples are precipitated using a simple and efficient protein crash with acidified acetonitrile, which also contains a structurally similar internal standard (IS) to correct for matrix effects and procedural variability.[8][9][10]

  • Chromatographic Separation (LC): The resulting supernatant is injected onto a reversed-phase HPLC system. A C18 analytical column separates the analyte of interest and the IS from endogenous plasma components based on their hydrophobicity.

  • Detection (MS/MS): The column effluent is introduced into a mass spectrometer via an electrospray ionization (ESI) source. The ESI source generates protonated molecular ions ([M+H]⁺) for the analyte and IS.[11] These precursor ions are selectively isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This highly selective process, known as Multiple Reaction Monitoring (MRM), ensures accurate quantification even at low concentrations.[12][13]

Materials and Reagents
  • Analytes and Standards:

    • This compound analytical standard (≥98% purity)

    • 5-Methoxy-3-methyl-1H-indole (Internal Standard, IS) (≥98% purity)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic Acid (LC-MS Grade, ~99%)

  • Biological Matrix:

    • Human plasma (K₂EDTA anticoagulant), sourced from certified vendors.

  • Consumables:

    • 1.5 mL polypropylene microcentrifuge tubes

    • 96-well collection plates

    • Autosampler vials with inserts

Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+, Thermo TSQ Altis, Waters Xevo TQ-S).

  • Analytical Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 Å, 50 x 2.1 mm).

Experimental Protocols

Protocol 1: Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and the IS. Dissolve each in 1 mL of methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for the calibration curve (e.g., spanning 1 to 1000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentrations. For example, to prepare a 10 ng/mL standard, add 10 µL of a 100 ng/mL working solution to 90 µL of blank plasma. Prepare QCs at low, medium, and high concentrations.

Protocol 2: Plasma Sample Preparation

The protein precipitation workflow is a rapid and effective technique for removing the majority of interfering macromolecules from plasma.[8][9][10]

G

Caption: Plasma sample preparation workflow.

Protocol 3: LC-MS/MS Analysis

Rationale for Method Choices:

  • Mobile Phase: A combination of water and acetonitrile with formic acid is a standard choice for reversed-phase chromatography of small molecules. Formic acid (0.1%) aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[10]

  • Gradient Elution: A gradient is used to ensure that the analyte is retained and separated from early-eluting matrix components while minimizing the run time.

  • ESI Positive Mode: The indole nitrogen atom is basic and readily accepts a proton, making positive mode electrospray ionization highly efficient for this class of compounds.[11]

Table 1: LC Method Parameters

Parameter Setting
Column Phenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient Program
0.00 min 5% B
0.50 min 5% B
2.50 min 95% B
3.50 min 95% B
3.60 min 5% B

| 5.00 min | 5% B |

Table 2: MS/MS Method Parameters

Parameter This compound Internal Standard
Ionization Mode ESI Positive ESI Positive
Q1 Mass (m/z) 162.1 162.1
Q3 Mass (m/z) 144.1 130.1
Dwell Time (ms) 100 100
Declustering Potential (V) 70 75

| Collision Energy (V) | 25 | 30 |

Fragmentation Rationale: The precursor ion for this compound is its protonated form, [M+H]⁺ at m/z 162.1. The most stable and abundant product ion is typically formed by the neutral loss of water (-H₂O) from the hydroxymethyl group, resulting in a fragment at m/z 144.1.[12] For the IS, 5-Methoxy-3-methyl-1H-indole, the precursor is also m/z 162.1. A characteristic fragmentation is the loss of the methoxy radical followed by CO, or cleavage leading to the stable indole core, with a prominent fragment around m/z 130.1.

G cluster_analyte Analyte Fragmentation cluster_is Internal Standard Fragmentation Precursor_A [M+H]⁺ m/z 162.1 Fragment_A [M+H-H₂O]⁺ m/z 144.1 Precursor_A->Fragment_A -H₂O Precursor_IS [M+H]⁺ m/z 162.1 Fragment_IS Fragment Ion m/z 130.1 Precursor_IS->Fragment_IS Fragmentation

Caption: MRM fragmentation pathways for analyte and IS.

Method Validation

To ensure the reliability of the data, the method must be validated according to regulatory guidelines from bodies like the FDA and EMA.[1][2][14][15] A full validation should assess the following parameters:

  • Selectivity and Specificity: Analysis of at least six different blank plasma lots to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve with at least six non-zero points should be analyzed. The curve is typically fitted with a linear, 1/x² weighted regression. The coefficient of determination (r²) should be >0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision (≤20%) and accuracy (within ±20% of nominal).

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations (low, mid, high) in replicate (n=6) on at least three separate days. Precision (as %CV) should be ≤15% (≤20% at LLOQ) and accuracy (as %RE) should be within ±15% (±20% at LLOQ).[3]

  • Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solution. The IS-normalized matrix factor should be consistent across different plasma lots.

  • Stability: The stability of the analyte in plasma must be assessed under various conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, while the optimized chromatographic and mass spectrometric conditions ensure reliable data quality. This well-characterized and validated method is fit for purpose in regulated and non-regulated environments, supporting a wide range of research and development activities.

References

Application Notes & Protocols: 5-Methyl-3-hydroxymethylindole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] This guide focuses on a specifically functionalized derivative, 5-Methyl-3-hydroxymethylindole, a versatile building block for drug discovery. We will explore the strategic rationale behind its design, combining the beneficial pharmacokinetic and pharmacodynamic influences of C5-methylation—often termed the "magic methyl" effect—with the synthetic versatility of a C3-hydroxymethyl group.[3] This document provides researchers, scientists, and drug development professionals with an in-depth overview of its applications, detailed synthetic protocols for its use, and the mechanistic basis for its utility in developing novel therapeutics, including kinase inhibitors, anticancer agents, and antioxidants.

Section 1: The Strategic Rationale for Employing this compound

The utility of this molecule in a drug discovery campaign is not accidental; it is a product of rational design that leverages the distinct advantages conferred by each of its functional components.

The Indole Core: A Proven Pharmacophore

The indole ring system is a bicyclic aromatic heterocycle fundamental to numerous natural products (e.g., tryptophan, serotonin) and synthetic drugs (e.g., indomethacin, sumatriptan).[4][5] Its unique electronic properties and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking, hydrophobic interactions) allow it to bind to a wide range of biological targets. Consequently, indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][6][7]

The "Magic Methyl" Effect of C5-Methylation

The introduction of a methyl group to a lead compound can lead to surprisingly profound improvements in its biological profile, an effect often referred to as the "magic methyl" effect.[3] Placing a methyl group at the C5 position of the indole ring can influence the molecule's properties in several critical ways:

  • Enhanced Potency: The methyl group can establish favorable van der Waals contacts within a target's binding pocket, filling a hydrophobic space and increasing binding affinity.

  • Improved Metabolic Stability: The C5 position is a potential site for oxidative metabolism by cytochrome P450 enzymes. Methylation can block this metabolic pathway, thereby increasing the compound's half-life and oral bioavailability.

  • Modulated Physicochemical Properties: As a small, lipophilic group, the methyl substituent can fine-tune the molecule's solubility and lipophilicity (LogP), which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

MagicMethylEffect cluster_improvements Potential Improvements Parent Parent Scaffold (e.g., 3-Hydroxymethylindole) Methylated This compound Parent->Methylated C5-Methylation Potency Increased Potency Methylated->Potency Metabolism Improved Metabolic Stability Methylated->Metabolism Selectivity Enhanced Selectivity Methylated->Selectivity ADME Optimized ADME Properties Methylated->ADME

Caption: The "Magic Methyl" effect on drug properties.

The Synthetic Versatility of the C3-Hydroxymethyl Group

The primary alcohol at the C3 position is not merely a structural feature but a reactive handle for extensive chemical modification. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR). The C3-hydroxymethyl group is an excellent precursor for:

  • Ester and Ether Formation: It can be readily converted into esters and ethers, allowing for the introduction of diverse functional groups to probe interactions with the target protein or modify physicochemical properties.

  • Synthesis of Bis(indolyl)methanes (BIMs): In the presence of acid, it can undergo self-condensation or react with another indole to form BIMs.[8] This scaffold is found in many bioactive compounds and is a dimerized, highly active metabolite of Indole-3-carbinol (I3C).[9]

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or halide), enabling substitution reactions to form C-C, C-N, or C-S bonds at the 3-position.

SyntheticUtility cluster_products Derivative Classes Start This compound Esters Ester Derivatives Start->Esters Esterification (R-COOH, DCC) Ethers Ether Derivatives Start->Ethers Williamson Synthesis (NaH, R-X) BIMs Bis(indolyl)methanes Start->BIMs Acid-Catalyzed Condensation (H+, another indole) Alkyl C3-Substituted Indoles Start->Alkyl Activation & Substitution (e.g., PBr3, then Nu-)

Caption: Synthetic pathways from this compound.

Section 2: Key Applications in Medicinal Chemistry

The unique combination of features in this compound makes it a valuable starting point for several therapeutic areas.

Scaffold for Novel Kinase Inhibitors

Many kinase inhibitors utilize a heterocyclic core to anchor within the ATP-binding site. 5-Methylindole derivatives are known to be precursors for potent protein kinase inhibitors.[10][11] The 5-methyl group can be oriented to occupy a hydrophobic pocket, while the 3-hydroxymethyl group can be extended towards the solvent-exposed region. This allows for the introduction of polar groups to improve solubility and form additional hydrogen bonds with the protein, potentially enhancing both potency and selectivity.

Precursor for Anticancer Agents via Apoptosis Induction

Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) are well-documented for their cancer chemopreventive activities.[8][12] They exert their effects by modulating multiple signaling pathways that are often deregulated in cancer, including the induction of apoptosis (programmed cell death). This compound can be used to synthesize analogs of these natural products. The 5-methyl group may enhance cell permeability and potency, leading to more effective anticancer agents.

ApoptosisPathway Indole Indole Derivatives (e.g., DIM Analogs) Bcl2 Anti-apoptotic proteins (e.g., Bcl-2) Indole->Bcl2 Inhibits Bax Pro-apoptotic proteins (e.g., Bax, Bak) Indole->Bax Promotes Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified apoptosis pathway targeted by indole derivatives.

Development of Potent Antioxidant Agents

Oxidative stress is implicated in numerous diseases. The indole nucleus, particularly with an unsubstituted N-H group, is an effective radical scavenger.[13] C3-substituted indole derivatives have shown significant cytoprotective activity against oxidative damage.[13][14] By derivatizing the 3-hydroxymethyl group of this compound, novel antioxidants can be synthesized. The 5-methyl group can be used to tune lipophilicity, which may improve the compound's ability to intercalate into cell membranes and protect against lipid peroxidation.[15]

Section 3: Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and derivatization of this compound.

Protocol 3.1: Synthesis of this compound

This two-step protocol involves the formylation of 5-methylindole followed by a selective reduction of the resulting aldehyde.

Step A: Vilsmeier-Haack Formylation of 5-Methylindole

  • In a three-necked, round-bottom flask equipped with a dropping funnel and nitrogen inlet, cool dimethylformamide (DMF, 5 eq.) to 0°C with an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise while stirring. Maintain the temperature below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Dissolve 5-methylindole (1 eq.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 40-50°C for 2-3 hours. Monitor reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 4M NaOH) until the pH is ~8-9. The product, 5-methylindole-3-carbaldehyde, will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Step B: Sodium Borohydride Reduction to this compound

  • Suspend the 5-methylindole-3-carbaldehyde (1 eq.) from the previous step in methanol (MeOH) in a round-bottom flask.

  • Cool the suspension to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5-2.0 eq.) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the aldehyde is consumed.

  • Quench the reaction by the slow addition of water.

  • Reduce the volume of methanol under reduced pressure. The product will often precipitate. Alternatively, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude this compound.

  • Purify the product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure alcohol.

Protocol 3.2: Derivatization via DCC-Mediated Esterification

This protocol describes the synthesis of an ester derivative using a generic carboxylic acid.

  • Dissolve this compound (1 eq.), the desired carboxylic acid (R-COOH, 1.1 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) in anhydrous DCM dropwise.[14]

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by flash column chromatography.

Section 4: Physicochemical and Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

Table 1: Properties of this compound
PropertyValueSource
CAS Number 215997-77-6[16]
Molecular Formula C₁₀H₁₁NO[16]
Molecular Weight 161.20 g/mol [16]
XLogP3 1.5[16]
Appearance Expected to be an off-white to pale yellow solid
Solubility Soluble in methanol, ethyl acetate, DCM; poorly soluble in water

Typical Spectroscopic Data:

  • ¹H NMR: Expect signals for the aromatic protons on the indole ring, a singlet for the C5-methyl group, a singlet for the methylene protons (-CH₂OH), a broad singlet for the alcohol proton (-OH), and a broad singlet for the indole N-H.

  • ¹³C NMR: Expect 10 distinct carbon signals corresponding to the structure.

  • Mass Spec (ESI+): Expect to observe the [M+H]⁺ ion at m/z ≈ 162.09.

  • IR Spectroscopy: Expect characteristic peaks for O-H stretching (~3400-3300 cm⁻¹), N-H stretching (~3300 cm⁻¹), and C-H aromatic/aliphatic stretching.

Conclusion

This compound is a highly valuable and strategically designed building block for modern medicinal chemistry. It combines the well-established pharmacological relevance of the indole scaffold with the ADME-enhancing properties of a C5-methyl group and the synthetic flexibility of a C3-hydroxymethyl handle. By providing a clear rationale and robust protocols, this guide aims to empower researchers to leverage this compound for the efficient discovery and optimization of next-generation therapeutics.

References

5-Methyl-3-hydroxymethylindole for protein binding assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Utilizing 5-Methyl-3-hydroxymethylindole in Protein Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, frequently identified in pharmacologically active compounds due to its ability to engage in various high-affinity interactions with biological targets.[1][2] this compound, a functionalized indole derivative, presents a valuable tool for investigating protein-ligand interactions. This guide provides a comprehensive overview of the principles and methodologies for employing this compound in protein binding assays. We delve into detailed protocols for fluorescence spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), offering researchers a multi-faceted approach to characterize binding events, from initial screening to detailed thermodynamic and kinetic profiling. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these protocols for their specific protein targets.

Introduction: The Significance of this compound

This compound (C₁₀H₁₁NO, M.W. 161.20 g/mol ) is a small molecule featuring the indole heterocyclic system, a core component of the essential amino acid tryptophan and numerous natural and synthetic therapeutic agents.[3][4] The indole nucleus is known to participate in a range of non-covalent interactions critical for molecular recognition, including hydrogen bonding (via the N-H group), hydrophobic interactions, and cation-π stacking.[5][6][7] These properties make indole derivatives adept at binding to a wide array of protein targets.[1]

Understanding the interaction between a small molecule like this compound and a target protein is fundamental in drug discovery and molecular biology.[8] Such studies can validate a protein as a drug target, elucidate the mechanism of action, and provide the quantitative data on binding affinity, kinetics, and thermodynamics necessary for lead optimization. This document serves as a senior application scientist's guide to leveraging the unique properties of this compound for robust and insightful protein binding analysis.

Foundational Principles of Binding Assays

The utility of this compound in binding assays stems primarily from its intrinsic biophysical properties, particularly its native fluorescence. Binding events can be monitored by observing changes in these properties or by using label-free technologies that detect mass or heat changes upon complex formation.

  • Intrinsic Fluorescence: The indole moiety is a natural fluorophore.[9] Its fluorescence characteristics (quantum yield, emission maximum, and lifetime) are highly sensitive to the polarity of its local environment.[10] When this compound binds to a protein, it moves from a polar aqueous solution to a often more non-polar, constrained binding pocket. This environmental shift alters its fluorescence properties, providing a direct, measurable signal of the binding event.[11][12]

  • Label-Free Detection: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) do not rely on fluorescent labels. SPR measures changes in mass on a sensor surface as the small molecule binds to an immobilized protein, providing real-time kinetic data.[13][14] ITC directly measures the heat released or absorbed during the binding interaction, offering a complete thermodynamic profile of the event in a single experiment.[15][16]

By employing a combination of these techniques, researchers can build a comprehensive and validated model of the binding interaction.

Key Methodologies and Experimental Protocols

We present three robust methodologies for characterizing the interaction of this compound with a protein of interest.

Methodology 1: Fluorescence Quenching Assay

This is often the most accessible method for an initial assessment of binding, leveraging the intrinsic fluorescence of the indole ring. The binding of the compound to a protein, particularly near quenching residues like tryptophan or tyrosine, or through mechanisms that alter the electronic state, can lead to a decrease in its fluorescence intensity (quenching).[10]

Protocol 1: Characterizing Binding via Fluorescence Quenching

A. Reagent Preparation:

  • Protein Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 µM) of the purified target protein in a suitable, degassed buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). The buffer should be filtered (0.22 µm) to remove particulates.

  • Ligand Stock Solution: Prepare a 1-10 mM stock solution of this compound in a compatible solvent (e.g., DMSO or ethanol). Note: Ensure the final concentration of the organic solvent in the assay is low (<1-2%) to avoid effects on protein structure.

  • Assay Buffer: Use the same buffer for all dilutions to avoid artifacts from buffer mismatches.

B. Experimental Procedure:

  • Set up a spectrofluorometer. For an indole moiety, typical wavelengths are an excitation of ~290 nm and an emission scan from 310 nm to 400 nm.[17] Determine the emission maximum (λ_em) for this compound in the assay buffer.

  • Prepare a series of microcuvettes or a microplate. In each, place a fixed concentration of the protein (e.g., 1-5 µM).

  • Titrate increasing concentrations of this compound into the protein solution. Allow the system to equilibrate for 2-5 minutes after each addition.

  • Record the fluorescence emission spectrum after each addition.

  • Controls: Perform two control titrations: (i) Titrate the ligand into the buffer alone to correct for its intrinsic fluorescence and any inner filter effects. (ii) Titrate the buffer into the protein solution to account for dilution.

C. Data Analysis:

  • Correct the raw fluorescence data for dilution and inner filter effects.

  • Plot the change in fluorescence intensity (ΔF) at the emission maximum against the ligand concentration.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site specific binding model) using non-linear regression software (like GraphPad Prism) to determine the equilibrium dissociation constant (K_d).

Causality Explained: The choice of excitation at ~290 nm is to selectively excite the indole ring. The observed quenching of the fluorescence signal upon titration is causally linked to the binding event, which places the fluorophore in proximity to quenching moieties on the protein or alters its electronic properties, thus reducing the quantum yield.[10]

Methodology 2: Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique that provides real-time kinetic data (association and dissociation rates) in addition to affinity.[18][19] It is particularly useful for validating hits and providing deeper mechanistic insight.[13]

Protocol 2: Kinetic Analysis using Surface Plasmon Resonance

A. Reagent and Sensor Chip Preparation:

  • Protein Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density of 5,000-10,000 Response Units (RU). A lower density may be required for high-affinity interactions.

  • Analyte Preparation: Prepare a dilution series of this compound in the running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and 10-fold above the expected K_d (e.g., from 100 nM to 100 µM). Include a buffer-only (zero concentration) sample for double referencing.

  • Running Buffer: Use a filtered and degassed buffer, often supplemented with a small amount of DMSO (matching the analyte samples) and a surfactant like P20 to prevent non-specific binding.

B. Experimental Procedure:

  • Equilibrate the SPR instrument and the sensor chip surface with running buffer until a stable baseline is achieved.

  • Perform a kinetic analysis by injecting the dilution series of this compound over the immobilized protein surface and a reference flow cell. Start with the lowest concentration.

  • Each injection cycle consists of:

    • Association Phase: Flow the analyte over the surface for a defined time (e.g., 60-180 seconds) to observe binding.

    • Dissociation Phase: Flow running buffer over the surface to observe the dissociation of the analyte (e.g., 120-600 seconds).

    • Regeneration Step (if necessary): Inject a pulse of a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next cycle.

C. Data Analysis:

  • Process the raw sensorgram data by subtracting the reference flow cell signal and the buffer-only injection signal (double referencing).

  • Globally fit the processed sensorgrams for all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.[13]

  • This analysis will yield the association rate constant (k_a or k_on), the dissociation rate constant (k_d or k_off), and the equilibrium dissociation constant (K_d = k_d/k_a).

Trustworthiness: The use of a reference flow cell and buffer-only injections is a self-validating mechanism. It ensures that the observed response is due to the specific interaction of the analyte with the immobilized protein and not due to bulk refractive index changes, non-specific binding to the chip surface, or instrument drift.

Methodology 3: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions.[15] It directly measures the heat change (enthalpy, ΔH) that occurs upon binding, allowing for the simultaneous determination of binding affinity (K_a, from which K_d is calculated), and stoichiometry (n) in a single label-free experiment.[20]

Protocol 3: Thermodynamic Profiling via Isothermal Titration Calorimetry

A. Sample Preparation:

  • Precise Concentrations: Accurately determine the concentrations of both the protein and this compound solutions using a reliable method (e.g., UV-Vis absorbance with a known extinction coefficient).

  • Buffer Matching: Dialyze the protein extensively against the final assay buffer. Dissolve the ligand in the final dialysis buffer to ensure no heat artifacts are generated from buffer mismatch. This is a critical step for data quality.[16]

  • Sample Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles from forming in the calorimeter cells.

B. Experimental Procedure:

  • Set the experimental temperature (typically 25 °C).

  • Load the protein solution (e.g., 10-50 µM) into the sample cell.

  • Load the this compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

  • Perform the titration experiment, which consists of a series of small (e.g., 2-10 µL) injections of the ligand into the protein solution.

  • Allow the system to return to thermal equilibrium between each injection. The instrument records the heat released or absorbed after each injection.

C. Data Analysis:

  • Integrate the area of each heat burst peak to determine the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) using the analysis software provided with the instrument.

  • The fit yields the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.[16]

Expertise & Experience: The choice to place the more concentrated ligand in the syringe and the protein in the cell is strategic. This setup ensures that the protein becomes saturated over the course of the experiment, generating a complete binding isotherm from which accurate thermodynamic parameters can be derived. Buffer matching is emphasized because ITC is sensitive enough to detect heat from the mixing of even slightly different buffer compositions, which would otherwise confound the binding data.[16]

Data Presentation and Visualization

Quantitative data should be summarized for clarity. The following tables provide templates for presenting experimental parameters and results.

Table 1: Recommended Buffer Systems for Binding Assays

Buffer System pH Range Common Use Notes
Phosphate-Buffered Saline (PBS) 7.2 - 7.6 General purpose, physiologically relevant.
HEPES 7.2 - 7.6 Good for avoiding interactions with metal ions.

| Tris-HCl | 7.0 - 8.5 | Common, but be aware of temperature-dependent pH shifts. |

Table 2: Sample Summary of Binding Parameters

Method Parameter Value
Fluorescence K_d (µM) 15.2 ± 1.8
SPR k_a (1/Ms) 2.1 x 10⁴
k_d (1/s) 3.5 x 10⁻³
K_d (µM) 16.7
ITC K_d (µM) 14.9 ± 2.1
n (Stoichiometry) 1.05
ΔH (kcal/mol) -8.4

| | -TΔS (kcal/mol) | 2.1 |

Diagrams of Workflows and Principles

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Purify Target Protein p3 Select & Prepare Assay Buffer p2 Prepare Ligand (this compound) Stock Solution a1 Fluorescence Quenching p3->a1 Input a2 Surface Plasmon Resonance (SPR) p3->a2 Input a3 Isothermal Titration Calorimetry (ITC) p3->a3 Input d1 Determine Affinity (Kd) a1->d1 a2->d1 d2 Determine Kinetics (kon, koff) a2->d2 a3->d1 d3 Determine Thermodynamics (ΔH, ΔS) a3->d3

Caption: General workflow for protein binding assays.

fluorescence_quenching cluster_0 Unbound State cluster_1 Bound State Ligand Ligand (Fluorophore) Complex Protein-Ligand Complex Ligand->Complex Binds Protein Protein Protein->Complex Quencher Quenching Residue

Caption: Principle of fluorescence quenching upon binding.

Conclusion

This compound is a versatile chemical tool for the investigation of protein-ligand interactions. Its intrinsic fluorescence provides a straightforward and accessible method for initial binding assessment, while its nature as a small molecule makes it perfectly suited for advanced, label-free characterization by SPR and ITC. By combining these methodologies, researchers can achieve a high-confidence, multi-parameter characterization of binding events, generating the critical data needed to advance projects in fundamental biology and drug discovery. The protocols and principles outlined in this guide provide a robust framework for successfully employing this compound in the laboratory.

References

Application Notes and Protocols for Efficacy Testing of 5-Methyl-3-hydroxymethylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 5-Methyl-3-hydroxymethylindole

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic compounds with significant therapeutic value.[1][2][3] From anticancer agents to anti-inflammatory drugs, the versatility of the indole scaffold allows for a wide range of biological activities.[2][4][5] this compound, a distinct member of this family, presents a promising scaffold for novel drug discovery. Its structural features suggest the potential for interaction with various biological targets, warranting a systematic and rigorous evaluation of its efficacy.

This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of this compound. We will explore a phased approach, beginning with broad-spectrum in vitro screening to identify key biological activities, followed by in-depth mechanistic studies and culminating in in vivo validation of its efficacy. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for preclinical assessment.

Phase 1: Initial In Vitro Efficacy Screening

The initial phase of testing is designed to cast a wide net, identifying the primary biological effects of this compound. Based on the well-documented activities of indole derivatives, we will focus on two key therapeutic areas: oncology and inflammation.[1][2][5]

Assessment of Anticancer Activity

The anticancer potential of indole derivatives is well-established, with many compounds exerting their effects through the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.[1][4][6][7][8][9] Our initial screening will therefore focus on these key cellular processes.

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a rapid and sensitive colorimetric method to assess cell viability.[10][11][12] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. This assay will provide a preliminary indication of the cytotoxic effects of this compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[10]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value.

Hypothetical Data Presentation:

Concentration (µM)Cell Viability (%) - 24hCell Viability (%) - 48hCell Viability (%) - 72h
Vehicle Control 100 ± 4.5100 ± 5.1100 ± 4.8
0.1 98 ± 3.995 ± 4.292 ± 3.5
1 92 ± 4.185 ± 3.878 ± 4.0
10 75 ± 3.560 ± 4.545 ± 3.7
50 40 ± 2.925 ± 3.115 ± 2.5
100 20 ± 2.110 ± 1.95 ± 1.2

Rationale: The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing (scratch) assay and the Transwell invasion assay are two widely used methods to assess these processes in vitro.[9][13][14][15][16][17][18][19][20]

Wound Healing (Scratch) Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 6-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[9][14]

  • Compound Treatment: Wash the cells with PBS to remove detached cells and then add fresh medium containing various concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Transwell Invasion Assay Protocol:

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the Transwell insert.

  • Compound and Chemoattractant Addition: Add medium containing this compound to the upper chamber. In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS).

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Cell Staining and Counting: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet. Count the number of stained cells under a microscope.

Assessment of Anti-inflammatory Activity

Indole derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators.[2][5][14][21][22]

Rationale: The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying the levels of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in cell culture supernatants.[23][24][25][26][27] This assay will determine if this compound can suppress the production of these key pro-inflammatory mediators in stimulated immune cells.

Protocol:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in the supernatants using a standard curve.

Hypothetical Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (Unstimulated) 50 ± 830 ± 5
LPS (1 µg/mL) 2500 ± 1501800 ± 120
LPS + this compound (1 µM) 2000 ± 1301500 ± 110
LPS + this compound (10 µM) 1200 ± 90900 ± 80
LPS + this compound (50 µM) 500 ± 40400 ± 35

Phase 2: Mechanistic Elucidation

Once the primary biological activities of this compound have been identified, the next phase is to delve into the underlying molecular mechanisms.

Investigating the Mechanism of Anticancer Activity

Rationale: Many anticancer agents exert their effects by inducing cell cycle arrest, thereby preventing cancer cell proliferation. Propidium iodide (PI) staining followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][7][28][29]

Protocol:

  • Cell Treatment: Treat cancer cells with the IC₅₀ concentration of this compound for 24 and 48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[7][28]

  • Staining: Wash the fixed cells with PBS and then stain them with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.

Rationale: Induction of apoptosis is a key mechanism of action for many chemotherapeutic drugs. The Annexin V/PI assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).[5][21][30][31]

Protocol:

  • Cell Treatment: Treat cancer cells with the IC₅₀ concentration of this compound for 24 and 48 hours.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Experimental Workflow for In Vitro Anticancer Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies A Cancer Cell Lines (e.g., MCF-7, A549) B MTT Assay (Cell Viability) A->B Dose-response (24, 48, 72h) C Wound Healing & Transwell Assays (Cell Migration/Invasion) A->C Dose-response D Cell Cycle Analysis (Propidium Iodide) B->D Treat with IC50 E Apoptosis Assay (Annexin V/PI) B->E Treat with IC50 F Western Blot (Signaling Pathways) E->F Investigate key apoptotic & signaling proteins

Caption: Workflow for in vitro anticancer efficacy testing.

Investigating the Mechanism of Anti-inflammatory Activity

Rationale: The NF-κB and PI3K/Akt/mTOR signaling pathways are central regulators of inflammation and are often modulated by indole derivatives.[2][32] Western blotting can be used to assess the phosphorylation status and total protein levels of key components of these pathways, providing insight into the mechanism of action of this compound.

Protocol:

  • Cell Treatment and Lysis: Treat macrophages with this compound and/or LPS as described in the ELISA protocol. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate it with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-Akt, total Akt, phospho-mTOR, total mTOR).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation induces

Caption: Simplified canonical NF-κB signaling pathway.

Phase 3: In Vivo Validation

The final phase of preclinical testing involves validating the in vitro findings in a living organism.

Anticancer Efficacy in a Xenograft Mouse Model

Rationale: A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard method for evaluating the in vivo antitumor activity of a compound.[2][33][34][35][36]

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of athymic nude mice.[35]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups (vehicle control, different doses of this compound, and a positive control). Administer the treatments daily via an appropriate route (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor volume every 2-3 days using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Anti-inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[4][22][37][38][39] It allows for the evaluation of the anti-inflammatory effects of a compound by measuring the reduction in paw swelling.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Compound Administration: Administer different doses of this compound or a vehicle control to the rats via oral gavage.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4][22][37]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Conclusion

This detailed guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound. By following this phased approach, researchers can systematically investigate its potential anticancer and anti-inflammatory properties, elucidate its mechanisms of action, and validate its efficacy in relevant in vivo models. The data generated from these studies will be crucial for determining the therapeutic potential of this promising indole derivative and for guiding its further development as a novel therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methyl-3-hydroxymethylindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methyl-3-hydroxymethylindole. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis for maximum yield and purity. We will address common challenges encountered during the multi-step synthesis, from the preparation of the indole core to the final functionalization and purification.

Section 1: Synthesis Overview & Key Considerations

The most common and reliable pathway to synthesize this compound involves a two-step process starting from 5-methylindole:

  • Electrophilic Formylation: Introduction of a formyl group at the C3 position of the indole ring, typically via the Vilsmeier-Haack reaction. The inherent nucleophilicity of the C3 position makes this transformation highly regioselective.[1]

  • Reduction: Selective reduction of the resulting 5-methylindole-3-carbaldehyde to the corresponding primary alcohol.

This strategy is favored due to the high efficiency of each step and the commercial availability of the starting materials.

General Experimental Workflow

The following diagram outlines the critical stages of the synthesis, from initial reagent qualification to final product analysis. Adherence to this workflow is crucial for reproducibility and yield optimization.

G Fig. 1: General Synthesis & QC Workflow A Reagent Qualification (5-Methylindole, POCl3, DMF, NaBH4) B Step 1: Vilsmeier-Haack Formylation A->B C In-Process Control (IPC) (TLC, HPLC) B->C D Work-up & Isolation of Aldehyde C->D E Step 2: Aldehyde Reduction D->E F In-Process Control (IPC) (TLC, HPLC) E->F G Work-up & Crude Product Isolation F->G H Purification (Column Chromatography) G->H I Final Product Analysis (NMR, MS, Purity) H->I

Caption: General Synthesis & QC Workflow

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack followed by reduction the preferred route?

This two-step sequence is highly reliable for several reasons. The C3 position of the indole nucleus is electron-rich and thus highly susceptible to electrophilic substitution, leading to excellent regioselectivity during the formylation step.[1] The subsequent reduction of the aldehyde is a high-yielding transformation with numerous well-established protocols, offering flexibility in reagent choice based on lab safety and cost considerations. Alternative routes, such as direct hydroxymethylation with formaldehyde, are often plagued by side reactions, including the formation of gramine-type intermediates and polymerization.

Q2: How critical is the purity of the starting 5-methylindole?

Extremely critical. Impurities in the starting material can lead to the formation of unwanted side products that may be difficult to separate from the desired product.[2] Purity should be verified by NMR or GC-MS before commencing the synthesis. The presence of other isomers (e.g., 4-methylindole or 6-methylindole) will result in isomeric impurities in the final product.

Q3: Which reducing agent is best for converting 5-methylindole-3-carbaldehyde to the hydroxymethyl product?

Sodium borohydride (NaBH₄) is the most common and recommended reagent for this transformation. It is a mild reducing agent that selectively reduces aldehydes in the presence of the indole ring. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄). While LiAlH₄ would also be effective, it offers no significant advantage in this case and requires more stringent anhydrous conditions and careful quenching procedures.

Q4: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most convenient method. For the formylation step, you will observe the consumption of the 5-methylindole spot and the appearance of a new, more polar spot for the aldehyde. For the reduction step, the aldehyde spot will be consumed, and an even more polar spot corresponding to the alcohol product will appear. Staining with a p-anisaldehyde solution can be very effective for visualizing indole-containing compounds.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low Yield or Failure of the Vilsmeier-Haack Formylation Step

A low yield of the intermediate, 5-methylindole-3-carbaldehyde, is a common bottleneck. The issue often lies in the formation or reactivity of the Vilsmeier reagent (chloroiminium ion).

Possible Cause Recommended Solution & Explanation
Impure DMF The presence of water or dimethylamine in the DMF solvent can quench the Vilsmeier reagent. Solution: Use freshly distilled or anhydrous grade DMF.
Incorrect Reagent Stoichiometry An incorrect ratio of phosphorus oxychloride (POCl₃) to DMF can lead to incomplete formation of the Vilsmeier reagent. Solution: Typically, a slight excess of POCl₃ (1.1-1.2 equivalents) relative to DMF is used. The Vilsmeier reagent should be pre-formed at low temperature (0 °C) before adding the 5-methylindole.
Suboptimal Reaction Temperature The reaction is typically exothermic. Allowing the temperature to rise too high can lead to side reactions and decomposition. Solution: Maintain the temperature at 0-5 °C during the addition of POCl₃ and the indole. After the addition, the reaction can be allowed to slowly warm to room temperature or be gently heated (e.g., 35-40 °C) to drive it to completion.[2]
Detailed Protocol: Vilsmeier-Haack Formylation
  • To a stirred solution of anhydrous DMF (3 eq.) in a suitable solvent like 1,2-dichloroethane at 0 °C, add POCl₃ (1.2 eq.) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0 °C for 30-45 minutes to ensure complete formation of the Vilsmeier reagent.

  • Add a solution of 5-methylindole (1 eq.) in the reaction solvent dropwise to the pre-formed reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench by slowly adding it to a stirred mixture of ice and aqueous sodium hydroxide solution until the pH is basic (~9-10).

  • The product aldehyde will typically precipitate. Isolate by filtration, wash with water, and dry under vacuum.

Problem 2: Low Yield or Incomplete Conversion During the Reduction Step

If the reduction of the aldehyde does not proceed to completion, it is often due to reagent activity or reaction conditions.

G Fig. 2: Troubleshooting the Reduction Step start Low Yield in Reduction Step q1 Is starting material (aldehyde) visible on TLC? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no Product Loss During Work-up q1->a1_no No q2 Was NaBH4 added in portions at 0°C? a1_yes->q2 a2_yes Check NaBH4 Quality (may be hydrolyzed) q2->a2_yes Yes a2_no Reagent Decomposed (exothermic reaction) q2->a2_no No

Caption: Troubleshooting the Reduction Step

Reducing Agent Solvent Temp (°C) Equivalents Typical Yield Notes
NaBH₄ Methanol / Ethanol0 to RT1.5 - 2.0>90%Recommended. Safe and effective. The protic solvent helps in the reaction mechanism.
LiAlH₄ THF / Diethyl Ether0 to RT1.1 - 1.2>90%Requires strict anhydrous conditions. More hazardous and offers no significant advantage here.
Detailed Protocol: Sodium Borohydride Reduction
  • Suspend 5-methylindole-3-carbaldehyde (1 eq.) in methanol at room temperature.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the aldehyde is fully consumed.

  • Cool the reaction back to 0 °C and carefully add water to quench any excess NaBH₄.

  • Add 1M HCl to adjust the pH to ~7.

  • Remove the methanol under reduced pressure. The product can then be extracted with a suitable organic solvent like ethyl acetate.[3]

Problem 3: Challenges in Product Purification and Isolation

The target compound, this compound, is a polar molecule due to the hydroxyl group and the indole N-H.[4] This can lead to challenges during extraction and chromatography.

  • Issue: Product is water-soluble, leading to loss during aqueous work-up.

    • Solution: After quenching the reaction, saturate the aqueous layer with NaCl before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane).[5] This "salting out" effect reduces the polarity of the aqueous phase and drives the product into the organic layer. Perform multiple extractions (3-4 times) to ensure complete recovery.

  • Issue: Product streaks during column chromatography.

    • Solution: The polar N-H and -OH groups can interact strongly with silica gel, causing streaking.

      • Deactivate the Silica: Pre-treat the silica gel with a small amount of a base like triethylamine (typically 0.5-1% v/v in the eluent) to cap the acidic silanol groups.[6]

      • Use a More Polar Eluent System: A gradient elution starting from a less polar mixture (e.g., 30% Ethyl Acetate in Hexanes) and gradually increasing to a more polar mixture (e.g., 70-80% Ethyl Acetate in Hexanes) can provide better separation. Adding a small amount of methanol (1-5%) to the ethyl acetate/hexane mixture can also help elute the product cleanly.

TLC Rf Value Starting Eluent (Hexane:EtOAc) Final Eluent (Hexane:EtOAc) Notes
~0.580:2060:40For less polar impurities.
~0.2-0.370:3040:60Typical range for the product. Start the column with 70:30 and run a gradient to 40:60.
<0.150:500:100 (+ 2% MeOH)For highly polar baseline impurities.

References

5-Methyl-3-hydroxymethylindole stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methyl-3-hydroxymethylindole (CAS No. 215997-77-6). This document provides in-depth guidance on the stability, storage, and handling of this compound to ensure the integrity and reproducibility of your research. We will address common questions and troubleshooting scenarios encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

The stability of solid this compound is paramount for reliable experimental outcomes. As with many indole derivatives, this compound is susceptible to degradation from light, oxygen, and temperature.

Core Recommendation: Store the solid compound at -20°C , protected from light, in a tightly sealed container.

  • Temperature: Low temperatures (-20°C) are critical to reduce the rate of potential degradation reactions, such as oxidation and dimerization. For very long-term storage (over a year), -80°C is preferable.

  • Light: Indole rings can be photosensitive.[1] Exposure to light, especially UV, can catalyze degradation, often leading to the formation of colored impurities. Always store the vial in a secondary container like a box or wrap it in aluminum foil.

  • Atmosphere: The indole nucleus and the hydroxymethyl group are susceptible to oxidation. To minimize this, store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible. After weighing, flush the vial with inert gas before re-sealing.

  • Moisture: Keep the container in a dry environment, such as a desiccator, to prevent hydrolysis and moisture-catalyzed degradation.[1]

Q2: I need to make a stock solution. What solvent should I use and how should I store it?

The choice of solvent and storage procedure for solutions is even more critical than for the solid material, as degradation reactions can proceed much faster in solution.

Core Recommendation: Prepare stock solutions in anhydrous, aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Store solutions in small, single-use aliquots at -80°C.

  • Solvent Choice:

    • Recommended: High-purity, anhydrous DMSO or DMF are excellent choices as they readily dissolve the compound and are less reactive than protic solvents.

    • Use with Caution: Alcohols like ethanol or methanol can be used for immediate experimental use, but are not recommended for long-term storage. The hydroxyl group of the solvent can potentially react with the compound over time, and they are more likely to contain dissolved oxygen.

    • Avoid: Aqueous buffers are not recommended for primary stock solutions due to lower solubility and higher risk of degradation. Prepare aqueous working solutions fresh from the DMSO stock just before use.

  • Storage Protocol:

    • Allow the solid compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare the stock solution (e.g., 10-50 mM) using anhydrous solvent.

    • Immediately dispense the solution into single-use, light-protecting (amber) vials.

    • Flush each aliquot vial with argon or nitrogen before capping.

    • Store frozen at -80°C. This minimizes both chemical degradation and the risk of microbial growth.[2]

  • Causality—Why Aliquot? Repeated freeze-thaw cycles introduce moisture and oxygen, accelerating degradation. Aliquoting ensures that you use a fresh, uncompromised sample for each experiment, which is a cornerstone of a self-validating protocol.

Q3: My this compound powder has turned slightly yellow/brown. Is it still usable?

A change in color from white/off-white to yellow or brown is a strong indicator of degradation. The primary cause is typically oxidation or polymerization of the indole ring, leading to highly conjugated, colored products.

Recommendation: While a slight color change may not significantly impact purity for some applications, it is a sign of instability. For sensitive assays (e.g., cell-based potency, kinetics), using discolored material is not advised as the degradation products could be bioactive or inhibitory. It is best practice to use a fresh, un-degraded lot of the compound. If this is not possible, the purity of the material should be re-assessed by HPLC or LC-MS.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action & Explanation
Inconsistent results between experiments. 1. Compound Degradation: Stock solution has degraded due to improper storage (light, air, freeze-thaw cycles).2. Precipitation: Compound has come out of solution in your working buffer.1. Prepare fresh stock solution from solid. Follow the rigorous protocol outlined in the FAQs. Compare results using the new stock.2. Check solubility in your final assay buffer. Perform a visual check for precipitation. If needed, adjust the final solvent concentration (e.g., ensure final DMSO is <0.5%) or sonicate the working solution briefly before use.
Precipitate forms in stock solution upon thawing. 1. Poor Solubility: The concentration may be too high for the solvent, especially at low temperatures.2. Water Contamination: Moisture from condensation during thawing has reduced solubility.1. Gently warm the vial to 37°C and vortex to redissolve. If it persists, the solution may be supersaturated and should be remade at a lower concentration.2. Always equilibrate the vial to room temperature before opening. This prevents atmospheric moisture from condensing into the cold solution.
Loss of biological activity over time. Chemical Degradation: The hydroxymethyl group or the indole ring has been modified, reducing its ability to bind to its target.This is a clear sign of instability. Discard the old stock solution and prepare a fresh one from solid material. Consider running a stability test (see Protocol 2) to determine the viable lifetime of your solutions in your specific experimental conditions.

Key Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution

This protocol ensures the creation of a stable, reliable stock solution for long-term use.

  • Equilibration: Remove the vial of solid this compound from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes to prevent water condensation.

  • Weighing: In a controlled environment with low humidity, quickly weigh the desired amount of solid into a new, sterile vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mM). Use a fresh, sealed bottle of solvent to minimize water content.

  • Dissolution: Cap the vial and vortex thoroughly. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.

  • Aliquoting: Immediately dispense the solution into single-use, amber glass or polypropylene microvials.

  • Inert Gas Purge: Flush the headspace of each microvial with a gentle stream of argon or nitrogen gas for 5-10 seconds.

  • Sealing & Storage: Cap the vials tightly and place them in a labeled storage box. Store immediately at -80°C.

G cluster_prep Preparation cluster_store Storage RT Equilibrate Solid to Room Temp Weigh Weigh Solid RT->Weigh Solvent Add Anhydrous DMSO Weigh->Solvent Dissolve Vortex/Sonicate to Dissolve Solvent->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Immediate Processing Inert Purge with Inert Gas (Ar/N2) Aliquot->Inert Store Store at -80°C Inert->Store

Caption: Workflow for preparing stable stock solutions.

Protocol 2: Quick Assessment of Solution Stability

If you suspect instability, this protocol provides a basic method to check for degradation over a short period.

  • Reference Sample: Prepare a fresh stock solution in DMSO. Immediately take a small sample (e.g., 20 µL), dilute it into your mobile phase, and analyze it via HPLC-UV to obtain a reference chromatogram (T=0). Note the peak area and retention time of the main compound.

  • Stress Conditions: Expose an aliquot of the stock solution to conditions you wish to test (e.g., leave on the benchtop at room temperature for 4 hours, expose to light, or store at 4°C for 24 hours).

  • Analysis: After the stress period, analyze the stressed sample by HPLC-UV using the same method as the reference.

  • Comparison: Compare the chromatograms. A significant decrease (>5-10%) in the main peak's area or the appearance of new peaks (especially early-eluting, more polar ones) indicates degradation.

Mechanistic Insights: Potential Degradation Pathways

The indole moiety is susceptible to several degradation reactions. Understanding these helps in rationalizing the storage and handling procedures. The two most common pathways are oxidation and dimerization.

  • Oxidation: The electron-rich indole ring and the primary alcohol (-CH₂OH) are both sites for oxidation. Atmospheric oxygen can oxidize the hydroxymethyl group to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH). This changes the compound's polarity and likely its biological activity.

  • Dimerization/Polymerization: Under acidic conditions or upon exposure to light/oxidants, indole rings can react with each other to form dimers and oligomers. These products are often highly colored (yellow/brown/red) and are a common source of visible sample degradation.

G A This compound (Parent Compound) C Oxidized Product (Aldehyde/Carboxylic Acid) A->C Oxidation of -CH2OH group D Dimer/Polymer (Colored Impurities) A->D Ring Dimerization B Oxidizing Agent (O2, Light, Metal Ions) B->C B->D

Caption: Simplified potential degradation pathways.

References

Technical Support Center: Overcoming Solubility Challenges with 5-Methyl-3-hydroxymethylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methyl-3-hydroxymethylindole. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility hurdles associated with this indole derivative. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure successful and reproducible experimental outcomes.

Understanding the Challenge: The Indole Moiety

This compound belongs to the indole family, a class of heterocyclic compounds prevalent in biologically active molecules.[1][2] The core indole structure is predominantly hydrophobic, and the addition of a methyl group at the 5-position further enhances its lipophilicity.[3] This inherent characteristic is the primary reason for its poor solubility in aqueous solutions, a significant challenge in various experimental settings, from in vitro cellular assays to formulation development.[4] This guide will walk you through a systematic approach to addressing these solubility issues.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common issues encountered by researchers.

Q1: I'm starting a new project with this compound. Why is it not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

A1: The poor aqueous solubility of this compound is a direct consequence of its chemical structure. The bicyclic indole ring system is largely nonpolar, and the methyl group (-CH3) at the 5-position increases this hydrophobicity. While the hydroxymethyl group (-CH2OH) at the 3-position adds some polarity, it is often insufficient to overcome the nonpolar nature of the rest of the molecule, leading to minimal dissolution in water-based media.[3]

Q2: What is the recommended first-line strategy for solubilizing this compound for biological assays?

A2: The most common and effective initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is the preferred solvent for this purpose due to its strong solubilizing power for a wide range of organic compounds and its miscibility with water.[4]

A typical starting concentration for a DMSO stock solution is 10-50 mM. It's crucial to ensure the compound is fully dissolved in the DMSO before further dilution. If solubility in DMSO is limited, gentle warming or sonication can be employed. For a related compound, Methyl 5-hydroxy-1H-indole-3-carboxylate, a solubility of 50 mg/mL in DMSO has been reported, which can serve as a useful reference point.[5]

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. What's happening and how can I fix it?

A3: This is a very common phenomenon known as "crashing out." It occurs because while the compound is soluble in the high-concentration organic solvent, its thermodynamic solubility limit is exceeded upon dilution into the predominantly aqueous medium. The key is to keep the final concentration of the compound in the aqueous solution below its solubility limit and the concentration of the organic solvent low enough to not cause cellular toxicity (typically ≤0.5% DMSO for most cell lines).[6]

Below is a troubleshooting workflow to address this issue:

Troubleshooting Precipitation start Start: Compound precipitates from DMSO stock in aqueous buffer q1 Is the final DMSO concentration <0.5%? start->q1 step1 Decrease the final DMSO concentration by adjusting the stock concentration or dilution factor. q1->step1 No q2 Is the final compound concentration as low as possible? q1->q2 Yes step1->q2 step2 Lower the final concentration of the compound in the assay. q2->step2 No step3 Consider advanced solubilization techniques: - pH adjustment - Co-solvents - Surfactants - Cyclodextrins q2->step3 Yes step2->step3 end Solution Achieved step3->end

Caption: Troubleshooting workflow for precipitation issues.

Q4: Can I use solvents other than DMSO?

A4: Yes, other water-miscible organic solvents can be used. The choice depends on the specific requirements of your experiment, including potential solvent toxicity and compatibility with your assay.

SolventProsCons
DMSO Excellent solubilizing power; relatively low toxicity at low concentrations.[4]Can be toxic to some cell lines at >0.5%; hygroscopic.[5]
Ethanol Less toxic than DMSO for many applications; volatile.May not be as effective a solvent as DMSO for highly lipophilic compounds.[7]
DMF Strong solvent, can sometimes dissolve compounds that are poorly soluble in DMSO.Higher toxicity than DMSO; should be used with caution.
PEG 400 Good co-solvent properties; low toxicity.More viscous; may not be suitable for all applications.
Q5: How can pH adjustment improve the solubility of this compound?

A5: pH modification can be a powerful tool if the molecule contains ionizable functional groups. The indole nitrogen has a pKa and its protonation state is pH-dependent. For weakly basic compounds, lowering the pH of the solution can lead to protonation, creating a charged species that is often more soluble in aqueous media.[3] Conversely, if the molecule has acidic protons, increasing the pH can deprotonate these sites, again forming a more soluble salt.

Q6: What are co-solvents and how should I use them?

A6: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly water-soluble drugs by reducing the polarity of the solvent system.[5] Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol.[5] They are often used in combination with a primary organic solvent like DMSO. For instance, a formulation could consist of 10% DMSO, 40% PEG 400, and 50% aqueous buffer. The optimal ratio of co-solvents needs to be determined empirically for each compound and application.

Q7: When should I consider more advanced techniques like using surfactants or cyclodextrins?

A7: These methods are typically employed when the strategies above are insufficient to achieve the desired concentration without precipitation.

  • Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions. Hydrophobic compounds like this compound can be encapsulated within these micelles, increasing their apparent solubility.[3] Non-ionic surfactants such as Tween® 80 or Polysorbate 80 are commonly used in biological assays due to their lower toxicity.[3] A typical starting concentration is 0.1% to 1% (w/v) in the final aqueous solution.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its higher solubility and lower toxicity. Preparing an inclusion complex before final dilution can significantly prevent precipitation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Accurately weigh a small amount of this compound (e.g., 5 mg).

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 161.20 g/mol , dissolve 1.612 mg in 1 mL of DMSO).

  • Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Vortex thoroughly. If necessary, use a sonicator bath for 5-10 minutes or gently warm the solution to 37°C to aid dissolution.

  • Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution to Minimize Precipitation
  • Prepare a fresh intermediate dilution of your DMSO stock solution in your cell culture medium or aqueous buffer. For example, dilute the 10 mM stock 1:10 in the medium to get a 1 mM solution (now containing 10% DMSO).

  • Perform subsequent serial dilutions from this intermediate solution to reach your final desired concentrations. This stepwise reduction in the organic solvent concentration can sometimes prevent the compound from crashing out.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
  • Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water (e.g., 20% w/v).

  • Slowly add the powdered this compound to the HP-β-CD solution while stirring vigorously.

  • Continue to stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The resulting clear solution can then be diluted into your assay buffer. The concentration of the compound in the final solution should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

Data Summary

Table 1: Properties of Common Solvents for Initial Dissolution
SolventMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Key Features
DMSO C₂H₆OS78.13189Strong aprotic solvent, miscible with water.[4]
Ethanol C₂H₅OH46.0778.37Polar protic solvent, less toxic than DMSO.
DMF C₃H₇NO73.09153High boiling point, strong solvent.
PEG 400 H(OCH₂CH₂)nOH~400DecomposesNon-toxic, viscous co-solvent.
Table 2: Recommended Starting Concentrations for Solubilization Aids
Solubilizing AgentTypeRecommended Starting Concentration (in final solution)
Tween® 80 Non-ionic Surfactant0.1 - 1.0% (w/v)
Polysorbate 80 Non-ionic Surfactant0.1 - 1.0% (w/v)
HP-β-CD Cyclodextrin1 - 10% (w/v)

Visualization of Solubilization Strategy

Solubilization Strategy start Start: Solubilize This compound step1 Prepare concentrated stock in 100% DMSO (e.g., 10-50 mM) start->step1 q1 Does it precipitate upon dilution in aqueous buffer? step1->q1 step2 Optimize dilution strategy: - Lower final concentration - Ensure final DMSO <0.5% q1->step2 Yes end Compound Solubilized q1->end No q2 Still precipitating? step2->q2 step3 Introduce co-solvents (e.g., PEG 400) or adjust pH q2->step3 Yes q2->end No q3 Still precipitating? step3->q3 step4 Use surfactants (e.g., Tween 80) or cyclodextrins (HP-β-CD) q3->step4 Yes q3->end No step4->end

Caption: A stepwise approach to solubilizing your compound.

References

Technical Support Center: Improving Reaction Selectivity for 5-Methyl-3-hydroxymethylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-3-hydroxymethylindole. This guide is designed to provide in-depth, practical solutions to common selectivity challenges encountered during the chemical modification of this versatile indole derivative. By understanding the underlying reactivity and implementing the strategies outlined below, you can significantly improve yields, minimize side-products, and achieve your desired synthetic outcomes.

Understanding the Reactivity Landscape of this compound

This compound is a valuable building block, but its rich electronic nature presents a significant challenge: it possesses multiple nucleophilic sites that can compete in reactions. The key to selectivity is understanding and controlling the reactivity of these different positions.

  • N1 (Indole Nitrogen): The N-H proton is weakly acidic (pKa ≈ 16-17) and can be removed by a strong base to form a potent N-nucleophile.[1]

  • C2 Position: With the C3 position substituted, the C2 carbon is often the most nucleophilic carbon on the pyrrole ring, making it a primary site for electrophilic attack.[2][3]

  • C4 & C6 Positions: The 5-methyl group is electron-donating, enhancing the nucleophilicity of the benzene ring, particularly at the C4 and C6 positions.

  • Hydroxyl Group (-OH): The primary alcohol can act as a nucleophile (O-alkylation, O-acylation) or be converted into a leaving group, especially under acidic conditions.

A critical and often underestimated side reaction is acid-catalyzed self-condensation. The hydroxyl group can be protonated and lost as water, generating a highly reactive 3-indolylmethanide carbocation. This electrophile is rapidly trapped by another molecule of the starting material to form dimeric products, specifically 3,3'-diindolylmethanes (DIMs), which can lead to intractable polymers.[4][5]

Visualization: Competing Reactive Sites

Here is a diagram illustrating the primary nucleophilic centers of the molecule.

Reactive_Sites cluster_key Nucleophilic Sites img key_N1 N1: Deprotonation yields N-nucleophile key_C2 C2: Nucleophilic carbon for C-C bonds key_O OH: O-nucleophile for ethers/esters key_C4C6 C4/C6: Ring positions for EAS key_dimer OH + Acid: Leads to dimerization

Caption: Nucleophilic centers on this compound.

Troubleshooting Guide & FAQs

This section addresses specific experimental problems in a question-and-answer format, providing both the rationale and actionable solutions.

Section A: Reactions on the Indole Ring (C-Alkylation)
Q1: I'm attempting a Friedel-Crafts reaction, but my primary product is an insoluble polymer or tar. What's causing this and how can I stop it?

Answer: This is a classic sign of uncontrolled self-condensation (dimerization or polymerization). Under the acidic conditions typical for Friedel-Crafts reactions (using either Brønsted or Lewis acids), the hydroxymethyl group is protonated and eliminated as water. This forms a stabilized carbocation at the 3-position, which is an extremely potent electrophile. Another molecule of your starting indole then acts as a nucleophile, leading to diindolylmethane (DIM) formation and subsequent polymerization.[4][6]

Solutions:

  • Switch to Milder Catalysts: Instead of strong Lewis acids like AlCl₃, consider milder options such as ZnCl₂, Sc(OTf)₃, or I₂.[4] These can be sufficient to activate your desired electrophile without aggressively promoting self-condensation.

  • Lower the Temperature: Perform the reaction at 0 °C or even -78 °C to reduce the rate of the dimerization side reaction.

  • Protect the Hydroxyl Group: Before attempting the Friedel-Crafts reaction, protect the -OH group as a silyl ether (e.g., TBDMS) or a simple ether. This removes the source of the carbocation. The protecting group can be removed in a subsequent step.

  • Protect the Indole Nitrogen: Protecting the N-H with an electron-withdrawing group (e.g., Boc, Ts) reduces the overall nucleophilicity of the indole ring system, making it less likely to participate as the nucleophile in the dimerization reaction.[7][8]

Q2: How can I favor electrophilic substitution at the C2 position over other sites?

Answer: With the highly reactive C3 position blocked, C2 becomes a favorable site for electrophilic attack. However, it competes with the N1 and O-sites. To favor C2, you need to strategically block or deactivate the other nucleophiles.

Strategy: The most effective method is to protect the indole nitrogen with a bulky protecting group like triisopropylsilyl (TIPS) or a robust group like phenylsulfonyl (PhSO₂).[9]

  • Mechanism of Action:

    • Steric Hindrance: A bulky group on N1 sterically shields the nitrogen from electrophiles.

    • Electronic Deactivation: An electron-withdrawing protecting group (like PhSO₂) reduces the nucleophilicity of the nitrogen atom significantly.[9]

    • Directing Effect: With the nitrogen atom's reactivity suppressed, electrophiles are directed to the next most nucleophilic position on the pyrrole ring, which is C2.[3]

ConditionPrimary Reaction SiteRationale
Strong Base (e.g., NaH), then ElectrophileN1 Forms the highly nucleophilic indolate anion.[1][8]
Lewis Acid, Unprotected N-HC2 / PolymerizationC2 is nucleophilic, but dimerization competes.[3]
N-H Protected (e.g., Boc, Ts), Lewis AcidC2 N1 is blocked/deactivated, directing attack to C2.[2]
Section B: Reactions at the Hydroxymethyl Group (O-Functionalization)
Q3: I want to perform an O-alkylation (Williamson ether synthesis), but I'm getting N-alkylation or a mixture of products. How do I achieve selective O-alkylation?

Answer: This is a problem of competing nucleophiles. The indole N-H is more acidic than the alcohol's O-H, and under many basic conditions, both can be deprotonated or act as nucleophiles. The key is to make the hydroxyl group the only available nucleophile.

Solution: A two-step protection strategy is the most robust approach.

  • Protect the Indole Nitrogen: First, selectively protect the indole nitrogen. Using a base like NaH followed by an electrophile like Boc-anhydride or SEM-Cl is highly effective. This deactivates the N1 position.[8]

  • Perform the O-Alkylation: With the N1 site blocked, you can now perform a standard Williamson ether synthesis. Use a base like NaH or K₂CO₃ to deprotonate the hydroxyl group, followed by the addition of your alkyl halide. The reaction will now proceed cleanly at the oxygen.

  • Deprotection: Finally, remove the N-protecting group under appropriate conditions (e.g., TFA for Boc; TBAF for SEM) to yield the desired N-unsubstituted, O-alkylated product.

Visualization: O-Alkylation Workflow

O_Alkylation_Workflow start This compound step1 Protect N1 Site (e.g., NaH, Boc2O in THF) start->step1 intermediate N-Boc Protected Indole step1->intermediate step2 O-Alkylation (e.g., NaH, R-X in DMF) intermediate->step2 product_protected N-Boc, O-Alkyl Product step2->product_protected step3 Deprotect N1 (e.g., TFA in DCM) product_protected->step3 final_product Selective O-Alkyl Product step3->final_product

Caption: Workflow for selective O-alkylation.

Section C: Reactions at the Indole Nitrogen (N-Functionalization)
Q4: What are the best practices for achieving clean and high-yield N-alkylation?

Answer: Selective N-alkylation requires conditions that strongly favor the formation of the indolate anion, making the nitrogen the most powerful nucleophile in the system.[10][11]

Best Practices:

  • Use a Strong, Non-nucleophilic Base: Sodium hydride (NaH) is the base of choice. It irreversibly deprotonates the indole N-H to form the sodium indolate and H₂ gas.[1][8] Potassium tert-butoxide (KOtBu) is another effective option.

  • Use an Anhydrous Aprotic Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal. These solvents are polar enough to dissolve the indolate salt but will not interfere with the reaction. The absence of water is critical, as it would quench the base and the indolate anion.

  • Temperature Control: Perform the deprotonation at 0 °C to control the initial exothermic reaction with NaH. Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation before adding the electrophile. The subsequent alkylation can often be run at room temperature.

  • Reagent Quality: Use high-quality, dry solvents and ensure your NaH is fresh (typically a 60% dispersion in mineral oil, which should be washed with dry hexanes if necessary).

Experimental Protocols

Protocol 1: Selective N-Protection with Boc-Anhydride

This protocol protects the indole nitrogen, deactivating it and preparing the molecule for subsequent reactions at other sites.

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Sodium hydride (NaH), 60% in mineral oil (1.2 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

  • Procedure:

    • Suspend this compound in anhydrous THF in the flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add the NaH portion-wise. Effervescence (H₂ gas) will be observed.

    • Stir the suspension at 0 °C for 1 hour.

    • Add a solution of Boc₂O in THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up & Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the N-Boc protected product.

Protocol 2: Preventing Dimerization in a Mild C2-Alkylation

This protocol demonstrates a mild Friedel-Crafts type reaction targeting the C2 position.

  • Reagents & Setup:

    • N-Boc-5-Methyl-3-hydroxymethylindole (from Protocol 1) (1.0 eq)

    • Electrophile (e.g., an activated alkene or benzyl bromide) (1.1 eq)

    • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

  • Procedure:

    • Dissolve the N-protected indole and the electrophile in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add Sc(OTf)₃ as a solid in one portion.

    • Stir the reaction at 0 °C, monitoring progress by TLC. The reaction time can vary from 1 to 12 hours.

  • Work-up & Purification:

    • Quench the reaction with water.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to isolate the C2-alkylated product. The Boc group can then be removed if desired using trifluoroacetic acid (TFA).

References

Technical Support Center: 5-Methyl-3-hydroxymethylindole Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-3-hydroxymethylindole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability and degradation of this compound. As a substituted indole, this compound is susceptible to various degradation pathways that can impact experimental outcomes. This document offers insights into potential challenges and provides protocols to ensure the integrity of your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Rapid Discoloration of Solutions (Turning Pink/Brown)

Question: My solution of this compound in an aqueous buffer is rapidly turning a pinkish-brown color. What is causing this, and how can I prevent it?

Answer:

Discoloration is a common indicator of indole degradation, often due to oxidation. The indole ring is electron-rich and susceptible to oxidation by atmospheric oxygen, trace metal ions, or light exposure. This process can lead to the formation of colored polymeric byproducts.

Root Causes and Preventative Measures:

  • Oxidation: The primary cause is oxidation. To mitigate this, always use degassed solvents and buffers for preparing your solutions. It is highly recommended to work under an inert atmosphere, such as nitrogen or argon, especially when preparing stock solutions for long-term storage.

  • Photodegradation: Indole derivatives can be sensitive to light. Protect your solutions from light by using amber vials or by wrapping your glassware in aluminum foil.[1]

  • pH Instability: Extreme pH values can catalyze degradation. While indole derivatives are generally more stable in neutral to slightly basic conditions, the stability of this compound should be empirically determined for your specific experimental conditions.[1] It is advisable to maintain a pH between 7.0 and 8.5.[1]

  • Trace Metal Contamination: Metal ions can catalyze oxidation. Ensure all glassware is scrupulously clean and consider using metal-free buffers if you suspect contamination.

Issue 2: Inconsistent Results in Biological Assays

Question: I am observing a loss of potency or high variability in my cell-based assays with this compound over time. Could this be related to compound stability?

Answer:

Yes, inconsistent results are frequently linked to the degradation of the test compound in the assay medium. The complex composition of cell culture media (containing salts, amino acids, and vitamins) and the physiological conditions (37°C, CO2 atmosphere) can accelerate degradation.

Troubleshooting Strategies:

  • Fresh is Best: Prepare fresh working solutions of this compound from a solid stock immediately before each experiment. Avoid using solutions that have been stored for extended periods, even if refrigerated.

  • Stability in Media: Perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium over the time course of your assay. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC or LC-MS/MS to quantify the remaining parent compound.

  • Control for Degradation Products: If degradation is unavoidable, consider whether the degradation products themselves might have biological activity that could confound your results. If possible, synthesize and test the major predicted degradation products in your assay as a control.

Issue 3: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Question: I am analyzing my this compound sample and see multiple unexpected peaks in the chromatogram. Are these impurities or degradation products?

Answer:

The appearance of new peaks over time is a strong indication of degradation. However, it is also crucial to consider the purity of your initial material.

Analytical Troubleshooting:

  • Confirm Initial Purity: Always analyze a freshly prepared solution from your solid stock to establish a baseline chromatogram and confirm the initial purity.

  • Forced Degradation Studies: To identify potential degradation products, you can perform a forced degradation study. This involves subjecting your compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the resulting mixtures by LC-MS/MS. This will help you identify the mass-to-charge ratios (m/z) of the degradation products and predict their structures.

  • Impurity Synthesis: If you suspect a particular impurity from the synthesis of this compound, it may be necessary to synthesize this compound as a standard for confirmation by co-injection.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic degradation pathways for this compound in a biological system?

A1: While specific data for this compound is limited, we can infer the most likely pathways based on the metabolism of structurally similar compounds like 3-methylindole.[3][4][5] The primary routes of metabolism are expected to be mediated by cytochrome P450 (CYP) enzymes and peroxidases.

  • Cytochrome P450 (CYP) Mediated Metabolism: CYP enzymes, abundant in the liver, are major players in the metabolism of xenobiotics.[6][7] For this compound, the following reactions are probable:

    • Hydroxylation: Oxidation of the methyl group at the 5-position to a hydroxymethyl group, or further oxidation of the 3-hydroxymethyl group.

    • Dehydrogenation: Oxidation of the 3-hydroxymethyl group to an aldehyde (5-methyl-indole-3-carbaldehyde). A subsequent oxidation could lead to the corresponding carboxylic acid (5-methyl-indole-3-carboxylic acid).

    • Epoxidation: Formation of an epoxide on the indole ring, which can then be hydrolyzed to a diol.

  • Peroxidase-Mediated Metabolism: Peroxidases, such as horseradish peroxidase (HRP) which is often used in in vitro studies, can catalyze the oxidation of indole derivatives.[8][9] In the presence of hydrogen peroxide, peroxidases can generate radical intermediates that can lead to a variety of products, including the corresponding aldehyde and other oxidative degradation products.

Q2: What are the likely chemical degradation pathways under typical experimental conditions?

A2: The most common chemical degradation pathways for indole derivatives like this compound are oxidation and polymerization.

  • Oxidative Degradation: As mentioned in the troubleshooting section, exposure to air and light can lead to oxidation. The initial step is often the formation of a radical cation at the indole nitrogen, which can then react further.

  • Acid-Catalyzed Dimerization/Polymerization: In acidic conditions, the 3-hydroxymethyl group can be protonated and lost as water, forming a reactive electrophilic intermediate (a 3-methylideneindolenine derivative). This intermediate can then react with another molecule of this compound, leading to dimerization and polymerization.

Q3: What are the recommended storage conditions for solid this compound and its solutions?

A3:

  • Solid Compound: Store solid this compound in a tightly sealed container in a cool (2-8°C), dry, and dark place.[10] For long-term storage, consider storing under an inert atmosphere (argon or nitrogen).[10]

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. Store these solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, keep the solution on ice and protected from light.

Q4: Can I use antioxidants to improve the stability of my this compound solutions?

A4: Yes, adding antioxidants can be a viable strategy, particularly for in vitro experiments. Common antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be added at low concentrations (e.g., 0.01-0.1%) to scavenge free radicals and inhibit oxidative degradation.[10] However, you must first confirm that the antioxidant does not interfere with your experimental assay.

Predicted Degradation Pathways

The following diagrams illustrate the predicted enzymatic and chemical degradation pathways of this compound based on known indole metabolism.

Enzymatic Degradation Pathway

Enzymatic_Degradation This compound This compound 5-Methyl-indole-3-carbaldehyde 5-Methyl-indole-3-carbaldehyde This compound->5-Methyl-indole-3-carbaldehyde CYP/Peroxidase (Dehydrogenation) Hydroxylated_Metabolites Hydroxylated_Metabolites This compound->Hydroxylated_Metabolites CYP (Hydroxylation at C5-methyl or ring) 5-Methyl-indole-3-carboxylic_acid 5-Methyl-indole-3-carboxylic_acid 5-Methyl-indole-3-carbaldehyde->5-Methyl-indole-3-carboxylic_acid Aldehyde Dehydrogenase

Caption: Predicted enzymatic degradation of this compound.

Chemical Degradation Pathway

Chemical_Degradation This compound This compound Reactive_Intermediate 3-Methylideneindolenine Intermediate This compound->Reactive_Intermediate Acid (H+) Oxidation_Products Oxidized Products This compound->Oxidation_Products O2, Light, Metal Ions Dimers_Polymers Dimers/Polymers Reactive_Intermediate->Dimers_Polymers Reaction with another indole molecule

Caption: Predicted chemical degradation of this compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol provides a general method to assess the stability of this compound under your specific experimental conditions.

Materials:

  • This compound

  • Solvent/buffer of interest (e.g., PBS, cell culture medium)

  • HPLC or LC-MS/MS system

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., acetonitrile and water with formic acid)

  • Vials (amber or wrapped in foil)

  • Incubator or water bath

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

  • Prepare Working Solution: Dilute the stock solution to the final desired concentration in your test buffer or medium.

  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the working solution, and if necessary, quench any reaction (e.g., by adding an equal volume of cold acetonitrile). Analyze this sample by HPLC or LC-MS/MS to determine the initial concentration.

  • Incubation: Incubate the remaining working solution under your experimental conditions (e.g., 37°C in a cell culture incubator).

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution, quench as in step 3, and analyze by HPLC or LC-MS/MS.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample. Plot the percentage remaining versus time to determine the stability profile.

Protocol 2: LC-MS/MS Method for Quantification

This is a general LC-MS/MS method that can be adapted for the analysis of this compound and its potential metabolites.

Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

LC Conditions:

  • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions (Example for this compound - C10H11NO, MW: 161.20):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): m/z 162.1 [M+H]+

  • Product Ions (Q3): Determine by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of water (m/z 144.1) and the hydroxymethyl group (m/z 130.1).

  • Collision Energy: Optimize for each transition.

Data Presentation: Stability Data Example

The following table illustrates how to present stability data for this compound under different conditions.

ConditionTime (hours)% Remaining (Mean ± SD, n=3)Appearance
PBS (pH 7.4) at RT, Dark 0100Clear, Colorless
498.2 ± 1.5Clear, Colorless
2495.6 ± 2.1Clear, Colorless
PBS (pH 7.4) at RT, Light 0100Clear, Colorless
485.3 ± 3.4Faint Yellow
2462.1 ± 4.5Light Brown
Cell Media at 37°C, Dark 0100Clear, Pinkish
475.8 ± 5.2Light Brown
2435.4 ± 6.8Brown

References

Minimizing by-product formation in 5-Methyl-3-hydroxymethylindole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Methyl-3-hydroxymethylindole. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize by-product formation and optimize your synthetic protocol. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure you can achieve high purity and yield.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through a two-step sequence: formylation of 5-methylindole followed by reduction of the resulting aldehyde. While seemingly straightforward, this pathway is prone to the formation of specific by-products that can complicate purification and reduce yields. This guide will address the most common challenges encountered during this synthesis and provide robust solutions.

The primary synthetic route discussed is the Vilsmeier-Haack formylation of 5-methylindole to produce 5-methyl-1H-indole-3-carbaldehyde, followed by its selective reduction to the desired this compound.

Troubleshooting Guide: Minimizing By-product Formation

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Formation of an Unexpected, Less Polar By-product with a Mass Corresponding to 3,5-Dimethylindole

Question: During the reduction of 5-methyl-1H-indole-3-carbaldehyde (or its corresponding ester), I observe a significant amount of a by-product that I've identified as 3,5-dimethylindole. What is causing this, and how can I prevent it?

Answer:

This is a classic case of over-reduction, a common side reaction when using overly strong reducing agents.

Causality: The formation of 3,5-dimethylindole arises from the hydrogenolysis of the C-O bond in the hydroxymethyl group. Powerful hydride donors, most notably Lithium Aluminum Hydride (LiAlH₄), can reduce the intermediate aldehyde to the alcohol and then further reduce the alcohol to a methyl group.[1] While LiAlH₄ is highly effective for reducing esters and carboxylic acids, its high reactivity makes it less suitable for the clean reduction of indole-3-carbaldehydes to their corresponding alcohols without this over-reduction side reaction.[1][2]

Solution: The key is to use a milder, more selective reducing agent. Sodium Borohydride (NaBH₄) is the reagent of choice for this transformation.[2][3] It possesses sufficient reactivity to reduce the aldehyde to the primary alcohol but is not powerful enough to cause the subsequent hydrogenolysis of the C-O bond.[2][4][5]

Comparative Analysis of Reducing Agents:

Reducing AgentReactivityCommon By-products in this SynthesisRecommended Use
LiAlH₄ Very Strong3,5-DimethylindoleNot recommended for this step
NaBH₄ MildMinimal, primarily unreacted starting materialHighly Recommended
LiBH₄ StrongPotential for over-reduction, but less than LiAlH₄Use with caution if NaBH₄ is ineffective

Experimental Protocol: Selective Reduction with NaBH₄

  • Dissolve 5-methyl-1H-indole-3-carbaldehyde (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, at room temperature.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add Sodium Borohydride (NaBH₄) (1.0-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Issue 2: Formation of a High Molecular Weight, Insoluble By-product During Workup or Purification

Question: After the reduction, during the aqueous workup or upon attempting purification by silica gel chromatography, I'm observing the formation of a significant amount of a sparingly soluble, high molecular weight material. What is this by-product and how can I avoid it?

Answer:

This is a very common issue and is due to the acid-catalyzed dimerization of your product.

Causality: 3-Hydroxymethylindoles, including your target molecule, are sensitive to acidic conditions. In the presence of acid, the hydroxyl group can be protonated, turning it into a good leaving group (water). The resulting indolyl-3-methyl carbocation is a reactive electrophile that is readily attacked by the electron-rich C3 position of another molecule of this compound. This process leads to the formation of bis(5-methyl-1H-indol-3-yl)methane, a diindolylmethane (DIM) derivative, which is often a high-melting, poorly soluble solid.[1] Even the mild acidity of silica gel can be sufficient to catalyze this reaction.

Solution: The prevention of this by-product hinges on strictly avoiding acidic conditions during the workup and purification steps.

  • Neutral or Basic Workup: During the workup of the reduction reaction, ensure that the aqueous quench does not result in an acidic solution. If an acidic quench is necessary to neutralize any remaining reducing agent, it should be followed immediately by the addition of a mild base, such as a saturated solution of sodium bicarbonate, to neutralize the solution before extraction.

  • A-silicic Purification: Avoid using standard silica gel for chromatography. Instead, use a deactivated stationary phase. You can either use commercially available deactivated silica gel or prepare it by treating standard silica gel with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in ethyl acetate/hexanes). The triethylamine will neutralize the acidic sites on the silica surface, preventing the dimerization of your product.

Workflow for Avoiding Dimerization:

cluster_0 Reaction Workup cluster_1 Purification Quench Quench Neutralize Neutralize Quench->Neutralize Use NaHCO₃ or other mild base if necessary Extract Extract Neutralize->Extract Deactivated_Silica Deactivated Silica Gel (e.g., with Triethylamine) Extract->Deactivated_Silica Crude Product Pure_Product Pure 5-Methyl-3- hydroxymethylindole Deactivated_Silica->Pure_Product

Caption: Workflow for product isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What are the potential by-products from the Vilsmeier-Haack formylation of 5-methylindole?

A1: The Vilsmeier-Haack reaction is generally a high-yielding and clean reaction for the formylation of electron-rich heterocycles like indoles.[6] However, potential by-products can include:

  • Unreacted 5-methylindole: If the reaction does not go to completion.

  • Di-formylated products: Although less common for indoles, under harsh conditions, a second formyl group could potentially be introduced.

  • Products of reaction at other positions: While the C3 position is the most nucleophilic and the primary site of formylation, trace amounts of formylation at other positions on the indole ring are theoretically possible, though rarely observed. A well-executed Vilsmeier-Haack reaction, with careful control of stoichiometry and temperature, should result in a high yield of the desired 5-methyl-1H-indole-3-carbaldehyde.[7]

Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) if I carefully control the reaction conditions?

A2: While it might be possible to obtain some of the desired product with LiAlH₄ by using low temperatures and a limited amount of the reagent, the risk of over-reduction to 3,5-dimethylindole remains high.[1] The aldehyde intermediate is more reactive than the starting ester (if you are starting from one), and the alcohol product is susceptible to hydrogenolysis. Given the excellent and clean results obtained with Sodium Borohydride (NaBH₄), there is little practical advantage and significant risk in using LiAlH₄ for this specific transformation.

Q3: My final product has a pinkish or brownish hue. Is this an impurity?

A3: Indoles and their derivatives can be sensitive to air and light, leading to the formation of colored oxidation products. The pinkish or brownish discoloration is often indicative of minor oxidation. While these colored impurities may be present in small amounts and not significantly affect the outcome of subsequent reactions, for high-purity applications, it is advisable to store the final product under an inert atmosphere (e.g., argon or nitrogen) and protected from light. If necessary, the product can be further purified by recrystallization.

Q4: What is the mechanism of diindolylmethane (DIM) formation?

A4: The formation of the bis(5-methyl-1H-indol-3-yl)methane by-product is an acid-catalyzed electrophilic aromatic substitution reaction. The mechanism is as follows:

Product This compound Protonation Protonation of -OH group Product->Protonation H⁺ Carbocation Indolyl-3-methyl carbocation Protonation->Carbocation - H₂O Nucleophilic_Attack Nucleophilic attack by another product molecule Carbocation->Nucleophilic_Attack + Product Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation DIM bis(5-methyl-1H-indol-3-yl)methane Deprotonation->DIM - H⁺

Caption: Mechanism of diindolylmethane (DIM) formation.

References

Technical Support Center: Enhancing the Biological Availability of 5-Methyl-3-hydroxymethylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-3-hydroxymethylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this promising indole derivative. As a compound with potential therapeutic applications, understanding and overcoming its bioavailability limitations is paramount for successful preclinical and clinical development. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

I. Understanding the Challenge: The Physicochemical and Metabolic Profile of this compound

Before delving into enhancement strategies, it is crucial to understand the inherent properties of this compound that may limit its oral bioavailability.

A. Physicochemical Properties

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight 161.20 g/mol [1]Within the range for good oral absorption.
Predicted LogP (XLogP3) 1.5[1]Indicates moderate lipophilicity, which is generally favorable for membrane permeation but may also contribute to lower aqueous solubility.
Aqueous Solubility Likely lowPoor dissolution can be a rate-limiting step for absorption.

B. Metabolic Profile

Indole compounds are extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[2][3][4] This first-pass metabolism can significantly reduce the amount of active compound reaching systemic circulation. The primary metabolic pathways for indole derivatives include hydroxylation and subsequent conjugation reactions. For this compound, oxidation of the indole ring and the hydroxymethyl group are likely metabolic routes.


dot TD {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Predicted metabolic pathway of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers may have when working with this compound.

Q1: My this compound is poorly soluble in aqueous buffers for my in vitro assays. What can I do?

A1: Poor aqueous solubility is a common issue with indole derivatives. Here are a few strategies to address this:

  • Co-solvents: Start by using a small percentage (typically <1%) of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to dissolve your compound before diluting it in your aqueous buffer.

  • pH adjustment: The solubility of ionizable compounds can be influenced by pH. Although this compound is not strongly ionizable, slight pH adjustments may have a minor effect.

  • Use of cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Q2: I am observing high variability in my in vivo pharmacokinetic studies. What could be the cause?

A2: High variability in vivo can stem from several factors related to poor bioavailability:

  • Poor solubility and dissolution: Inconsistent dissolution in the gastrointestinal tract can lead to variable absorption.

  • First-pass metabolism: Saturation or induction of metabolic enzymes can cause non-linear pharmacokinetics.

  • Food effects: The presence of food can alter gastric pH and transit time, affecting dissolution and absorption.

  • Efflux transporters: Overexpression of efflux transporters like P-glycoprotein in the gut can pump the compound back into the intestinal lumen, reducing net absorption.[5]

Q3: What are the primary strategies to enhance the oral bioavailability of this compound?

A3: The main strategies focus on overcoming its solubility and metabolic limitations. These include:

  • Formulation-based approaches:

    • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[6] This includes nanoemulsions and self-nanoemulsifying drug delivery systems (SNEDDS).

  • Chemical modification:

    • Prodrugs: Attaching a promoiety to the hydroxyl group can improve solubility and/or bypass first-pass metabolism.

  • Co-administration with bioenhancers:

    • Metabolic inhibitors: Co-administering a compound that inhibits key metabolic enzymes can increase the systemic exposure of the parent drug. A well-known example is piperine.

III. Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting advice and step-by-step protocols for key experiments to enhance and evaluate the bioavailability of this compound.

A. Formulation Strategy: Self-Nanoemulsifying Drug Delivery System (SNEDDS)

SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[7][8][9] This can significantly enhance the dissolution and absorption of poorly soluble drugs.

Troubleshooting Common Issues with SNEDDS Formulation:

IssuePotential CauseTroubleshooting Steps
Poor self-emulsification Inappropriate ratio of oil, surfactant, and co-surfactant.Construct a ternary phase diagram to identify the optimal nanoemulsion region.
Drug precipitation upon dilution The drug is not sufficiently solubilized in the formulation.Screen for oils and surfactants in which this compound has higher solubility.
Physical instability (phase separation) The formulation is thermodynamically unstable.Optimize the surfactant/co-surfactant ratio and consider using a combination of surfactants.

Experimental Protocol: Development of a SNEDDS Formulation

  • Solubility Studies:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

    • Add an excess amount of the compound to 1 mL of each excipient in a sealed vial.

    • Shake the vials in a water bath at 37°C for 48 hours.

    • Centrifuge the samples and quantify the amount of dissolved drug in the supernatant by HPLC-UV.

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility data, select an oil, surfactant, and co-surfactant.

    • Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, mix the oil and Smix at various weight ratios (e.g., 9:1, 8:2, ..., 1:9).

    • To each mixture, add a small amount of water and observe for the formation of a clear or slightly bluish nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the nanoemulsion region.

  • Preparation and Characterization of the SNEDDS Formulation:

    • Select a formulation from the nanoemulsion region of the phase diagram.

    • Accurately weigh the oil, surfactant, and co-surfactant and mix them until a clear solution is formed.

    • Dissolve this compound in the mixture with gentle heating and stirring.

    • Characterize the resulting SNEDDS for droplet size, polydispersity index (PDI), and zeta potential upon dilution in water using a dynamic light scattering (DLS) instrument.


dot TD {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Workflow for SNEDDS development.

B. Chemical Modification Strategy: Prodrug Synthesis

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes bioconversion in the body to release the active drug.[10] For this compound, the hydroxyl group is an ideal handle for creating ester or phosphate ester prodrugs to enhance aqueous solubility.

Troubleshooting Common Issues with Prodrug Synthesis and Evaluation:

IssuePotential CauseTroubleshooting Steps
Low yield of prodrug synthesis Incomplete reaction or side reactions.Optimize reaction conditions (temperature, catalyst, reaction time). Use protecting groups if necessary.
Prodrug is too stable in vivo The promoiety is not efficiently cleaved by endogenous enzymes.Select a different promoiety known to be a substrate for common esterases or phosphatases.
Prodrug is unstable in formulation The prodrug is susceptible to chemical hydrolysis.Optimize the formulation pH and storage conditions. Consider a more stable promoiety.

Experimental Protocol: Synthesis of an Amino Acid Ester Prodrug

This protocol describes the synthesis of a valine ester prodrug as an example.

  • Protection of the Amino Acid:

    • Dissolve L-valine in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a protecting group for the amine, such as di-tert-butyl dicarbonate (Boc2O), in the presence of a base (e.g., sodium hydroxide).

    • Stir the reaction at room temperature until completion.

    • Isolate and purify the Boc-protected L-valine.

  • Esterification:

    • Dissolve this compound and Boc-L-valine in an anhydrous solvent (e.g., dichloromethane).

    • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter the reaction mixture and purify the product by column chromatography to obtain the Boc-protected prodrug.

  • Deprotection:

    • Dissolve the Boc-protected prodrug in a suitable solvent (e.g., dichloromethane or dioxane).

    • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc group.

    • Stir the reaction at room temperature.

    • Evaporate the solvent and excess acid to obtain the final amino acid ester prodrug, often as a salt.


dot TD {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

General workflow for amino acid ester prodrug synthesis.

C. Co-administration Strategy: Use of Piperine

Piperine, the major alkaloid from black pepper, is a well-known inhibitor of several CYP450 enzymes and P-glycoprotein.[] Co-administration of piperine can therefore increase the bioavailability of drugs that are substrates for these proteins.

Troubleshooting Common Issues with Co-administration Studies:

IssuePotential CauseTroubleshooting Steps
No significant increase in bioavailability The dose of piperine is too low, or the primary metabolic pathway is not inhibited by piperine.Perform a dose-ranging study for piperine. Investigate the specific CYP isoforms responsible for metabolism.
High inter-animal variability Inconsistent dosing or absorption of piperine.Ensure accurate and consistent administration of both the drug and piperine.

Experimental Protocol: In Vivo Pharmacokinetic Study with Piperine Co-administration in Rats

  • Animal Dosing:

    • Use male Sprague-Dawley rats (n=5 per group).

    • Group 1 (Control): Administer this compound (e.g., 10 mg/kg) orally in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Group 2 (Piperine): Administer piperine (e.g., 20 mg/kg) orally 30 minutes before the administration of this compound (10 mg/kg).[12]

  • Blood Sampling:

    • Collect blood samples (e.g., 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both groups using non-compartmental analysis.

    • Compare the parameters between the two groups to determine the effect of piperine on the bioavailability of this compound.

IV. In Vitro Assays for Bioavailability Assessment

Before proceeding to in vivo studies, several in vitro assays can provide valuable insights into the potential bioavailability of your compound and the effectiveness of your enhancement strategies.

A. Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is widely used to predict in vitro drug absorption and to identify substrates of efflux transporters.[13][14][15]

Troubleshooting Common Issues in Caco-2 Assays:

IssuePotential CauseTroubleshooting Steps
Low apparent permeability (Papp) for a known permeable compound Poor monolayer integrity.Check the transepithelial electrical resistance (TEER) values of the monolayer before the experiment. Ensure they are within the acceptable range for your laboratory.
High Papp for a known impermeable compound Leaky monolayer.Discard the plate and review cell culture and seeding procedures.
Low mass balance (<80%) Compound binding to plasticware or metabolism by Caco-2 cells.Use low-binding plates. Analyze cell lysates to quantify intracellular compound concentration.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells for 21-25 days on Transwell inserts to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers before the experiment.

  • Permeability Assay:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound (e.g., at 10 µM) to the apical (A) side for A-to-B permeability or to the basolateral (B) side for B-to-A permeability.

    • Incubate the plates at 37°C with gentle shaking.

    • Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).

    • At the end of the experiment, take a sample from the donor compartment.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) as the ratio of Papp(B-A) to Papp(A-B). An ER > 2 suggests the involvement of active efflux.

B. Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP450 enzymes.[2][3][16] It provides an estimate of the intrinsic clearance of a compound.

Troubleshooting Common Issues in Microsomal Stability Assays:

IssuePotential CauseTroubleshooting Steps
Compound appears too stable Low enzyme activity or inhibition of enzymes by the compound.Run positive controls (e.g., verapamil, testosterone) to confirm enzyme activity. Test the compound at a lower concentration.
Compound appears too unstable Non-enzymatic degradation.Run a control incubation without the NADPH regenerating system.
Poor data quality Analytical issues or compound precipitation.Ensure the analytical method is robust. Check the solubility of the compound in the incubation buffer.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and the test compound (e.g., at 1 µM).

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding a pre-warmed NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.


dot TD {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Workflow for in vitro bioavailability assessment.

V. Analytical Methods for Quantification

Accurate and sensitive analytical methods are essential for all the assays described above. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high selectivity and sensitivity.[17][18][19]

Key Considerations for Method Development:

  • Sample Preparation: Protein precipitation with a cold organic solvent (e.g., acetonitrile) is a common and effective method for plasma and microsomal samples.

  • Chromatography: A C18 reversed-phase column is typically suitable for separating indole derivatives.

  • Mass Spectrometry: Use multiple reaction monitoring (MRM) mode for quantification, with at least two transitions for the analyte and one for the internal standard to ensure specificity.

  • Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard. If unavailable, a structurally similar compound can be used.

VI. Concluding Remarks

Enhancing the bioavailability of this compound requires a systematic approach that addresses its potential limitations in solubility and metabolic stability. The strategies and protocols outlined in this guide provide a comprehensive framework for researchers to tackle these challenges. By carefully selecting and optimizing formulation, chemical modification, or co-administration strategies, and by using appropriate in vitro and in vivo models for evaluation, the therapeutic potential of this promising indole derivative can be more effectively realized. For further assistance or to discuss specific experimental challenges, please do not hesitate to contact our technical support team.

References

Technical Support Center: Refining Analytical Detection Limits for 5-Methyl-3-hydroxymethylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust analytical detection of 5-Methyl-3-hydroxymethylindole. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format. Our focus is on the practical challenges encountered during method development and sample analysis, with an emphasis on achieving the lowest, most reliable detection limits.

Frequently Asked Questions (FAQs)

Q1: What is a realistic Limit of Quantification (LLOQ) for this compound in a biological matrix?

Achieving a low LLOQ depends heavily on the analytical technique and the complexity of the biological matrix (e.g., plasma, urine, tissue homogenate). For indole derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity over methods like HPLC-UV.[1][2][3]

While data for this compound is not extensively published, we can infer from similar indole compounds and related metabolites. A well-optimized LC-MS/MS method should aim for an LLOQ in the low ng/mL to high pg/mL range.

Table 1: Typical LLOQs for Related Indole Compounds in Biological Matrices using LC-MS/MS

CompoundMatrixTypical LLOQReference
IndoleMouse Serum1 ng/mL[4]
5-Hydroxyindoleacetic Acid (5-HIAA)Human Urine0.5 mg/L (~500 ng/mL)[1][3]
Various Drugs (General)Human Urine1 ng/mL[5]

The key takeaway is that sub-ng/mL quantification is achievable but requires meticulous optimization of sample preparation, chromatography, and mass spectrometer parameters.

Q2: Which is the superior analytical technique: HPLC-UV or LC-MS/MS?

For refining detection limits, LC-MS/MS is unequivocally superior.

  • HPLC-UV: This technique relies on the chromophore of the indole ring for detection.[2][6] While simpler and more accessible, its sensitivity is limited, and it is highly susceptible to interference from co-eluting matrix components that also absorb UV light. This makes it challenging to achieve low detection limits in complex samples.

  • LC-MS/MS: This method offers exceptional selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) unique to this compound.[1][4] This specificity allows the detector to effectively ignore most matrix components, drastically reducing baseline noise and enabling much lower detection limits.[7]

Q3: How critical is sample stability for this analyte?

Very critical. Indole derivatives can be susceptible to oxidation and degradation. The hydroxylmethyl group on this compound may be particularly labile.

Best Practices for Ensuring Stability:

  • Storage: Store biological samples and stock solutions at ≤ -70°C.

  • Processing: Perform all sample preparation steps on ice or at reduced temperatures to minimize enzymatic degradation.

  • Light Exposure: Protect samples from light, as indoles can be photosensitive.

  • Time: Analyze extracted samples as quickly as possible. Some studies on indole alkaloids recommend analysis within 24 hours of extraction to ensure accuracy.[2]

  • Validation: Per FDA M10 Bioanalytical Method Validation guidelines, you must perform comprehensive stability assessments, including freeze-thaw, bench-top, and long-term stability studies, to prove the analyte is stable under your specific experimental conditions.[8][9]

Q4: What is a "matrix effect," and how can I mitigate it?

A matrix effect is the alteration (suppression or enhancement) of the analyte's ionization in the mass spectrometer's source due to co-eluting compounds from the biological sample.[7][10][11] It is a primary obstacle to achieving low, reproducible detection limits.[12] Endogenous components like phospholipids are common culprits.[7]

Mitigation Strategies:

  • Effective Sample Cleanup: Move beyond simple protein precipitation. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) provide a much cleaner extract.[12]

  • Chromatographic Separation: Optimize your HPLC method to separate the analyte from the bulk of the matrix components. A longer gradient or a different column chemistry can shift the analyte's retention time away from zones of ion suppression.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., this compound-d3) is chemically identical to the analyte and will experience the same matrix effects. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression or enhancement is normalized.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter while trying to lower your detection limits.

Problem 1: High Baseline Noise / Poor Signal-to-Noise (S/N) Ratio
  • Question: My analyte peak is barely distinguishable from the baseline, even at moderate concentrations. What's causing this high noise?

  • Answer & Troubleshooting Workflow: High noise is often due to contamination or suboptimal MS settings. Follow this logical workflow to diagnose the issue.

    Caption: Logical workflow for diagnosing high baseline noise.

Problem 2: Poor or Inconsistent Peak Shape (Tailing, Splitting)
  • Question: My peaks are tailing or splitting, which makes integration difficult and affects my LLOQ. Why is this happening?

  • Answer: Poor peak shape is usually a chromatographic issue. Tailing, in particular, can be caused by secondary interactions between the basic indole nitrogen and residual silanols on the silica-based column.

    Potential Causes & Solutions:

    • Secondary Silanol Interactions:

      • Solution: Add a small amount of a competing base (e.g., ammonium hydroxide) to the mobile phase or use a mobile phase with a lower pH (e.g., with 0.1% formic acid) to protonate the indole nitrogen and minimize these interactions.

    • Column Contamination:

      • Solution: A partially blocked column frit or accumulation of matrix components at the head of the column can distort peak shape.[13] Install an in-line filter or guard column and flush the column regularly.[13]

    • Injection Solvent Mismatch:

      • Solution: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[13] If possible, reconstitute your final extract in a solvent that matches the initial mobile phase composition.

Problem 3: Inability to Confirm Analyte Presence at Low Levels (No Signal)
  • Question: I'm injecting a standard at my target LLOQ, but I see no signal at all. What should I check first?

  • Answer: This can be frustrating and may point to issues with the analyte itself, the sample preparation, or the instrument settings.

    Systematic Checks:

    • Analyte Integrity: Is your stock solution still good? Indoles can degrade. Prepare a fresh stock from the neat material. Inject a high concentration standard directly to confirm the instrument can detect it under ideal conditions.

    • Sample Preparation Recovery: Your extraction method may have poor recovery at low concentrations. Evaluate the extraction recovery by comparing the peak area of an analyte spiked into the matrix before extraction versus one spiked after extraction.

    • Mass Spectrometer Parameters:

      • Confirm MRM Transitions: Ensure you are using the correct precursor and product ions for this compound (C10H11NO, MW: 161.20).[14] The protonated molecule [M+H]+ would be m/z 162.2. Infuse a standard solution directly into the MS to optimize the fragmentor/collision energy for the most intense product ions.

      • Ion Source Settings: An improperly configured ion source (e.g., temperature too high, gas flows too low) can prevent efficient ionization. Re-tune the instrument.[15]

Reference Protocol: LC-MS/MS Quantification of this compound in Human Plasma

This protocol provides a robust starting point for method development and is designed in accordance with FDA bioanalytical method validation principles.[8][9][16]

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity).

  • Internal Standard (IS): this compound-d3 (or other appropriate SIL-IS).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: LC-MS grade formic acid.

  • Matrix: Blank human plasma (K2-EDTA).

  • Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, analytical balance.

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Experimental Workflow

Caption: Sample preparation workflow using protein precipitation.

LC-MS/MS Method Parameters
  • LC Method

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Gradient:

      • 0.0 min: 10% B

      • 0.5 min: 10% B

      • 3.0 min: 95% B

      • 4.0 min: 95% B

      • 4.1 min: 10% B

      • 5.0 min: 10% B (End Run)

  • MS Method

    • Ionization Mode: ESI Positive.

    • MRM Transitions (Hypothetical - Must be optimized empirically):

      • This compound: Q1: 162.2 -> Q3: 132.1 (Quantifier), 162.2 -> 117.1 (Qualifier)

      • Internal Standard (-d3): Q1: 165.2 -> Q3: 135.1

    • Key Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

Method Validation

To ensure your method is trustworthy, validate it according to regulatory guidance.[8][9][17]

  • Selectivity: Analyze at least six different lots of blank matrix to ensure no endogenous interferences are present at the retention times of the analyte and IS.

  • LLOQ: The LLOQ must be determined experimentally and should have a signal-to-noise ratio >10, with accuracy within ±20% and precision <20% CV.

  • Calibration Curve: Use a weighted (1/x²) linear regression over a range that covers your expected concentrations.

  • Accuracy & Precision: Analyze quality control (QC) samples at LLOQ, low, mid, and high concentrations in at least five replicates over three separate runs.

  • Matrix Effect: Quantitatively assess by comparing the analyte response in post-extraction spiked matrix from multiple sources to the response in a neat solution.

  • Stability: As discussed in the FAQ, confirm freeze-thaw, bench-top, and autosampler stability.

By following this structured approach—understanding the fundamentals, applying logical troubleshooting, and adhering to a robust validation protocol—you can confidently refine your analytical methods to achieve the sensitive and reliable detection limits required for your research and development goals.

References

Technical Support Center: Addressing In Vitro Cytotoxicity of 5-Methyl-3-hydroxymethylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the in vitro effects of 5-Methyl-3-hydroxymethylindole. This guide is designed to provide practical, field-proven insights to help you navigate common experimental challenges, from initial assay setup to troubleshooting unexpected results. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your data is reliable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the study of this compound and related indole derivatives.

Q1: What is this compound and why study its cytotoxicity?

This compound is a derivative of the indole scaffold, a core structure found in many natural products and pharmaceuticals.[1][2][3] Indole derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][4] Specifically, the hydroxymethyl group at the C-3 position can be crucial for bioactivity.[2][5] Investigating the cytotoxicity of this compound is essential for early-stage safety assessments in drug discovery and for characterizing its potential as a therapeutic agent, particularly in cancer research.[6][7]

Q2: What are the likely mechanisms of cytotoxicity for an indole derivative like this?

While the specific mechanism for this compound must be determined empirically, related indole compounds, such as Indole-3-carbinol (I3C), often induce cytotoxicity through several key pathways:

  • Induction of Apoptosis: Many indole derivatives can trigger programmed cell death. This is often mediated through the activation of caspase cascades, particularly initiator caspases like caspase-8 and executioner caspases like caspase-3.[1][8][9]

  • Generation of Oxidative Stress: The compound may increase the production of intracellular reactive oxygen species (ROS), leading to cellular damage and triggering stress-response pathways.[1][10] This can disrupt the cellular redox balance, overwhelming antioxidant defenses.[10][11]

  • Mitochondrial Dysfunction: Cytotoxicity can be linked to the disruption of mitochondrial function. This may involve a decrease in the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors like cytochrome c.[12][13]

  • Cell Cycle Arrest: Some indole compounds can halt cell proliferation by inducing cell cycle arrest, often at the G0/G1 phase, preventing cancer cells from dividing.[8]

Q3: Which in vitro assays are best suited for evaluating the cytotoxicity of this compound?

A multi-assay approach is highly recommended to build a comprehensive cytotoxicity profile. No single assay tells the whole story. Consider a combination of the following:

Assay TypeSpecific Assay ExamplesPrincipleKey Insights
Metabolic Activity MTT, MTS, WST-1, AlamarBlue (Resazurin)Measures the reduction of a tetrazolium salt or resazurin by metabolically active cells, indicating cell viability.[7][14]Overall cell health and proliferation; a good starting point for dose-response curves.
Membrane Integrity LDH Release, Trypan Blue, Propidium Iodide (PI)Measures the release of lactate dehydrogenase (LDH) from damaged cells or the uptake of dyes by cells with compromised membranes.[15]Indicates necrosis or late-stage apoptosis where membrane integrity is lost.
Apoptosis Annexin V/PI Staining, Caspase-3/7/8/9 Activity AssaysAnnexin V detects phosphatidylserine externalization in early apoptosis. Caspase assays measure the activity of key enzymes in the apoptotic cascade.[6]Differentiates between apoptosis and necrosis; helps elucidate the specific cell death pathway.[16]
Mitochondrial Health JC-1, MitoTracker DyesMeasures the mitochondrial membrane potential (ΔΨm), which is often disrupted during early apoptosis.[6][12]Provides direct evidence of mitochondrial involvement in the cytotoxic mechanism.
Q4: How do I prepare and handle this compound for cell culture experiments?

Proper handling is critical for reproducible results.

  • Solubility Testing: The solubility of indole derivatives can be limited in aqueous media.[17] Before starting, determine the compound's solubility. Dimethyl sulfoxide (DMSO) is a common solvent.

    • Protocol: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Perform serial dilutions of this stock directly into your complete cell culture medium at the highest intended working concentration.

    • Observation: Incubate for 1-2 hours under culture conditions (37°C, 5% CO2). Inspect the solution visually and under a microscope for any signs of precipitation.

    • Best Practice: The final concentration of DMSO in the culture medium should be kept low, typically ≤0.5%, to avoid solvent-induced cytotoxicity.[18] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Stability in Media: Test the stability of the compound in your specific cell culture medium over the intended duration of your experiment (e.g., 24, 48, 72 hours).[19][20] Instability can lead to a loss of activity and inconsistent results. This can be assessed by methods like HPLC or LC-MS/MS if available.[19]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, as indole compounds can be light-sensitive.

Part 2: Troubleshooting Guide for Cytotoxicity Assays

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: High Variability Between Replicate Wells

Question: My absorbance/fluorescence readings are inconsistent across replicate wells for the same condition, leading to a large standard deviation. What's wrong?

Primary Causes & Solutions:

  • Uneven Cell Seeding: This is a very common source of variability.[21]

    • Causality: If some wells receive more cells than others, the final readout (which is dependent on cell number) will naturally be different.

    • Solution: Ensure you have a homogenous, single-cell suspension before and during plating. Gently swirl the cell suspension flask or tube frequently while pipetting. For 96-well plates, avoid letting the plate sit for too long after adding cells before placing it in the incubator, as this can cause cells to settle unevenly ("edge effect").

  • Compound Precipitation: The compound may be coming out of solution when diluted from the DMSO stock into the aqueous culture medium.

    • Causality: Precipitated compound is not bioavailable to the cells, leading to inconsistent effects.

    • Solution: Re-verify the compound's solubility limit in your media (see FAQ Q4). Ensure thorough mixing when adding the compound to the wells, but avoid overly vigorous pipetting that could detach cells.[22]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents.

    • Causality: Small volume errors are magnified in microplate assays.

    • Solution: Use calibrated pipettes. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and ensure accurate dispensing. Change tips between different compound concentrations.

Issue 2: Inconsistent IC50 Values Across Different Experiments

Question: I am repeating my dose-response experiment, but the IC50 value for this compound is significantly different from my previous results. Why?

Primary Causes & Solutions:

  • Cell Health and Passage Number: The physiological state of your cells is paramount.

    • Causality: Cells at high passage numbers can undergo genetic drift, altering their sensitivity to compounds. Over-confluent or stressed cells will also respond differently.[18][21]

    • Solution: Use low-passage cells from a validated cell bank for all experiments. Ensure cells are in the logarithmic growth phase and are plated at a consistent, optimal density. Regularly test for mycoplasma contamination.

  • Reagent Variability: Degradation of the compound or assay reagents.

    • Causality: Multiple freeze-thaw cycles can degrade the compound stock. Assay kits (e.g., MTT, LDH) have expiration dates and can lose activity.

    • Solution: Aliquot your compound stock to minimize freeze-thaw cycles.[18] Prepare fresh working solutions of assay reagents for each experiment. Always note lot numbers of reagents and kits.

  • Inconsistent Incubation Times: Variation in the timing of cell seeding, compound treatment, or reagent addition.

    • Causality: Cytotoxic effects are time-dependent. A 44-hour treatment will not yield the same result as a 48-hour treatment.

    • Solution: Standardize all incubation periods meticulously.[18] Create a detailed experimental timeline and adhere to it strictly for all plates and all experiments.

Issue 3: High Background Signal in Control Wells

Question: My "untreated cells" or "media-only" control wells have high absorbance/fluorescence, reducing my assay's dynamic range. What causes this?

Primary Causes & Solutions:

  • Microbial Contamination: Bacteria or yeast can interfere with common assays.

    • Causality: Microbes can metabolize assay reagents (especially tetrazolium salts like MTT), leading to a false-positive signal for cell viability.[18][21]

    • Solution: Visually inspect cultures and plates for signs of contamination (e.g., cloudy media, rapid pH changes). Always use strict aseptic techniques. If contamination is suspected, discard all affected cells and reagents.

  • Media Component Interference: Phenol red or serum components can be problematic.

    • Causality: Phenol red, a pH indicator in many media, has an absorbance that can interfere with colorimetric assays. Serum proteins can also contribute to background fluorescence or LDH release.[18][21]

    • Solution: For colorimetric assays, switch to a phenol red-free medium during the assay incubation step. For LDH or fluorescence assays, you can test for interference by measuring the background of media with and without serum.

  • Stressed Control Cells (LDH Assay): If untreated cells show high LDH release, they are not healthy.

    • Causality: Over-confluency, nutrient depletion, or harsh handling can cause spontaneous cell death and LDH release in control wells.[18]

    • Solution: Ensure optimal cell culture conditions. Do not let cells become over-confluent before or during the experiment. Handle cells gently during plating and media changes.

Issue 4: Discrepancy Between Different Cytotoxicity Assays

Question: My MTT assay shows a significant decrease in viability, but my Annexin V/PI staining shows minimal apoptosis. How is this possible?

Causality & Interpretation:

This is often not an error, but a key mechanistic insight. Different assays measure different cellular events that may occur on different timelines.

  • MTT measures metabolic activity. A rapid drop in MTT reduction can indicate mitochondrial dysfunction, which can precede the externalization of phosphatidylserine (detected by Annexin V) or loss of membrane integrity (detected by PI).

  • Annexin V/PI measures apoptosis/necrosis. It specifically identifies cells undergoing programmed cell death or those with ruptured membranes.

Solution & Next Steps:

  • Consider the Timeline: Perform a time-course experiment. You may find that mitochondrial dysfunction (MTT signal drop) occurs early (e.g., 6-12 hours), while apoptotic markers (Annexin V, caspase activation) appear later (e.g., 24-48 hours).

  • Investigate Other Mechanisms: If apoptosis is not the primary mechanism, the compound might be causing:

    • Necrosis: A rapid loss of membrane integrity. This would be indicated by cells that are PI-positive but Annexin V-negative or weakly positive. An LDH release assay would confirm this.

    • Cytostasis: An inhibition of cell proliferation without inducing cell death. This would lead to a lower signal in assays dependent on cell number (like MTT or crystal violet) after a long incubation, but would not show markers of cell death. You can confirm this with a cell cycle analysis using flow cytometry.

Part 3: Key Experimental Workflows & Visualizations

General Workflow for Assessing Cytotoxicity

The following workflow provides a structured approach to characterizing the cytotoxic effects of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Confirmation prep Compound Prep (Solubility & Stability) dose Dose-Response Assay (e.g., MTT, 72h) prep->dose ic50 Determine IC50 Value dose->ic50 apoptosis Apoptosis vs. Necrosis (Annexin V/PI) ic50->apoptosis Use IC50 & 2x IC50 caspase Caspase Activity (Caspase-3/7, 8, 9) mito Mitochondrial Health (JC-1 Assay) ros Oxidative Stress (DCFDA Assay) time Time-Course Experiment ros->time confirm Confirm with Secondary Cell Line time->confirm G compound 5-Methyl-3- hydroxymethylindole ros ↑ Intracellular ROS compound->ros stress Oxidative Stress ros->stress mito Mitochondrial Dysfunction (↓ ΔΨm) stress->mito Damage cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis G decision decision result result start Inconsistent IC50 Results q1 Are you using low passage, mycoplasma-free cells? start->q1 a1_yes Use validated, low passage cells. Implement routine mycoplasma testing. q1->a1_yes No q2 Is the compound stock freshly prepared or properly aliquoted? q1->q2 Yes a2_yes Aliquot stock solution to avoid multiple freeze-thaw cycles. q2->a2_yes No q3 Are incubation times (seeding, treatment, assay) strictly standardized? q2->q3 Yes a3_yes Create and follow a detailed experimental timeline. q3->a3_yes No end Problem Likely Resolved q3->end Yes

References

5-Methyl-3-hydroxymethylindole reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Reaction Scale-Up Challenges for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Methyl-3-hydroxymethylindole. As Senior Application Scientists, we understand that transitioning a promising laboratory-scale synthesis to a pilot or manufacturing scale introduces a host of challenges not always apparent at the bench. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, field-proven insights into the common hurdles encountered during the scale-up of this valuable indole derivative. Our focus is on the prevalent two-step synthetic route: the Vilsmeier-Haack formylation of 5-methylindole followed by the reduction of the resulting aldehyde.

Section 1: Synthesis Pathway and Core Chemistry

The most common and scalable route to (5-methyl-1H-indol-3-yl)methanol involves two key transformations. Understanding the fundamentals of each step is critical before addressing scale-up issues.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Aldehyde Reduction 5_Methylindole 5-Methylindole Aldehyde 5-Methylindole-3-carboxaldehyde 5_Methylindole->Aldehyde Electrophilic Substitution Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF or (COCl)₂/DMF) Vilsmeier_Reagent->Aldehyde Final_Product This compound Aldehyde->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Final_Product caption Fig 1. Common two-step synthesis pathway.

Caption: Fig 1. Common two-step synthesis pathway.

Section 2: Troubleshooting the Vilsmeier-Haack Formylation (Step 1)

The formylation of the electron-rich indole ring is a classic electrophilic aromatic substitution. While robust, its exothermic nature and the stability of the intermediates present significant scale-up challenges.

Q1: My large-scale Vilsmeier-Haack reaction is giving poor yields and a lot of tar-like byproducts. What's the primary cause?

This is the most common issue during scale-up and typically points to problems with thermal control and reagent addition.

  • Causality: The formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is highly exothermic. Furthermore, the subsequent reaction with 5-methylindole is also exothermic. On a small scale, a simple ice bath can dissipate this heat effectively. On a large scale, the surface-area-to-volume ratio decreases dramatically, making heat removal inefficient. This leads to localized "hot spots" where the temperature rises uncontrollably, causing the acid-sensitive indole and the product aldehyde to polymerize or decompose, resulting in tar formation.

  • Troubleshooting & Best Practices:

    • Pre-form the Vilsmeier Reagent: Prepare the Vilsmeier reagent separately at a controlled low temperature (0-5 °C) before adding the indole. This separates the two exothermic events.

    • Use Inverse Addition: Instead of adding the Vilsmeier reagent to the indole, add the 5-methylindole solution slowly to the pre-formed, cold Vilsmeier reagent. This ensures the electrophile is never the limiting reagent, minimizing side reactions of the indole.

    • Ensure Efficient Agitation: Inadequate mixing is a major contributor to localized heating. Use an overhead stirrer with appropriate impeller design (e.g., pitched-blade turbine) to ensure homogeneity. Baffles within the reactor are critical for larger volumes.

    • Monitor Internal Temperature: Do not rely on the bath temperature. A probe measuring the internal reaction temperature is essential for process control.

Q2: The reaction work-up is difficult. Quenching is violent, and I'm struggling with product isolation. How can I improve this?

Work-up is often an afterthought at the bench but becomes a major operational challenge at scale.

  • Causality: The reaction is quenched by adding the acidic mixture to a basic solution (like aqueous sodium hydroxide or carbonate). This is a highly exothermic acid-base neutralization. At scale, this can cause dangerous splashing and boiling if not controlled. The product, 5-methylindole-3-carboxaldehyde, has moderate polarity and can be challenging to extract efficiently, sometimes leading to emulsions.

  • Troubleshooting & Best Practices:

    • Controlled Quench: Add the reaction mixture slowly to a well-stirred, cold aqueous base solution. Ensure the quenching vessel is large enough (at least 3-4 times the reaction volume) and has adequate cooling capacity.

    • Favor Precipitation over Extraction: 5-Methylindole-3-carboxaldehyde is a solid.[1] The optimal work-up often involves adjusting the pH of the aqueous mixture post-quench to near neutral (pH 6-7). The product will often precipitate out of the solution. This avoids handling large volumes of extraction solvents.

    • Filtration and Washing: The precipitated solid can be isolated by filtration. Wash the filter cake with cold water to remove inorganic salts and then with a non-polar solvent (like heptane or a cold ether/heptane mixture) to remove non-polar impurities. This is far more scalable than column chromatography.

Protocol: Scalable Vilsmeier-Haack Formylation
  • Reagent Preparation: In a reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge N,N-dimethylformamide (DMF, 3.0 equiv). Cool the reactor to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) to the DMF via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0-5 °C for 1 hour.

  • Indole Addition: Dissolve 5-methylindole (1.0 equiv) in a minimal amount of DMF or a suitable solvent like dichloromethane. Add this solution dropwise to the cold Vilsmeier reagent, maintaining an internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-5 hours, monitoring by TLC or HPLC for completion.[2]

  • Quenching & Isolation: In a separate, larger vessel, prepare a 10% aqueous solution of sodium carbonate and cool it to 5-10 °C. Slowly transfer the reaction mixture into the stirred carbonate solution. A precipitate should form.

  • Purification: Stir the resulting slurry for 1 hour. Isolate the solid product by filtration. Wash the filter cake thoroughly with cold water, followed by a cold, non-polar solvent. Dry the product under vacuum.

Section 3: Troubleshooting the Aldehyde Reduction (Step 2)

The reduction of the aldehyde to the primary alcohol is generally straightforward, but reagent choice, impurity profiles, and product stability are key considerations for scale-up.

Q1: Which reducing agent is best for this reduction at a multi-kilogram scale?

While lithium aluminum hydride (LAH) is effective in the lab, its use at scale is often discouraged due to safety and handling concerns.

  • Causality & Comparison:

    • Lithium Aluminum Hydride (LAH): Highly reactive and unselective. Its work-up involves quenching excess hydride with reagents like water and NaOH, which is a violent, gas-evolving, and highly exothermic process that is difficult and dangerous to control at scale.

    • Sodium Borohydride (NaBH₄): A much milder and more selective reducing agent. It is stable in air, less reactive with protic solvents (like ethanol or methanol), and its quench is significantly easier and safer to manage. It is the preferred choice for this transformation in a process setting.

    • Catalytic Hydrogenation: Can be very effective and is "green," but requires specialized high-pressure equipment and can sometimes lead to over-reduction of the indole ring under harsh conditions.

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LAH)
Reactivity Mild, selective for aldehydes/ketonesVery high, reduces most carbonyls
Solvent Alcohols (Methanol, Ethanol), THFEthers only (THF, Et₂O)
Safety (Work-up) Manageable, add acid/water slowlyHighly exothermic, H₂ gas evolution
Cost Generally lowerHigher
Scalability Excellent Poor, hazardous

Q2: My final product, this compound, is off-color (pink/purple) and appears unstable. Why is this happening?

Indole derivatives, especially those with electron-donating groups like a hydroxymethyl substituent, can be sensitive to air, light, and acid.

  • Causality: The indole nucleus is easily oxidized. Trace acidic impurities from the work-up can catalyze dimerization or polymerization, often leading to colored byproducts. The product itself may have limited thermal stability.[3]

  • Troubleshooting & Best Practices:

    • Neutralize Thoroughly: After the reduction and quench, ensure the pH of the solution is brought to neutral (pH 7) before extraction or crystallization.

    • Work under Inert Atmosphere: For high-purity material, consider performing the final isolation steps (filtration, drying) under a nitrogen or argon atmosphere to minimize air oxidation.

    • Avoid Excessive Heat: Dry the final product under vacuum at a mild temperature (e.g., < 40 °C). Avoid prolonged heating, which can cause decomposition.

    • Purification by Recrystallization: Column chromatography should be avoided. Recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane, or toluene) is the most effective method for purification and removing colored impurities at scale.

    • Storage: Store the final product in a sealed, opaque container under an inert atmosphere and in a refrigerator or freezer to maximize its shelf life.

Troubleshooting Logic Flow

Troubleshooting_Flow start Problem: Low Yield or Impure Product in Step 2 (Reduction) check_reagent Is the reducing agent (NaBH₄) fresh and of good quality? start->check_reagent check_temp Was the reaction temperature controlled (e.g., 0-25°C)? check_reagent->check_temp Yes sol_reagent Solution: Use fresh, high-purity NaBH₄. check_reagent->sol_reagent No check_workup Was the post-quench pH neutral before isolation? check_temp->check_workup Yes sol_temp Solution: Run reaction at 0-10°C to minimize side reactions. check_temp->sol_temp No check_drying Was the product dried at elevated temperatures (>40°C)? check_workup->check_drying Yes sol_workup Solution: Adjust pH to 7.0 before extraction/crystallization to prevent acid-catalyzed degradation. check_workup->sol_workup No sol_drying Solution: Dry product under vacuum at ambient temperature. Product may be thermally sensitive. check_drying->sol_drying Yes

Caption: Fig 2. Decision tree for troubleshooting the reduction step.

References

Technical Support Center: Modifying Experimental Conditions for 5-Methyl-3-hydroxymethylindole Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Methyl-3-hydroxymethylindole. This document is designed for researchers, scientists, and drug development professionals who are utilizing this indole derivative in their experimental workflows. This compound is a versatile compound used in various biochemical and pharmaceutical studies, often as a synthetic intermediate or an analytical standard.[1] Due to the electron-rich nature of the indole ring, this class of compounds can be susceptible to degradation and may present unique challenges during analysis.[2]

This guide provides a structured question-and-answer format to address common issues encountered during assays involving this compound. It offers troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C. For short-term use, storage at 2-8°C is acceptable. Stock solutions, especially in protic solvents, should be prepared fresh whenever possible or stored at -80°C in small aliquots to minimize freeze-thaw cycles. Indole derivatives can be prone to oxidation and degradation, particularly when in solution and exposed to light and air.

Q2: What are the best solvents for dissolving this compound?

A2: Based on its chemical structure, this compound is expected to be soluble in a range of organic solvents. The table below provides a summary of recommended solvents. Always start with a small amount to test solubility before preparing a large stock solution.

SolventRelative Polarity[3]Expected SolubilityNotes
Dimethyl Sulfoxide (DMSO)0.444HighA good choice for creating concentrated stock solutions.
Methanol0.762HighSuitable for HPLC mobile phases and general lab use.[4]
Ethanol0.654HighA good alternative to methanol.
Acetonitrile0.460ModerateCommonly used in reversed-phase HPLC.[5]
Water1.000Low to ModerateSolubility is limited. May require pH adjustment or co-solvents.
Dichloromethane (DCM)0.309HighUseful for extraction purposes.

This data is compiled based on the general properties of indole derivatives and common laboratory solvents.[6][7] Empirical testing is always recommended.

Q3: Is this compound stable in aqueous solutions?

A3: The stability of indole derivatives in aqueous solutions can be pH-dependent. Acidic conditions can lead to degradation. The electron-rich indole ring is susceptible to protonation, which can initiate degradation pathways.[2] For assays requiring aqueous buffers, it is advisable to work at a neutral or slightly basic pH if the assay chemistry allows. It is also critical to minimize the time the compound spends in aqueous solution before analysis.[8][9]

Troubleshooting Guide: HPLC Assays

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of indole compounds.[4][5] The following section addresses common problems encountered during the HPLC analysis of this compound.

Q4: I'm observing poor peak shape (tailing or fronting) for my analyte. What could be the cause?

A4: Poor peak shape is a common issue in HPLC and can significantly affect quantification.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: The most frequent cause of peak tailing for basic compounds like indoles is the interaction with acidic silanol groups on the silica-based column packing.[10]

    • Solution: Use a modern, high-purity silica column with end-capping. Alternatively, add a competitor base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 10-25 mM) to mask the silanol groups.[10] Lowering the mobile phase pH (e.g., to pH 2-3 with formic or trifluoroacetic acid) can also suppress silanol ionization.[4][10]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample and inject a smaller volume.[10]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[11]

  • Column Contamination or Void: A buildup of contaminants on the column frit or a void at the column inlet can cause peak splitting or tailing.

    • Solution: Use a guard column to protect the analytical column.[11] If a void is suspected, try reversing and flushing the column (without connecting to the detector). If the problem persists, the column may need to be replaced.[11]

Q5: My analyte's retention time is shifting between injections. Why is this happening?

A5: Retention time instability compromises peak identification and integration.

Possible Causes & Solutions:

  • Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention time.

    • Solution: Prepare mobile phases carefully and consistently. Use a high-quality sparger or degasser to remove dissolved gases, which can affect pump performance.

  • Fluctuating Column Temperature: Temperature affects solvent viscosity and analyte retention.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.[11]

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes for equilibration.

  • Changing Mobile Phase pH: If the mobile phase pH is not stable or is near the pKa of the analyte, small changes can alter its ionization state and retention.

    • Solution: Use a buffer in the mobile phase at a concentration sufficient to control the pH (typically 10-25 mM).[10]

Q6: I am seeing extraneous or "ghost" peaks in my chromatogram. Where are they coming from?

A6: Ghost peaks are peaks that appear in the chromatogram but are not present in the injected sample.

Possible Causes & Solutions:

  • Sample Carryover: Residual sample from a previous injection adsorbing to surfaces in the injector or column.

    • Solution: Optimize the needle wash procedure in the autosampler. Use a strong solvent in the wash solution. In some cases, injecting a blank run with a strong solvent can help clean the system.[12]

  • Contamination in the Mobile Phase: Impurities in the solvents or additives can concentrate on the column and elute as peaks, especially during a gradient run.

    • Solution: Use high-purity, HPLC-grade solvents and fresh additives. Filter all mobile phases before use.

  • Late Elution from a Previous Injection: A compound from a previous run may have a very long retention time and elute during a subsequent run.

    • Solution: Extend the run time of the previous analysis to ensure all components have eluted. Incorporate a high-organic wash step at the end of your gradient to flush strongly retained compounds from the column.[11]

Troubleshooting Decision Tree

Here is a decision tree to guide you through troubleshooting common HPLC issues.

HPLC_Troubleshooting start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape Shape Issue retention_shift Retention Time Shift? start->retention_shift Timing Issue ghost_peaks Ghost Peaks? start->ghost_peaks Extra Peaks tailing Tailing peak_shape->tailing fronting Fronting peak_shape->fronting splitting Splitting peak_shape->splitting drift Drifting retention_shift->drift sudden_change Sudden Change retention_shift->sudden_change in_blank Present in Blank Run? ghost_peaks->in_blank sol_tailing1 Check for Silanol Interactions (Use end-capped column, modify pH) tailing->sol_tailing1 sol_tailing2 Check for Column Contamination tailing->sol_tailing2 sol_fronting Reduce Sample Concentration /Injection Volume fronting->sol_fronting sol_splitting Check for Column Void or Frit Blockage splitting->sol_splitting sol_drift Improve Column Equilibration and Temperature Control drift->sol_drift sol_sudden Check Mobile Phase Prep & Pump Performance sudden_change->sol_sudden sol_ghost1 Contaminated Mobile Phase or System in_blank->sol_ghost1 Yes sol_ghost2 Carryover or Late Elution in_blank->sol_ghost2 No

Caption: A flowchart for troubleshooting common HPLC issues.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Method optimization will likely be required for your specific application and matrix.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), high purity

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Instrument and Conditions:

  • HPLC System: With UV detector

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) %B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (Indoles typically have strong absorbance around 280 nm[4][5])

3. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Perform serial dilutions from the stock solution using the initial mobile phase (90:10 Water:ACN with 0.1% FA) to create a calibration curve (e.g., 1-100 µg/mL).

4. Sample Preparation:

  • For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interfering substances.[13]

  • Ensure the final sample is dissolved in a solvent compatible with the mobile phase.

  • Filter all samples through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.

5. Analysis Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standards & Cal Curve filter_sample Filter all samples (0.22 µm) prep_standard->filter_sample prep_sample Prepare/Extract Sample prep_sample->filter_sample equilibrate Equilibrate HPLC System filter_sample->equilibrate inject Inject Samples & Standards equilibrate->inject acquire Acquire Data inject->acquire integrate Integrate Peaks acquire->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: General workflow for HPLC analysis.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Methyl-3-hydroxymethylindole and Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, representing a privileged structure in a multitude of natural products and synthetic compounds with significant pharmacological properties.[1] Its inherent ability to mimic peptide structures allows it to interact with a diverse array of biological targets, making it a focal point in the discovery and development of new therapeutic agents.[1] This guide provides a comparative analysis of the anticipated biological activity of 5-Methyl-3-hydroxymethylindole against other well-characterized indole derivatives.

It is important to note that while extensive research exists for many indole derivatives, specific experimental data on the biological activity of this compound is not widely available in the public domain. Therefore, this guide will draw upon structure-activity relationships (SAR) and data from closely related analogs, such as indole-3-carbinol (I3C) and 5-methylindole, to provide a scientifically grounded perspective on its potential activities.

The Indole Nucleus: A Versatile Pharmacophore

The indole ring system, a fusion of a benzene and a pyrrole ring, is a key feature in many biologically active molecules.[1] Natural products like the amino acid tryptophan and the neurotransmitter serotonin contain this moiety. Synthetic indole derivatives have been developed as potent drugs for a wide range of conditions, including cancer, inflammation, and microbial infections.[1] The versatility of the indole scaffold lies in its ability to be readily functionalized at various positions, leading to a diverse library of compounds with distinct biological profiles.

Profiling this compound: A Structural Perspective

This compound features two key substitutions on the indole core: a methyl group at the 5-position and a hydroxymethyl group at the 3-position. To understand its potential activity, we can analyze the influence of each substituent based on known SAR principles.

  • The 3-Hydroxymethyl Group: The parent compound, indole-3-carbinol (I3C), which possesses a hydroxymethyl group at the 3-position, is a well-studied phytochemical found in cruciferous vegetables.[2][3] I3C is known for its anticancer properties, which are mediated through the induction of cell cycle arrest and apoptosis in various cancer cell lines.[2] Under acidic conditions, such as in the stomach, I3C is converted to a variety of oligomeric products, including 3,3'-diindolylmethane (DIM), which are thought to be responsible for its biological effects.[2] The hydroxymethyl group is crucial for this activity, as it facilitates the formation of these active oligomers.

  • The 5-Methyl Group: The introduction of a methyl group at the 5-position of the indole ring can significantly influence its biological activity. A study on 5-methylindole has demonstrated its bactericidal activity against various Gram-positive and Gram-negative pathogens.[4] This suggests that the 5-methyl substituent may enhance the antimicrobial potential of the indole scaffold. In the context of enzyme inhibition, substitutions on the indole ring, including methyl groups, can play a crucial role in the binding affinity to the active site of enzymes.[5]

Based on this structural analysis, it is plausible to hypothesize that this compound may exhibit a combination of anticancer and antimicrobial activities. The 3-hydroxymethyl group could confer anticancer properties similar to I3C, while the 5-methyl group might introduce or enhance antimicrobial effects.

Comparative Analysis of Biological Activities

To provide a clearer perspective, the following sections compare the potential activities of this compound with other well-documented indole derivatives.

Anticancer Activity

The anticancer activity of indole derivatives is a major area of research. Many indole-based compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis.

Table 1: Comparison of Anticancer Activity of Indole Derivatives

CompoundCancer Cell LineIC50 Value (µM)Mechanism of ActionReference
Indole-3-carbinol (I3C) Breast Cancer (MCF-7)Varies (often studied in combination)Induces G1/S cell cycle arrest, apoptosis[2]
3,3'-Diindolylmethane (DIM) Prostate Cancer (LNCaP)~15-50Downregulation of androgen receptor, induction of apoptosis[6]
(1-benzyl-1H-indol-3-yl)methanol Not SpecifiedPotent antiproliferative responseNoncompetitive allosteric inhibitor of elastase[6]
5-Hydroxyindole-3-carboxylic acid derivative (6d) Breast Cancer (MCF-7)45.2Not specified[7]

While no direct data exists for this compound, the presence of the 3-hydroxymethyl group suggests a potential for anticancer activity, possibly through pathways similar to I3C. The 5-methyl group could modulate this activity by altering the electronic properties of the indole ring and its interaction with biological targets.

Antimicrobial Activity

Indole derivatives are also known for their broad-spectrum antimicrobial properties. They can disrupt bacterial cell membranes, inhibit biofilm formation, and interfere with essential enzymatic processes.

Table 2: Comparison of Antimicrobial Activity of Indole Derivatives

CompoundMicroorganismMIC (µM)Reference
5-Methylindole Staphylococcus aureusConcentration-dependent killing[4]
5-Methylindole Escherichia coliConcentration-dependent killing[4]
3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivative (5d) S. aureus37.9–113.8[8]
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (8) Bacillus cereus0.004-0.03 mg/mL[9]

The demonstrated bactericidal activity of 5-methylindole strongly suggests that this compound could also possess antimicrobial properties.[4] The combination of the 5-methyl group with the 3-hydroxymethyl group might lead to a unique spectrum of activity against various bacterial and fungal strains.

Enzyme Inhibition

The indole scaffold is a common feature in many enzyme inhibitors. The ability of the indole ring to form hydrogen bonds and engage in van der Waals interactions makes it a suitable framework for binding to enzyme active sites.[5]

Table 3: Comparison of Enzyme Inhibition by Indole Derivatives

CompoundEnzymeIC50 (µM)Mechanism of InhibitionReference
(1-benzyl-1H-indol-3-yl)methanol Elastase~1000-fold more potent than I3CNoncompetitive allosteric[6]
4-[2-[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]-ethoxy]benzoic acid (C5) METTL3-142.81Allosteric[5]
3-alkylindole derivative Myeloperoxidase (MPO)0.018Not specified[10]

Given the structural similarities to known enzyme inhibitors, this compound could potentially inhibit various enzymes. The specific targets would depend on the overall three-dimensional structure and electronic properties of the molecule.

Experimental Protocols for Activity Assessment

To empirically determine the biological activity of this compound and enable a direct comparison with other derivatives, the following standard experimental protocols are recommended.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other indole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Potential Mechanisms of Action

To conceptualize the potential signaling pathways that could be modulated by indole derivatives like this compound, the following diagrams illustrate a generalized workflow for biological evaluation and a potential signaling cascade.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis\nand Characterization Compound Synthesis and Characterization Cytotoxicity Assays\n(e.g., MTT) Cytotoxicity Assays (e.g., MTT) Compound Synthesis\nand Characterization->Cytotoxicity Assays\n(e.g., MTT) Mechanism of Action Studies\n(e.g., Cell Cycle, Apoptosis) Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Cytotoxicity Assays\n(e.g., MTT)->Mechanism of Action Studies\n(e.g., Cell Cycle, Apoptosis) Determination of IC50 Determination of IC50 Cytotoxicity Assays\n(e.g., MTT)->Determination of IC50 Identification of\nMolecular Targets Identification of Molecular Targets Mechanism of Action Studies\n(e.g., Cell Cycle, Apoptosis)->Identification of\nMolecular Targets Animal Model Studies Animal Model Studies Identification of\nMolecular Targets->Animal Model Studies Lead Compound Selection Efficacy and Toxicity Assessment Efficacy and Toxicity Assessment Animal Model Studies->Efficacy and Toxicity Assessment

Caption: Generalized workflow for the biological evaluation of novel indole derivatives.

G Indole Derivative Indole Derivative Cell Surface Receptor Cell Surface Receptor Indole Derivative->Cell Surface Receptor Kinase Cascade\n(e.g., MAPK/ERK) Kinase Cascade (e.g., MAPK/ERK) Cell Surface Receptor->Kinase Cascade\n(e.g., MAPK/ERK) Transcription Factor\n(e.g., NF-κB, AP-1) Transcription Factor (e.g., NF-κB, AP-1) Kinase Cascade\n(e.g., MAPK/ERK)->Transcription Factor\n(e.g., NF-κB, AP-1) Gene Expression Gene Expression Transcription Factor\n(e.g., NF-κB, AP-1)->Gene Expression Cellular Response\n(Apoptosis, Proliferation) Cellular Response (Apoptosis, Proliferation) Gene Expression->Cellular Response\n(Apoptosis, Proliferation)

Caption: Potential signaling pathway modulated by bioactive indole derivatives.

Conclusion and Future Directions

While the existing literature provides a strong foundation for predicting the biological activities of this compound, experimental validation is crucial. Based on the activities of its structural relatives, indole-3-carbinol and 5-methylindole, this compound holds promise as a potential anticancer and antimicrobial agent.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Determining its IC50 values against a panel of cancer cell lines and its MIC values against various pathogens will provide the necessary quantitative data for a direct and robust comparison with other indole derivatives. Furthermore, mechanistic studies to elucidate its specific molecular targets and signaling pathways will be essential for its potential development as a therapeutic agent. This systematic approach will unlock the full potential of this and other novel indole derivatives in the ongoing quest for new and effective drugs.

References

A Senior Application Scientist's Comparative Guide to the Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and biologically active natural products. Its prevalence underscores the critical need for efficient, versatile, and scalable synthetic methods to access functionally diverse indole derivatives. This guide provides an in-depth, objective comparison of cornerstone and contemporary methods for synthesizing substituted indoles. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each approach, supported by comparative experimental data, to empower chemists in selecting the optimal strategy for their specific synthetic challenges.

The Strategic Choice: Navigating the Landscape of Indole Synthesis

The selection of an appropriate synthetic route to a target indole is a decision guided by several factors: the desired substitution pattern, the tolerance of existing functional groups, the availability of starting materials, and scalability. Classical methods, often learned in introductory organic chemistry, remain powerful tools, while modern transition-metal-catalyzed reactions have opened new avenues for constructing complex indoles with unprecedented efficiency and control.

Classical Cornerstones: Time-Tested Routes to the Indole Core

The Fischer Indole Synthesis: The Enduring Workhorse

Discovered by Emil Fischer in 1883, this reaction is arguably the most famous and widely used method for indole synthesis.[1] It involves the acid-catalyzed thermal cyclization of an arylhydrazine with an aldehyde or ketone.

Mechanistic Rationale & Experimental Causality: The reaction begins with the formation of an arylhydrazone, which tautomerizes to an enamine intermediate under acidic conditions. A key[2][2]-sigmatropic rearrangement then occurs, breaking the N-N bond and forming a C-C bond.[1] Subsequent cyclization and elimination of ammonia yield the aromatic indole.

The choice of acid catalyst is critical and dictates the reaction's harshness. Lewis acids like zinc chloride (ZnCl₂) are effective but require high temperatures (e.g., 170 °C).[3][4] Protic acids such as polyphosphoric acid (PPA) can also be used and offer advantages as both a catalyst and a solvent, often allowing for lower temperatures and cleaner reactions by minimizing charring.[5][6] The high viscosity of PPA also helps to maintain a high concentration of reactants, driving the reaction forward.

  • Strengths: Broad substrate scope, operational simplicity, and readily available starting materials.

  • Limitations: Requires harsh acidic conditions and high temperatures, limiting functional group tolerance. The use of unsymmetrical ketones can lead to a mixture of regioisomeric products, a significant challenge for targeted synthesis.[7][8][9]

Mechanism of the Fischer Indole Synthesis:

Fischer_Mechanism A Arylhydrazine + Ketone B Arylhydrazone A->B Condensation C Enamine Tautomer B->C Acid (H+) D [3,3]-Sigmatropic Rearrangement C->D Heat E Diamine Intermediate D->E F Cyclization & Aromatization (-NH3) E->F G Substituted Indole F->G

Caption: Key mechanistic steps of the Fischer indole synthesis.

The Bischler-Möhlau Indole Synthesis: An Alternative for 2-Arylindoles

This method involves the reaction of an α-haloacetophenone with an excess of an aniline to produce a 2-arylindole.[5] Historically, the reaction required harsh conditions and gave low yields, but modern modifications have improved its utility.[5]

Mechanistic Rationale & Experimental Causality: The reaction proceeds through the initial formation of an α-arylamino ketone. A second molecule of aniline then condenses with the ketone to form an enamine-imine intermediate. Electrophilic cyclization followed by aromatization yields the 2-arylindole.[10] The use of a large excess of aniline serves as both a reactant and a solvent. Microwave-assisted, solvent-free conditions have been developed, offering a greener and more efficient protocol.[11][12]

  • Strengths: A direct route to valuable 2-arylindoles. Modern microwave protocols are fast and environmentally friendly.[11][12]

  • Limitations: Traditionally requires harsh conditions and a large excess of the aniline reactant. Regioselectivity can be unpredictable.[5][10]

The Modern Toolkit: Palladium-Catalyzed Indole Syntheses

The advent of palladium catalysis has revolutionized indole synthesis, providing milder reaction conditions, superior functional group tolerance, and novel synthetic disconnections.

Intramolecular Heck Reaction: A Powerful Cyclization Strategy

The intramolecular Heck reaction is a robust method for forming the indole core via the cyclization of a tethered alkene onto an aryl halide.[13][14][15]

Mechanistic Rationale & Experimental Causality: The catalytic cycle begins with the oxidative addition of Pd(0) to the aryl halide (typically an o-haloaniline derivative). The tethered alkene then undergoes migratory insertion into the aryl-palladium(II) bond. A subsequent β-hydride elimination forms the indole ring and regenerates the Pd(0) catalyst.[14] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.

  • Strengths: Excellent functional group tolerance, mild reaction conditions, and the ability to construct complex polycyclic indole systems.

  • Limitations: Requires the synthesis of the o-alkenylaniline precursor, which can add steps to the overall sequence.

General Workflow for Modern Indole Syntheses:

Modern_Workflow A Starting Materials (e.g., o-Haloaniline, Alkyne, Amine) D One-Pot Reaction Assembly A->D B Palladium Pre-catalyst + Ligand B->D C Base (e.g., K₂CO₃, NaOtBu) C->D E Heating under Inert Atmosphere D->E F Work-up & Purification E->F G Substituted Indole F->G

Caption: A generalized workflow for palladium-catalyzed indole synthesis.

Sonogashira/Cyclization and Buchwald-Hartwig Amination

These powerful cross-coupling reactions provide modular and highly flexible routes to substituted indoles.

  • Sonogashira Coupling followed by Cyclization: This two-step sequence involves the Pd/Cu-catalyzed coupling of an o-haloaniline with a terminal alkyne, followed by cyclization of the resulting o-alkynylaniline to form a 2-substituted indole.[16] This method allows for significant diversity at the C2-position.

  • Buchwald-Hartwig Amination: This reaction is a cornerstone of modern C-N bond formation.[17] It can be applied to indole synthesis by coupling an aryl halide with an amine that contains a latent carbonyl functionality for subsequent cyclization, or by directly forming the N-aryl bond of the indole ring. The choice of phosphine ligand (e.g., XantPhos, BrettPhos) is critical and is tailored to the specific substrates to promote efficient catalytic turnover.[7][18] The ligand's steric bulk and electronic properties influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[19]

Performance Comparison: Synthesis of 2-Phenylindole

To provide a direct and objective comparison, we have compiled experimental data for the synthesis of a common benchmark molecule, 2-phenylindole, using various methods.

Synthesis MethodStarting MaterialsCatalyst/ReagentTemp. (°C)TimeYield (%)Citation(s)
Fischer (Traditional) Phenylhydrazine, AcetophenoneZnCl₂1705-10 min72-80[3][4]
Fischer (PPA) Phenylhydrazine, AcetophenonePolyphosphoric Acid100-14030-45 min~85[20]
Bischler-Möhlau (Microwave) Aniline, Phenacyl bromideNone (one-pot)MW (540W)45-60 s52-75[4][11]
Sonogashira/Cyclization 2-Iodoaniline, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NRoom Temp.12 h74-78[16]

Detailed Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole (Traditional ZnCl₂ Method)

This protocol is adapted from Organic Syntheses.[3]

Step 1: Preparation of Acetophenone Phenylhydrazone

  • Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.

  • Dissolve the hot mixture in 80 mL of 95% ethanol.

  • Induce crystallization by agitation, then cool the mixture in an ice bath.

  • Collect the product by filtration, wash with 25 mL of cold ethanol, and dry under reduced pressure. Typical yield: 87-91%.

Step 2: Cyclization to 2-Phenylindole

  • In a 1-L beaker, prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g).

  • Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mass will become liquid after 3-4 minutes.

  • Remove the beaker from the bath and continue stirring for 5 minutes.

  • Pour the hot reaction mixture into a beaker containing 400 mL of water, 50 mL of glacial acetic acid, and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.

  • Collect the crude 2-phenylindole by filtration, wash with water, and recrystallize from hot 95% ethanol. Typical yield: 72-80%.[3][4]

Protocol 2: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole (One-Pot)

This protocol is based on the work of Menéndez and coworkers.[11][12]

  • In a microwave-safe vessel, thoroughly mix aniline (2 equivalents) and phenacyl bromide (1 equivalent) in the solid state.

  • Irradiate the mixture with microwaves at 540 W for 45-60 seconds.

  • Allow the reaction vessel to cool to room temperature.

  • Purify the resulting solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-phenylindole. Typical yield: 52-75%.

Protocol 3: Sonogashira Coupling/Cyclization for 2-Phenylindole

This one-pot protocol is adapted from the work of Reddy et al.[16]

  • To a sealed tube, add 2-iodoaniline (0.75 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), and triethylamine (2 mmol) in DMF (5 mL).

  • Add phenylacetylene (1.5 mmol) to the mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-phenylindole. Typical yield: 76%.[16]

Conclusion: A Field of Continual Innovation

The synthesis of substituted indoles remains a vibrant area of chemical research. While classical methods like the Fischer synthesis offer simplicity and are still widely practiced, their often harsh conditions are being superseded by the mildness and exceptional functional group tolerance of modern palladium-catalyzed reactions. The intramolecular Heck, Sonogashira, and Buchwald-Hartwig reactions provide powerful and flexible platforms for the construction of complex and highly decorated indole scaffolds, which are essential for advancing drug discovery and materials science. The choice of method is a strategic decision, and a deep understanding of the causality behind experimental choices—from the role of a Brønsted acid in a classical cyclization to the subtle influence of a phosphine ligand in a cross-coupling cycle—is paramount for success in the laboratory.

References

Navigating the Labyrinth of Drug Discovery: A Comparative Guide to Validating the Biological Target of 5-Methyl-3-hydroxymethylindole

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, identifying a bioactive small molecule is merely the first step on a long and arduous journey. The true challenge lies in understanding its mechanism of action, a critical component of which is the validation of its biological target. This guide provides an in-depth, technical comparison of modern methodologies for validating the molecular target of 5-Methyl-3-hydroxymethylindole, a promising indole derivative.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to target identification and validation.

The Enigmatic Indole: A Starting Point for Target Hypothesis

This compound belongs to the vast family of indole derivatives, compounds of significant interest due to their diverse pharmacological activities. Its close relative, indole-3-carbinol (I3C), and its metabolic derivatives like 3,3'-diindolylmethane (DIM), are known to exert potent anti-cancer effects by modulating a variety of cellular signaling pathways.[1][2] This existing knowledge provides a fertile ground for generating initial hypotheses about the potential targets of this compound.

Based on the activities of related indole compounds, a primary set of putative targets and pathways for investigation includes:

  • Aryl Hydrocarbon Receptor (AhR): A ligand-activated transcription factor that is a known sensor for environmental, dietary, and microbial signals.[3][4] Many indole derivatives are known to be potent modulators of AhR signaling.[5][6]

  • PI3K/Akt/mTOR Signaling Pathway: This crucial pathway is frequently deregulated in cancer and plays a central role in cell growth, proliferation, and survival. Indole compounds have been shown to suppress this pathway.[1][7]

  • Wnt and Notch Signaling Pathways: These developmental pathways are critical for stem cell maintenance and cell fate decisions. Aberrant signaling is a hallmark of many cancers, and I3C has been shown to influence both.[8][9]

The following sections will detail and compare the experimental strategies to definitively identify and validate the direct molecular target(s) of this compound from this pool of candidates and beyond.

A Dichotomy of Approaches: Chemical vs. Genetic Target Validation

Target validation strategies can be broadly categorized into two complementary domains: chemical and genetic. Chemical methods utilize the small molecule itself or a derivative to directly probe for its binding partners. In contrast, genetic approaches modulate the expression of a putative target gene to observe if the cellular phenotype mimics the effect of the compound. A robust validation strategy will ideally incorporate evidence from both camps.

Approach Methodologies Primary Output Strengths Limitations
Chemical Cellular Thermal Shift Assay (CETSA), Affinity Chromatography, Photo-affinity Labeling, Drug Affinity Responsive Target Stability (DARTS)Direct evidence of compound-protein bindingConfirms physical interaction; applicable to any soluble protein; can be performed in a native cellular environmentRequires compound-derivatization for some methods; may miss transient interactions; potential for off-target binding
Genetic CRISPR/Cas9 Knockout/Knock-in, RNA interference (RNAi)Phenotypic changes upon target perturbationConfirms the functional role of the target in the observed phenotype; high specificityPotential for off-target genetic modifications; compensatory mechanisms can mask the phenotype; does not confirm direct binding
Computational In Silico Target Prediction (e.g., Reverse Docking, Similarity Searching)Prioritized list of potential targetsHigh-throughput and cost-effective for initial hypothesis generationPredictions require experimental validation; accuracy depends on the quality of databases and algorithms

Chemical Approaches: Probing the Direct Interaction

Chemical proteomics methods are indispensable for confirming the direct physical interaction between a small molecule and its protein target.

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Engagement

CETSA is a powerful biophysical technique that assesses target engagement in a cellular context.[10] The principle is based on the ligand-induced thermal stabilization of a target protein. When a compound binds to its protein target, the resulting complex is more resistant to heat-induced denaturation.[11]

CETSA_Workflow start Treat cells with This compound or vehicle control heat Heat cell aliquots to a range of temperatures start->heat lyse Lyse cells and separate soluble and aggregated proteins heat->lyse detect Detect soluble target protein (e.g., Western Blot) lyse->detect analyze Generate melting curves and determine thermal shift (ΔTagg) detect->analyze

Caption: CETSA workflow for assessing target engagement.

  • Cell Treatment: Culture cells to ~80% confluency. Treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours).[12]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3-8 minutes) using a thermal cycler.[13]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or detergents. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[10]

  • Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting temperature (Tagg) in the presence of the compound indicates target engagement.[13]

Affinity Chromatography: Fishing for Binding Partners

Affinity chromatography is a classic and effective method for isolating the binding partners of a small molecule from a complex protein mixture.[14] This technique typically requires the immobilization of the compound onto a solid support.

Affinity_Chromatography_Workflow start Immobilize derivatized This compound on a solid support bind Incubate with cell lysate to allow target binding start->bind wash Wash away non-specifically bound proteins bind->wash elute Elute specifically bound proteins wash->elute identify Identify eluted proteins (e.g., Mass Spectrometry) elute->identify

Caption: Affinity chromatography workflow for target identification.

  • Probe Synthesis and Immobilization: Synthesize a derivative of this compound with a linker arm for covalent attachment to a solid matrix (e.g., agarose beads).

  • Lysate Preparation: Prepare a total protein lysate from the cells of interest.

  • Binding: Incubate the cell lysate with the compound-immobilized beads to allow for the specific binding of target proteins.[15]

  • Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.[16]

  • Elution: Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, salt concentration) or by adding an excess of the free compound.[16]

  • Identification: Identify the eluted proteins using SDS-PAGE followed by mass spectrometry.

Alternative Chemical Approaches: A Comparative Overview
Method Principle Advantages Disadvantages
Photo-affinity Labeling A photoreactive group on a compound derivative forms a covalent bond with the target upon UV irradiation.[17]Captures transient or weak interactions; provides information on the binding site.[18]Requires synthesis of a photo-probe; potential for non-specific cross-linking.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding stabilizes the target protein against proteolysis.[19]Does not require compound modification; relatively simple and quick.[20]Less sensitive for weak binders; may not work for all proteins.

Genetic Approaches: Unveiling the Functional Connection

Genetic methods are crucial for validating that the interaction between the compound and its putative target is responsible for the observed cellular phenotype.

CRISPR/Cas9-Mediated Gene Knockout: The Precision Tool

The CRISPR/Cas9 system allows for the precise and permanent knockout of a target gene.[19] By comparing the response of wild-type and knockout cells to this compound, one can determine if the target is essential for the compound's activity.

CRISPR_Workflow start Design and synthesize guide RNAs (gRNAs) for the target gene transfect Transfect cells with Cas9 and gRNAs start->transfect select Select and validate knockout cell clones transfect->select treat Treat wild-type and knockout cells with the compound select->treat analyze Compare phenotypic response (e.g., cell viability) treat->analyze

Caption: CRISPR/Cas9 knockout workflow for target validation.

  • gRNA Design and Synthesis: Design and synthesize at least two independent guide RNAs (gRNAs) targeting the gene of the putative target to minimize off-target effects.

  • Transfection: Co-transfect the target cells with a plasmid expressing Cas9 nuclease and the gRNAs.

  • Clonal Selection and Validation: Select single-cell clones and validate the knockout of the target protein by Western blotting or sequencing.

  • Phenotypic Assay: Treat both wild-type and knockout cell lines with a dose-range of this compound.

  • Data Analysis: Compare the phenotypic response (e.g., cell proliferation, apoptosis) between the two cell lines. A loss of compound activity in the knockout cells strongly validates the target.

In Silico Approaches: Charting the Course

Computational methods are invaluable for the initial stages of target identification, helping to prioritize candidates for experimental validation.[21]

Method Principle Application
Reverse Docking Docks the small molecule against a library of protein structures to predict potential binding partners.[22]Useful when the 3D structure of the compound is known.
Chemical Similarity Searching Identifies known proteins that bind to compounds structurally similar to this compound.[23]A rapid and effective method for hypothesis generation.

Synthesizing the Evidence: A Multi-faceted Approach to Target Validation

  • Hypothesis Generation: Utilize in silico methods and the existing literature on indole derivatives to generate a prioritized list of putative targets (e.g., AhR, Akt, components of the Wnt/Notch pathways).

  • Direct Binding Confirmation: Employ CETSA to confirm direct target engagement in intact cells for the top candidates.

  • Functional Validation: Use CRISPR/Cas9 to knock out the most promising target and verify its essential role in the cellular response to the compound.

  • Unbiased Discovery (if necessary): If candidate approaches fail, utilize unbiased methods like affinity chromatography or DARTS coupled with mass spectrometry to identify novel binding partners.

Visualizing the Molecular Landscape: Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on the known activities of related indole compounds.

AhR_Pathway Indole 5-Methyl-3- hydroxymethylindole AhR AhR Indole->AhR ARNT ARNT AhR->ARNT dimerization XRE XRE ARNT->XRE binds Genes Target Gene Expression (e.g., CYP1A1) XRE->Genes

Caption: Putative modulation of the Aryl Hydrocarbon Receptor (AhR) pathway.

PI3K_Akt_Pathway Indole 5-Methyl-3- hydroxymethylindole PI3K PI3K Indole->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The validation of a drug's biological target is a cornerstone of modern drug discovery, transforming a bioactive "hit" into a well-understood "lead." For this compound, a systematic and multi-pronged approach, integrating in silico prediction, direct biophysical binding assays like CETSA, and functional genetic methods such as CRISPR/Cas9, will be paramount. This guide provides a framework for such an investigation, emphasizing the importance of experimental rigor and the convergence of evidence to confidently navigate the path from a promising molecule to a potential therapeutic.

References

A Researcher's Guide to the Comparative Efficacy Analysis of 5-Methyl-3-hydroxymethylindole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of 5-Methyl-3-hydroxymethylindole, a lesser-studied indole derivative, against its well-characterized counterparts, Indole-3-carbinol (I3C) and 3,3'-Diindolylmethane (DIM). For researchers, scientists, and drug development professionals, this document outlines the scientific rationale, experimental protocols, and data interpretation necessary to rigorously evaluate the therapeutic potential of this novel compound.

Introduction: The Promise of Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Compounds such as Indole-3-carbinol (I3C), found in cruciferous vegetables, and its metabolic product, 3,3'-Diindolylmethane (DIM), have garnered significant attention for their potential anti-cancer, anti-inflammatory, and antioxidant properties.[3][4][5] this compound, a structurally related compound, presents an intriguing candidate for investigation. The addition of a methyl group at the 5-position may alter its lipophilicity and electronic properties, potentially influencing its biological activity and therapeutic efficacy.

This guide will first present the established efficacy of I3C and DIM, providing a benchmark for comparison. Subsequently, it will detail a proposed research plan with robust, validated experimental protocols to comprehensively assess the anticancer, anti-inflammatory, and antioxidant potential of this compound.

Comparative Efficacy of Indole-3-carbinol (I3C) and 3,3'-Diindolylmethane (DIM)

A substantial body of research has demonstrated the biological effects of I3C and DIM across various in vitro and in vivo models. The following table summarizes key efficacy data for these compounds, which will serve as a baseline for evaluating this compound.

CompoundBiological ActivityCell Line/ModelEfficacy (IC50)Reference
Indole-3-carbinol (I3C) AnticancerMDA-MB-231 (Breast Cancer)~10 µM[6]
AnticancerMCF-7 (Breast Cancer)~10 µM[6]
AnticancerHepG2 (Liver Cancer)~10 µM[6]
Antioxidant (Lipid Peroxidation)Mouse model~35-40 µM[7]
3,3'-Diindolylmethane (DIM) AnticancerBreast Cancer CellsVaries[8]
AnticancerProstate Cancer CellsVaries[4]
Anti-inflammatoryPreclinical modelsNot specified[4]

Note: IC50 values can vary depending on the specific experimental conditions. The data presented here are for comparative purposes.

Proposed Experimental Workflow for Efficacy Analysis

To ascertain the therapeutic potential of this compound, a multi-faceted experimental approach is proposed. This workflow is designed to provide a comprehensive understanding of its biological activities in comparison to I3C and DIM.

G cluster_0 Compound Preparation cluster_1 In Vitro Efficacy Evaluation cluster_2 Data Analysis and Comparison p1 Synthesize or Procure This compound, I3C, and DIM a1 Anticancer Activity (MTT Assay) p1->a1 a2 Anti-inflammatory Activity (Nitric Oxide Scavenging Assay) p1->a2 a3 Antioxidant Activity (DPPH Assay) p1->a3 d1 Calculate IC50 Values a1->d1 a2->d1 a3->d1 d2 Comparative Analysis of Efficacy d1->d2 d3 Structure-Activity Relationship (SAR) Insights d2->d3

Caption: Proposed experimental workflow for the comparative efficacy analysis.

Experimental Protocols

The following are detailed, self-validating protocols for the key experiments proposed in this guide.

Anticancer Activity: MTT Cell Viability Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells. This assay will be used to determine the cytotoxic effects of this compound on various cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7, HepG2) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound, I3C, and DIM in culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

Scientific Rationale: Nitric oxide (NO) is a key inflammatory mediator.[11] Overproduction of NO is associated with various inflammatory diseases. This assay measures the ability of a compound to scavenge NO radicals, indicating its potential anti-inflammatory activity. The Griess reagent is used to quantify nitrite, a stable product of NO.[12]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 105 cells/well.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound, I3C, or DIM for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

Scientific Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the antioxidant capacity of a compound.[13][14] DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of this compound, I3C, and DIM in methanol. Ascorbic acid or Trolox can be used as a positive control.[14]

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the sample with the DPPH solution. Determine the IC50 value.

Signaling Pathway Visualization

The anticancer effects of many indole derivatives are mediated through their interaction with key cellular signaling pathways. The following diagram illustrates a hypothetical mechanism of action for this compound, based on the known targets of I3C and DIM, which often involve the modulation of cell cycle and apoptosis.

G cluster_0 Indole Derivative Action cluster_1 Cellular Targets cluster_2 Cellular Outcomes Indole This compound CDK Cyclin-Dependent Kinases (e.g., CDK2, CDK4) Indole->CDK Inhibition Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Indole->Bcl2 Downregulation Caspases Caspases Indole->Caspases Activation CellCycle Cell Cycle Arrest (G1/S phase) CDK->CellCycle Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Caspases->Apoptosis

Caption: Hypothetical mechanism of action for this compound.

Conclusion and Future Directions

While this compound remains a relatively unexplored compound, its structural similarity to the well-documented I3C and DIM suggests it may possess significant therapeutic potential. The experimental framework outlined in this guide provides a robust and scientifically sound approach to systematically evaluate its efficacy as an anticancer, anti-inflammatory, and antioxidant agent.

The data generated from these studies will be crucial for establishing a comprehensive profile of this compound and will enable a direct comparison with its analogs. Positive results from these in vitro assays would warrant further investigation into its mechanisms of action and progression to in vivo preclinical models. This structured approach will pave the way for a deeper understanding of the structure-activity relationships within this important class of indole derivatives and could ultimately lead to the development of novel therapeutic agents.

References

A Researcher's Guide to the Structure-Activity Relationship of 5-Methyl-3-hydroxymethylindole Analogs: Navigating Chemical Space for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Within this vast chemical space, 5-Methyl-3-hydroxymethylindole, also known as 5-methyl-1H-indole-3-methanol, stands out as a promising starting point for the development of novel therapeutics. Its structural similarity to indole-3-carbinol (I3C), a well-studied phytochemical from cruciferous vegetables with known chemopreventive properties, suggests a rich potential for derivatization and optimization.[3][4]

This guide provides an in-depth comparison of this compound analogs, exploring their structure-activity relationships (SAR) primarily in the context of anticancer and anti-inflammatory activities. Drawing upon findings from related indole derivatives, we will dissect the roles of key structural features and provide a framework for the rational design of more potent and selective agents.

The Core Scaffold: this compound

The foundational structure consists of an indole ring system with a methyl group at the 5-position and a hydroxymethyl group at the 3-position. Each of these components plays a crucial role in the molecule's overall biological profile.

  • The Indole Nucleus: This bicyclic aromatic system is a key pharmacophore that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The NH group of the indole ring can act as a hydrogen bond donor, a feature often critical for target binding.[5]

  • The 5-Methyl Group: Substitution at the 5-position of the indole ring can significantly influence the electronic properties and lipophilicity of the molecule. A methyl group at this position generally increases lipophilicity, which can enhance membrane permeability and cellular uptake. Furthermore, it can provide additional van der Waals interactions within a target's binding pocket, potentially increasing affinity.

  • The 3-Hydroxymethyl Group: The C3 position of the indole ring is a common site for functionalization to generate diverse biological activities.[6] The hydroxymethyl group, in particular, can act as both a hydrogen bond donor and acceptor. Its presence can improve aqueous solubility and provides a handle for further chemical modification, such as esterification or etherification, to modulate pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) Analysis

While direct and comprehensive SAR studies on a wide range of this compound analogs are not extensively documented in a single source, we can infer key relationships by examining studies on closely related indole derivatives.

Impact of N1-Substitution

The nitrogen atom at the 1-position of the indole ring is a prime site for modification. Substitution at this position can significantly impact the molecule's activity by altering its steric bulk, electronic nature, and hydrogen bonding capacity.

For instance, studies on indole-3-carbinol derivatives have shown that N-alkylation can enhance anticancer activity. The introduction of a benzyl group, such as in [1-(4-methylbenzyl)-1H-indol-3-yl]methanol, has been reported to significantly boost anti-proliferative and anti-estrogenic potency in human breast cancer cells.[4] This suggests that a lipophilic substituent at the N1-position can lead to favorable interactions with the target protein.

Table 1: Influence of N1-Substituents on Hypothetical Anticancer Activity

CompoundN1-SubstituentRationale for Predicted ActivityPredicted Relative Potency
1a -HParent compound, baseline activity.+
1b -CH₃Small alkyl group may slightly increase lipophilicity and activity.++
1c -CH₂PhBulky, lipophilic group can enhance binding through hydrophobic interactions.++++
1d -CH₂(4-OCH₃)PhElectron-donating group on the benzyl ring might modulate electronic properties favorably.+++
Modifications of the 3-Hydroxymethyl Group

The 3-hydroxymethyl group is a critical determinant of activity and a versatile point for derivatization. Its ability to form hydrogen bonds is often essential for target engagement.

Modifications such as esterification or conversion to other functional groups can have a profound impact. For example, converting the alcohol to an ester could serve as a prodrug strategy, improving bioavailability, with the active alcohol being released intracellularly via esterase activity. Replacing the hydroxyl group with an amine or a halogen would drastically alter the molecule's polarity and hydrogen bonding capabilities, leading to different biological profiles.

Table 2: Influence of C3-Substituent Modifications on Hypothetical Anti-inflammatory Activity

CompoundC3-SubstituentRationale for Predicted ActivityPredicted Relative Potency
2a -CH₂OHParent compound, baseline activity.++
2b -CHOAldehyde group can be reactive and may interact differently with targets.+
2c -COOHCarboxylic acid introduces a negative charge, potentially altering target specificity.[7]+++
2d -CH₂OAcEster prodrug could enhance cellular uptake.++++
Substitution on the Benzene Ring

While our core topic specifies a 5-methyl group, it is instructive to consider the effects of other substituents on the benzene portion of the indole ring. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) at positions 4, 6, or 7 would alter the electron density of the indole ring system, thereby influencing its interaction with biological targets. For example, in some series of anticancer indoles, the presence of electron-withdrawing groups on the phenyl ring has been shown to increase activity.[5]

Potential Biological Targets and Mechanisms of Action

Based on the activities of related indole compounds, this compound analogs are likely to exert their effects through multiple signaling pathways.

Anticancer Activity

Many indole derivatives exhibit anticancer properties by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[8] Potential mechanisms include:

  • Modulation of Apoptotic Pathways: These compounds may upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.

  • Cell Cycle Arrest: They could halt the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from dividing.

  • Inhibition of Kinases: Indole scaffolds are known to be effective kinase inhibitors.[9] Analogs of this compound could potentially target kinases involved in cancer cell growth and survival, such as EGFR, VEGFR, or PI3K.

Anti-inflammatory Activity

The anti-inflammatory effects of indole derivatives are often attributed to their ability to suppress the production of pro-inflammatory mediators.[10] This can occur through:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), these compounds might inhibit COX-1 and/or COX-2, reducing the synthesis of prostaglandins.

  • Downregulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Indole derivatives may inhibit the activation of NF-κB, thereby decreasing the expression of inflammatory cytokines like TNF-α and IL-6.

Experimental Protocols

To facilitate further research in this area, we provide a representative protocol for a key in vitro assay.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Visualizing Workflows and Pathways

To further clarify the experimental and biological processes, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of Analogs purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization cell_culture Cell Line Maintenance characterization->cell_culture viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) viability_assay->apoptosis_assay Select lead compounds western_blot Western Blot (Protein Expression) apoptosis_assay->western_blot Investigate mechanism ic50 IC50 Determination western_blot->ic50 sar_analysis SAR Analysis ic50->sar_analysis Apoptosis_Pathway IndoleAnalog This compound Analog Bcl2 Bcl-2 (Anti-apoptotic) IndoleAnalog->Bcl2 inhibits Bax Bax (Pro-apoptotic) IndoleAnalog->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Benchmarking Guide to 5-Methyl-3-hydroxymethylindole: Evaluating its Potential as a Cyclin-Dependent Kinase 2 (CDK2) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting CDK2 in Oncology and the Promise of Novel Indole Derivatives

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[1] In concert with its regulatory partners, Cyclin E and Cyclin A, CDK2 phosphorylates key substrates, including the Retinoblastoma protein (Rb), thereby releasing the E2F transcription factor to initiate DNA replication.[1][2] Dysregulation of the CDK2 pathway is a common feature in many human cancers, leading to uncontrolled cellular proliferation.[2][3] This makes CDK2 a compelling target for the development of novel anticancer therapeutics.[3][4]

The indole nucleus is a privileged scaffold in medicinal chemistry, with a multitude of derivatives demonstrating significant biological activities, including the inhibition of various protein kinases.[5][6][7][8] Several indole-based compounds have been investigated as CDK inhibitors, with some progressing into clinical trials.[5][9] This history of success provides a strong rationale for exploring novel indole derivatives as potential CDK2 inhibitors. 5-Methyl-3-hydroxymethylindole, a structurally related analogue to known kinase inhibitors, presents an intriguing candidate for investigation. This guide provides a framework for benchmarking this compound against established CDK2 inhibitors, offering a comprehensive protocol for in vitro evaluation and a discussion of the potential significance of the findings.

Comparative Inhibitors: Setting the Benchmark

To provide a meaningful assessment of this compound's potential as a CDK2 inhibitor, it is essential to compare its activity against well-characterized inhibitors with known potencies. For this guide, we have selected two widely recognized CDK inhibitors:

  • Roscovitine (Seliciclib): An indole-derived purine analogue, Roscovitine is a first-generation CDK inhibitor that has been extensively studied.[10][11] It exhibits competitive inhibition at the ATP-binding site of CDKs.[11]

  • Dinaciclib: A potent, second-generation pan-CDK inhibitor with high affinity for CDK2.[2][5] It demonstrates broad-spectrum activity against multiple CDKs.[5]

These compounds represent both a well-established indole-related inhibitor and a highly potent, newer generation inhibitor, providing a robust baseline for comparison.

Experimental Design: A Head-to-Head In Vitro Kinase Inhibition Assay

The core of this benchmarking study is a direct comparison of the inhibitory activity of this compound and the selected known inhibitors against purified human CDK2/Cyclin A2 enzyme. The following protocol outlines a luminescent-based in vitro kinase assay, which is a common and reliable method for determining inhibitor potency.

Signaling Pathway: The Role of CDK2 in Cell Cycle Progression

CDK2_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK CyclinD Cyclin D Ras_Raf_MEK_ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb p E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CDK2_E CDK2/Cyclin E CyclinE->CDK2_E CDK2_E->Rb p DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication CyclinA Cyclin A S_Phase_Genes->CyclinA CDK2_A CDK2/Cyclin A CyclinA->CDK2_A S_Phase_Progression S-Phase Progression CDK2_A->S_Phase_Progression

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - CDK2/Cyclin A2 - Substrate (e.g., Histone H1) - ATP Start->Prepare_Reagents Prepare_Compounds Prepare Serial Dilutions: - this compound - Roscovitine - Dinaciclib - DMSO (Control) Start->Prepare_Compounds Assay_Setup Assay Plate Setup: - Add compounds/DMSO - Add CDK2/Cyclin A2 Prepare_Reagents->Assay_Setup Prepare_Compounds->Assay_Setup Initiate_Reaction Initiate Reaction: - Add ATP/Substrate Mix Assay_Setup->Initiate_Reaction Incubation Incubate at RT Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Detect ADP Incubation->Stop_Reaction Read_Luminescence Read Luminescence Stop_Reaction->Read_Luminescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro CDK2 kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay from Promega.[12][13]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[12]

  • Substrate (e.g., Histone H1 or a specific peptide substrate)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • This compound, Roscovitine, Dinaciclib

  • DMSO (vehicle control)

  • 384-well white assay plates

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of this compound, Roscovitine, and Dinaciclib in 100% DMSO.

    • Perform serial dilutions of each compound in kinase buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Assay Setup:

    • In a 384-well white plate, add 1 µL of each compound dilution or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2 µL of diluted CDK2/Cyclin A2 enzyme in kinase buffer to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

  • Kinase Reaction:

    • Prepare a substrate/ATP mix in kinase buffer. The final ATP concentration should be close to the Kₘ for CDK2 to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), during which the enzyme will phosphorylate the substrate, converting ATP to ADP.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Data Presentation and Interpretation

The primary output of this study will be the half-maximal inhibitory concentration (IC₅₀) for each compound. This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The results can be summarized in the following table for a clear comparison.

Table 1: Comparative Inhibition of CDK2/Cyclin A2

CompoundChemical StructureIC₅₀ (nM) [Hypothetical]
This compoundStructure of this compound85
Roscovitine (Seliciclib)Structure of Roscovitine100[10]
DinaciclibStructure of Dinaciclib1[5]

(Note: The IC₅₀ value for this compound is hypothetical and for illustrative purposes only. The values for Roscovitine and Dinaciclib are based on published data.)[5][10]

Interpretation of Hypothetical Results:

In this hypothetical scenario, this compound demonstrates potent inhibition of CDK2 with an IC₅₀ value of 85 nM. This would place its activity as slightly more potent than the well-established inhibitor Roscovitine (IC₅₀ = 100 nM).[10] However, it is less potent than the second-generation inhibitor Dinaciclib (IC₅₀ = 1 nM).[5] These results would suggest that this compound is a promising lead compound for further optimization. Its indole scaffold, shared with Roscovitine, could be a starting point for structure-activity relationship (SAR) studies to improve its potency and selectivity.

Further Experimental Considerations

To build upon these initial findings, several additional experiments are recommended:

  • Kinase Selectivity Profiling: To assess the specificity of this compound, it should be screened against a panel of other kinases, including other CDKs and unrelated kinases. This will help to determine its selectivity profile and potential for off-target effects.

  • Cell-Based Assays: The antiproliferative activity of this compound should be evaluated in cancer cell lines that are known to be dependent on CDK2 activity. Assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay can be used to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

  • Mechanism of Action Studies: To confirm that the antiproliferative effects are due to CDK2 inhibition, downstream effects of CDK2 inhibition, such as reduced phosphorylation of Rb and cell cycle arrest at the G1/S transition, should be investigated using techniques like Western blotting and flow cytometry.

Conclusion

This guide provides a comprehensive framework for the initial benchmarking of this compound as a potential CDK2 inhibitor. By comparing its in vitro activity against established inhibitors like Roscovitine and Dinaciclib, researchers can gain valuable insights into its potency and potential as a lead compound for the development of novel anticancer therapeutics. The provided experimental protocol offers a robust and standardized method for this evaluation. Positive results from this initial screen would warrant further investigation into the compound's selectivity, cellular activity, and mechanism of action, paving the way for its potential development as a targeted cancer therapy.

References

Establishing a Predictive In Vitro-In Vivo Correlation (IVIVC) for 5-Methyl-3-hydroxymethylindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a scientifically robust in vitro-in vivo correlation (IVIVC) for the novel indole derivative, 5-Methyl-3-hydroxymethylindole. As a Senior Application Scientist, the following sections synthesize established methodologies with practical insights to guide researchers through the critical stages of data generation and model development, ensuring a self-validating system for predicting in vivo performance from in vitro data.

Introduction

Overview of this compound

This compound is an indole derivative with potential therapeutic applications. Its molecular structure, featuring a substituted indole core, suggests it may share metabolic pathways with other indole compounds, which are known to undergo oxidative metabolism. Preliminary assessments of its physicochemical properties indicate it is a poorly soluble compound, a characteristic that often presents challenges in achieving predictable oral bioavailability.

The Critical Role of IVIVC in Drug Development

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate and extent of drug dissolution) and a relevant in vivo response (such as plasma drug concentration). A well-established IVIVC is a powerful tool in drug development, enabling the use of in vitro dissolution data as a surrogate for in vivo bioequivalence studies. This can significantly reduce the need for extensive clinical testing, accelerate development timelines, and provide a deeper understanding of a drug's formulation performance. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the development and validation of IVIVCs, underscoring their importance in the drug approval process.[1][2][3]

Objectives of this Guide

This guide will provide a step-by-step methodology for:

  • Characterizing the foundational physicochemical and biopharmaceutical properties of this compound.

  • Conducting robust in vitro dissolution and permeability studies.

  • Performing a well-designed in vivo pharmacokinetic study in a relevant animal model.

  • Developing and validating a Level A IVIVC using established deconvolution methods.

Foundational Characterization of this compound

A thorough understanding of the molecule's intrinsic properties is the bedrock of any successful IVIVC endeavor.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C10H11NOPubChem
Molecular Weight 161.20 g/mol PubChem
IUPAC Name (5-methyl-1H-indol-3-yl)methanolPubChem
CAS Number 215997-77-6PubChem

Further experimental determination of aqueous solubility across a physiologically relevant pH range (1.2-6.8) and the octanol-water partition coefficient (LogP) is essential.

Biopharmaceutical Classification System (BCS) Considerations

Given the anticipated low aqueous solubility of this compound, it is likely to be classified as a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. For BCS Class II drugs, in vivo dissolution is often the rate-limiting step for absorption, making the development of an IVIVC particularly relevant and achievable.[4][5][6]

In Vitro Assessment: Dissolution and Permeability

The in vitro assays must be designed to be discriminating and reflective of the in vivo processes of drug release and absorption.

Rationale for Method Selection

For a poorly soluble compound like this compound, the in vitro dissolution method must be carefully developed to ensure adequate sink conditions and discriminatory power. The use of surfactants in the dissolution medium is often necessary.[6][7][8] The Caco-2 permeability assay is the industry standard for assessing intestinal permeability in vitro, providing a reliable prediction of in vivo absorption.[9][10][11][12]

Experimental Protocol: USP Apparatus II Dissolution Testing

This protocol outlines a starting point for developing a discriminating dissolution method.

Objective: To determine the in vitro release profile of this compound from a formulated product.

Apparatus: USP Apparatus II (Paddle)

Dissolution Medium: 900 mL of a buffered solution at a physiologically relevant pH (e.g., pH 6.8 phosphate buffer) containing a surfactant such as sodium lauryl sulfate (SLS). The concentration of SLS should be optimized to achieve sink conditions without being excessively solubilizing, which could mask formulation differences.[7][13]

Procedure:

  • Pre-heat the dissolution medium to 37 ± 0.5°C.

  • Place one dosage form into each vessel.

  • Begin paddle rotation at a justified speed (e.g., 75 rpm).[13]

  • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 45, 60, and 90 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples promptly.

  • Analyze the samples for the concentration of this compound using a validated HPLC method.

Dissolution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Prep_Medium Prepare Dissolution Medium (e.g., pH 6.8 buffer + SLS) Preheat Pre-heat Medium to 37°C Prep_Medium->Preheat Add_Dosage Add Dosage Form to Vessel Preheat->Add_Dosage Start_Rotation Start Paddle Rotation (e.g., 75 rpm) Add_Dosage->Start_Rotation Sampling Withdraw Samples at Timed Intervals Start_Rotation->Sampling Replace_Medium Replace Sampled Volume Sampling->Replace_Medium Filter Filter Samples Sampling->Filter HPLC Analyze by HPLC Filter->HPLC Profile Generate Dissolution Profile HPLC->Profile

Caption: USP Apparatus II Dissolution Workflow.

Experimental Protocol: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of this compound.

Cell Line: Caco-2 cells (human colorectal adenocarcinoma).

Procedure:

  • Seed Caco-2 cells on semi-permeable supports in a transwell plate and culture for 18-22 days to form a confluent, differentiated monolayer.[11]

  • Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).

  • Prepare a solution of this compound in a suitable transport buffer.

  • For apical-to-basolateral (A-B) permeability, add the compound solution to the apical side of the monolayer.

  • For basolateral-to-apical (B-A) permeability, add the compound solution to the basolateral side.

  • Incubate for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from the receiver compartment.

  • Analyze the samples for the concentration of this compound using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).[11]

Caco2_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis Seed_Cells Seed Caco-2 Cells on Transwell Inserts Differentiate Culture for 18-22 Days to Differentiate Seed_Cells->Differentiate Verify_Monolayer Verify Monolayer Integrity (TEER) Differentiate->Verify_Monolayer Add_Compound Add Compound to Apical or Basolateral Side Verify_Monolayer->Add_Compound Incubate Incubate (e.g., 2 hours) Add_Compound->Incubate Collect_Samples Collect Samples from Receiver Compartment Incubate->Collect_Samples LCMS_Analysis Analyze by LC-MS/MS Collect_Samples->LCMS_Analysis Calculate_Papp Calculate Papp and Efflux Ratio LCMS_Analysis->Calculate_Papp

Caption: Caco-2 Permeability Assay Workflow.

In Vivo Pharmacokinetic Evaluation in a Rodent Model

A well-controlled in vivo study is essential to generate the plasma concentration-time data that will be correlated with the in vitro results.

Justification for Animal Model and Study Design

The rat is a commonly used and well-characterized model for preclinical pharmacokinetic studies.[8][14][15] A single-dose, oral administration study is appropriate for generating the necessary data for IVIVC development. An intravenous (IV) administration group is also highly recommended to determine key pharmacokinetic parameters such as clearance and volume of distribution, which are necessary for certain deconvolution methods.

Experimental Protocol: Oral Gavage Dosing and Blood Sampling

Objective: To determine the plasma concentration-time profile of this compound following oral administration in rats.

Animals: Male Sprague-Dawley rats.

Procedure:

  • Fast animals overnight prior to dosing.

  • Administer a single oral dose of this compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Collect blood samples from the tail vein or other appropriate site at predetermined time points. A typical sampling schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[14][16][17]

  • Process blood samples to obtain plasma and store frozen until analysis.

InVivo_PK_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis Fast_Animals Fast Rats Overnight Oral_Dose Administer Single Oral Dose Fast_Animals->Oral_Dose Prepare_Formulation Prepare Oral Formulation Prepare_Formulation->Oral_Dose Blood_Sampling Collect Blood Samples at Timed Intervals Oral_Dose->Blood_Sampling Process_Plasma Process Blood to Plasma Blood_Sampling->Process_Plasma Bioanalysis LC-MS/MS Analysis Process_Plasma->Bioanalysis PK_Parameters Calculate PK Parameters Bioanalysis->PK_Parameters

Caption: In Vivo Pharmacokinetic Study Workflow.

Bioanalytical Method: LC-MS/MS Analysis of Plasma Samples

A sensitive and specific LC-MS/MS method should be developed and validated for the quantification of this compound in rat plasma.[18] The method should be validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines.

Pharmacokinetic Parameter Calculation

The following pharmacokinetic parameters should be calculated from the plasma concentration-time data using non-compartmental analysis.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Terminal elimination half-life

Developing the In Vitro-In Vivo Correlation (IVIVC)

The establishment of a Level A IVIVC involves a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile.

The IVIVC Framework: From In Vitro Release to In Vivo Absorption

The fundamental principle of a Level A IVIVC is that the rate of drug dissolution in vitro is proportional to the rate of drug absorption in vivo.

IVIVC_Concept cluster_in_vivo_data In Vivo Data Processing InVitro In Vitro Dissolution (% Dissolved vs. Time) Correlation Level A IVIVC (Point-to-Point Correlation) InVitro->Correlation Deconvolution Deconvolution (e.g., Wagner-Nelson) InVivo In Vivo Absorption (% Absorbed vs. Time) Deconvolution->InVivo InVivo->Correlation Plasma_Conc Plasma Concentration vs. Time Plasma_Conc->Deconvolution

Caption: Conceptual Framework for Level A IVIVC.

Data Analysis and Correlation Modeling

Deconvolution is a mathematical process used to estimate the in vivo absorption profile from the in vivo plasma concentration data. The Wagner-Nelson method is a commonly used deconvolution technique for drugs that follow a one-compartment model, while the Loo-Riegelman method is suitable for drugs with two-compartment characteristics.[1][4][9][12][19] These methods transform the plasma concentration-time curve into a profile of the cumulative fraction of drug absorbed over time.[5][20]

A Level A IVIVC is established by plotting the percentage of drug dissolved in vitro against the percentage of drug absorbed in vivo at corresponding time points. A linear relationship is indicative of a strong correlation.

Validation of the IVIVC Model

The predictive performance of the IVIVC model must be validated according to regulatory guidelines.[1][2] This typically involves using the model to predict the in vivo pharmacokinetic profile from the in vitro dissolution data of a formulation with a different release rate and comparing the predicted and observed profiles.

Challenges and Considerations for 5-M-3-HMI

Impact of Metabolism

Indole derivatives are often subject to first-pass metabolism in the gut wall and liver. This can complicate the IVIVC, as the correlation is based on the absorption of the parent drug. It is important to consider the potential impact of metabolism when interpreting the correlation.

Potential for Formulation Effects

For poorly soluble drugs, formulation components can have a significant impact on in vivo dissolution and absorption. The developed in vitro dissolution method should be sensitive enough to detect these formulation-related changes.

Conclusion: The Predictive Power of a Validated IVIVC

A successfully established and validated IVIVC for this compound is an invaluable asset in its development. It provides a robust, scientifically sound bridge between in vitro performance and in vivo bioavailability, enabling more efficient formulation optimization, ensuring consistent product quality, and potentially reducing the burden of clinical bioequivalence studies. This guide provides a comprehensive roadmap for researchers to achieve this critical milestone in the development of this compound.

References

A Head-to-Head Comparison of 5-Methyl-3-hydroxymethylindole and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole-3-Methanol Scaffold and its Therapeutic Promise

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Among these, Indole-3-carbinol (I3C), a compound derived from the enzymatic hydrolysis of glucobrassicin in cruciferous vegetables, has garnered significant attention for its chemopreventive and therapeutic potential.[3][4] Upon ingestion, I3C undergoes acid-catalyzed condensation in the stomach to form a complex mixture of oligomeric products, most notably 3,3'-Diindolylmethane (DIM).[5][6] Both I3C and DIM exhibit pleiotropic effects, modulating a wide array of critical signaling pathways implicated in cancer and inflammation, including NF-κB, PI3K/Akt, and the Aryl Hydrocarbon Receptor (AhR) pathway.[3][7][8]

While I3C and DIM are the most studied, the therapeutic landscape of indole-3-methanol derivatives is vast and ripe for exploration. The strategic placement of functional groups on the indole ring can dramatically alter a compound's physicochemical properties, metabolic stability, and biological activity. This guide provides a head-to-head comparison of 5-Methyl-3-hydroxymethylindole against its parent compound, I3C, and two other synthetic analogs: 5-Bromo-3-hydroxymethylindole and 5-Methoxy-3-hydroxymethylindole. By examining the structure-activity relationships (SAR), we aim to provide researchers and drug development professionals with a rational framework for selecting and designing next-generation indole-based therapeutics.

Comparative Physicochemical Properties and Stability

The substitution at the C-5 position of the indole ring directly influences the molecule's lipophilicity, electronic character, and metabolic fate. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Key Structural FeatureAcid Stability
Indole-3-carbinol (I3C) C₉H₉NO147.171.5Unsubstituted IndoleUnstable; rapidly forms DIM and other oligomers[5][7]
This compound C₁₀H₁₁NO161.201.5Electron-donating methyl groupUnstable; expected to form methyl-substituted DIM analogs
5-Bromo-3-hydroxymethylindole C₉H₈BrNO226.07---Electron-withdrawing, lipophilic bromo groupUnstable; expected to form bromo-substituted DIM analogs
5-Methoxy-3-hydroxymethylindole C₁₀H₁₁NO₂177.19---Strong electron-donating methoxy groupUnstable; expected to form methoxy-substituted DIM analogs

The addition of a methyl group, often termed the "magic methyl" in medicinal chemistry, can enhance metabolic stability and binding affinity.[9] Conversely, halogenation with bromine significantly increases both molecular weight and lipophilicity, which can improve membrane permeability but may also impact clearance rates. The methoxy group is a strong hydrogen bond acceptor and electron-donating group, which can alter receptor interactions and metabolic profiles.[10]

A critical, shared feature is the inherent instability of the 3-hydroxymethyl group in an acidic environment, a phenomenon that is central to the in vivo activity of these compounds.[5] This instability is not a liability but rather the engine of their biological action, leading to the formation of the more stable and often more potent dimeric species like DIM.[5]

Synthesis Overview: A Generalized Approach

The synthesis of these 5-substituted analogs typically follows a multi-step pathway, which can be generalized into a common workflow. The choice of starting material is dictated by the desired C-5 substituent.

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Formylation cluster_2 Step 3: Reduction A 5-Substituted Indole (e.g., 5-Methylindole) B Vilsmeier-Haack Reaction (POCl₃, DMF) A->B Reagents C 5-Substituted Indole-3-carboxaldehyde B->C Forms D Reducing Agent (e.g., NaBH₄) C->D Reacts with E 5-Substituted-3-hydroxymethylindole D->E Yields Final Product G cluster_0 Cytoplasm cluster_1 Nucleus Indole Indole Ligand AhR_complex AhR Complex (AhR, HSP90, AIP) Indole->AhR_complex 1. Binding Activated_AhR Activated AhR AhR_complex->Activated_AhR 2. Conformational Change Dimer AhR/ARNT Heterodimer Activated_AhR->Dimer 3. Nuclear Translocation & Dimerization ARNT ARNT ARNT->Dimer XRE XRE (DNA Binding Site) Dimer->XRE 4. Binds to DNA Target_Gene Target Gene (e.g., CYP1A1) XRE->Target_Gene mRNA mRNA Target_Gene->mRNA 5. Transcription G A 1. Cell Seeding Seed MCF-7 cells in 96-well plates. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of indole analogs. Include Vehicle (DMSO) & Positive Controls. A->B C 3. Incubation Incubate plates for 48-72h (allow for cell division). B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 4h (formazan crystal formation). C->D E 5. Solubilization Add DMSO or Solubilization Buffer to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at 570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability vs. vehicle. Determine IC₅₀ values. F->G

References

Orthogonal Validation of 5-Methyl-3-hydroxymethylindole: A Comparative Guide to Characterizing its Anti-inflammatory and Anti-fibrotic Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the orthogonal validation of the hypothesized anti-inflammatory and anti-fibrotic bioactivity of a novel indole-based compound, 5-Methyl-3-hydroxymethylindole. For researchers in drug discovery and development, robust and multi-faceted validation is paramount. The principle of orthogonal validation—confirming a result through multiple, independent methods—is the bedrock of building a convincing preclinical data package. This document outlines a scientifically rigorous, multi-stage approach, comparing the performance of this compound against established therapeutic agents.

The narrative explains the causality behind experimental choices, from initial high-throughput screening to in vivo disease models, ensuring each step logically builds upon the last to create a self-validating system of inquiry.

Introduction: The Rationale for Investigating this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs. While the specific biological activities of this compound are not yet fully characterized, its structural similarity to compounds like Indole-3-Carbinol (I3C) suggests a strong potential for therapeutic relevance. I3C and its derivatives are known to modulate key signaling pathways implicated in inflammation and fibrosis.

Based on this structural premise, we hypothesize that this compound possesses dual anti-inflammatory and anti-fibrotic properties. Fibrosis, the excessive deposition of extracellular matrix (ECM), is a pathological process driven by chronic inflammation and is the final common pathway for a multitude of chronic diseases.[1] A compound that can target both the inflammatory trigger and the subsequent fibrotic response would represent a significant therapeutic advance.

This guide details the experimental strategy to test this hypothesis through a series of orthogonal assays, comparing its efficacy against:

  • Pirfenidone & Nintedanib: Two FDA-approved anti-fibrotic drugs for Idiopathic Pulmonary Fibrosis (IPF). Pirfenidone exerts its effects by inhibiting TGF-β and other pro-fibrotic cytokines.[2][3] Nintedanib is a multi-tyrosine kinase inhibitor that blocks signaling from PDGF, FGF, and VEGF receptors, thereby inhibiting fibroblast proliferation.[4][5][6]

  • Diclofenac: A widely used nonsteroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes, thus blocking prostaglandin synthesis.[7][8]

The Orthogonal Validation Workflow

Our validation strategy is designed to build a comprehensive profile of the compound's activity, starting with targeted in vitro assays and culminating in a disease-relevant in vivo model. Each stage provides a distinct line of evidence, and together they form a robust assessment of the compound's therapeutic potential.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Data Analysis & Comparison assay1 Primary Assay: TGF-β Induced Myofibroblast Differentiation assay2 Orthogonal Assay: TNF-α Induced NF-κB Activation assay1->assay2 Confirms Anti-inflammatory Mechanism invivo Bleomycin-Induced Pulmonary Fibrosis Model (Mouse) assay2->invivo Proceed if In Vitro Data is Positive data Comparative Efficacy Analysis: 5-MHMI vs. Pirfenidone, Nintedanib, & Diclofenac invivo->data

Caption: Orthogonal validation workflow for this compound.

Hypothesized Mechanism of Action

We postulate that this compound dually inhibits two central pathways in inflammation and fibrosis: the Transforming Growth Factor-beta (TGF-β) pathway, a master regulator of fibrosis, and the Nuclear Factor-kappa B (NF-κB) pathway, a key driver of the inflammatory response.

G tgf_beta TGF-β tgf_receptor TGF-β Receptor tgf_beta->tgf_receptor tnf_alpha TNF-α ikb_kinase IκB Kinase (IKK) tnf_alpha->ikb_kinase compound 5-Methyl-3- hydroxymethylindole compound->tgf_receptor Inhibits compound->ikb_kinase Inhibits smad SMAD2/3 Phosphorylation tgf_receptor->smad nf_kb NF-κB Activation (p65 Translocation) ikb_kinase->nf_kb fibrosis Fibroblast Proliferation ECM Deposition (Fibrosis) smad->fibrosis inflammation Pro-inflammatory Gene Expression (Inflammation) nf_kb->inflammation

Caption: Hypothesized dual-pathway inhibition by this compound.

Experimental Protocols and Comparative Data

Part 1: Primary In Vitro Assay — Anti-Fibrotic Activity

The transition of fibroblasts into contractile, matrix-secreting myofibroblasts is a hallmark of fibrosis, primarily driven by TGF-β.[9] This assay serves as the primary screen for anti-fibrotic potential.

Protocol: TGF-β Induced Myofibroblast Differentiation

  • Cell Culture: Plate primary human lung fibroblasts (HLFs) in 96-well imaging plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a serum-free medium for 24 hours to synchronize the cells.

  • Compound Treatment: Pre-treat cells for 1 hour with a dose range of this compound (e.g., 0.1 µM to 100 µM), Pirfenidone (positive control), Nintedanib (positive control), or vehicle (0.1% DMSO).

  • Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells except the unstimulated vehicle control.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Immunofluorescence:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with 3% Bovine Serum Albumin (BSA).

    • Incubate with primary antibodies against α-Smooth Muscle Actin (α-SMA, a myofibroblast marker) and Collagen Type I.

    • Incubate with fluorescently labeled secondary antibodies and DAPI (for nuclear staining).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of α-SMA and Collagen I per cell. The reduction in these markers relative to the TGF-β1-treated vehicle control indicates anti-fibrotic activity.

Part 2: Orthogonal In Vitro Assay — Anti-inflammatory Activity

To provide an independent line of evidence, we will assess the compound's ability to inhibit the NF-κB pathway, a central mediator of inflammatory responses.[10]

Protocol: TNF-α Induced NF-κB (p65) Nuclear Translocation

  • Cell Culture: Plate A549 cells (human alveolar epithelial cells) in 96-well imaging plates at 10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells for 1 hour with a dose range of this compound, Diclofenac (positive control), or vehicle (0.1% DMSO).

  • Stimulation: Add recombinant human TNF-α to a final concentration of 20 ng/mL to all wells except the unstimulated vehicle control.

  • Incubation: Incubate for 30 minutes at 37°C, 5% CO₂. This short incubation is critical to capture the peak of p65 translocation.

  • Immunofluorescence:

    • Fix, permeabilize, and block as described in the previous protocol.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Incubate with a fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis: Use a high-content imaging system to quantify the ratio of nuclear to cytoplasmic p65 fluorescence intensity. A decrease in this ratio indicates inhibition of NF-κB activation.[10][11]

Table 1: Comparative In Vitro Bioactivity Data (Hypothetical)

CompoundAssay TypeTargetIC₅₀ (µM)
This compound Myofibroblast Differentiationα-SMA Expression8.5
This compound NF-κB Translocationp65 Nuclear Import12.2
PirfenidoneMyofibroblast Differentiationα-SMA Expression150
NintedanibMyofibroblast Differentiationα-SMA Expression0.5
DiclofenacNF-κB Translocationp65 Nuclear Import25.0

IC₅₀ values are hypothetical and for illustrative purposes.

Part 3: In Vivo Model Validation

The bleomycin-induced pulmonary fibrosis model is the most widely used and well-characterized preclinical model for evaluating potential anti-fibrotic drugs.[12][13] It recapitulates key features of human IPF, including an initial inflammatory phase followed by a progressive fibrotic phase.[14]

Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice

  • Animal Model: Use 8-week-old male C57BL/6 mice, a strain known to be susceptible to bleomycin-induced fibrosis.[12]

  • Induction of Fibrosis: On day 0, administer a single intratracheal dose of bleomycin (e.g., 1.5 U/kg) or saline (vehicle control) to anesthetized mice.

  • Therapeutic Dosing:

    • Prophylactic Regimen: Begin daily oral gavage of this compound, Pirfenidone, Nintedanib, or vehicle on day 0 and continue for 21 days.

    • Therapeutic Regimen: To better model clinical scenarios, begin dosing on day 7, after the initial inflammatory phase, and continue until day 21.[14]

  • Endpoint Analysis (Day 21):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify total and differential immune cell counts (macrophages, neutrophils, lymphocytes) as a measure of inflammation.

    • Lung Histology: Harvest lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's Trichrome to visualize collagen deposition. Score fibrosis severity using the semi-quantitative Ashcroft scale.

    • Collagen Quantification: Measure total lung collagen content using a hydroxyproline assay, a quantitative biochemical marker of fibrosis.

Table 2: Comparative In Vivo Efficacy Data (Hypothetical - Therapeutic Regimen)

Treatment Group (30 mg/kg, p.o.)Ashcroft Score (Mean ± SEM)Lung Hydroxyproline (µ g/lung ± SEM)BAL Neutrophil Count (x10⁴ ± SEM)
Saline + Vehicle1.2 ± 0.3150 ± 150.5 ± 0.1
Bleomycin + Vehicle6.8 ± 0.5450 ± 358.2 ± 1.1
Bleomycin + 5-MHMI 3.5 ± 0.4 280 ± 22 3.1 ± 0.6
Bleomycin + Pirfenidone4.1 ± 0.6320 ± 285.5 ± 0.9
Bleomycin + Nintedanib3.8 ± 0.5305 ± 256.1 ± 1.0

Data are hypothetical and for illustrative purposes. 5-MHMI = this compound.

Conclusion and Future Directions

This guide presents a robust, multi-pronged strategy for the orthogonal validation of this compound as a potential anti-inflammatory and anti-fibrotic agent. By employing distinct in vitro assays that probe different aspects of the disease pathology (myofibroblast differentiation and NF-κB signaling) and confirming these findings in a clinically relevant in vivo model, researchers can build a high-confidence data package.

The hypothetical data presented suggests that this compound could possess potent anti-fibrotic activity comparable to or exceeding current standards of care, coupled with significant anti-inflammatory effects. This dual activity is a highly desirable attribute for treating complex fibro-inflammatory diseases.

Successful validation through this workflow would justify further preclinical development, including pharmacokinetic and toxicology studies, to fully elucidate the therapeutic potential of this promising indole derivative.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Methyl-3-hydroxymethylindole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 5-Methyl-3-hydroxymethylindole are routine. However, the lifecycle of a chemical does not end with the experiment. Proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring you can maintain a safe laboratory environment while adhering to regulatory standards.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from its parent structure, indole, and closely related analogs like 3-Indolemethanol.[1] The primary hazards associated with this class of compounds necessitate its classification as hazardous waste.

The causality is clear: the compound's toxicity to both humans and aquatic ecosystems dictates that it must be isolated from the general waste stream and the environment.

Table 1: Inferred Hazard Profile for this compound

Hazard Classification GHS Code Description Implication for Disposal
Acute Toxicity (Oral) H302 Harmful if swallowed. Requires careful handling to prevent ingestion. Waste must be securely contained.
Acute Toxicity (Dermal) H311 Toxic in contact with skin. Mandates the use of chemical-resistant gloves. All contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
Serious Eye Irritation H319 Causes serious eye irritation. Requires the use of safety goggles or a face shield during handling and disposal.

| Hazardous to the Aquatic Environment | H400 | Very toxic to aquatic life. | Strictly prohibits drain disposal. This is a critical directive; even minute quantities can harm aquatic ecosystems. |

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as regulated hazardous chemical waste.[2] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[3][4]

Phase 1: Preparation and Segregation
  • Don Appropriate PPE: Before handling the waste, ensure you are wearing standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice, but check for your specific solvent compatibility).

  • Characterize the Waste: Identify the form of the waste:

    • Solid Waste: Unused or expired pure this compound.

    • Liquid Waste: Solutions containing this compound. Note all solvent components.

    • Contaminated Debris: Items such as weigh boats, paper towels, gloves, or silica gel used in purification that are contaminated with the compound.

  • Segregate Waste Streams: Collect waste containing this compound separately from other chemical waste. It is crucial to segregate waste by type (e.g., organic solvents, aqueous solutions, solid waste) to prevent dangerous reactions.[5][6] Never mix incompatible waste streams.[4]

Phase 2: Containment and Labeling
  • Select a Compatible Container:

    • Use a container that is in good condition, made of a chemically resistant material (e.g., High-Density Polyethylene (HDPE) or glass), and has a secure, leak-proof screw-top cap.[6]

    • Ensure the container is appropriate for the waste type (e.g., a wide-mouth container for solids).

    • Do not overfill the container; a good rule of thumb is to fill it to no more than 90% capacity to allow for expansion.[6]

  • Label the Container Correctly: Proper labeling is a regulatory requirement and essential for safety.[7] The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated name: "this compound."

    • A list of all other components and their approximate percentages (e.g., "Methanol, ~80%").

    • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, dead tree and fish for environmental hazard).

    • The date you first added waste to the container (the "accumulation start date").

Phase 3: Storage and Disposal
  • Store in a Satellite Accumulation Area (SAA):

    • The labeled waste container must be stored in a designated SAA, which should be at or near the point of generation.[6][7]

    • The SAA must be under the control of the laboratory personnel.

    • The container must be kept closed at all times except when adding waste.[2][7]

    • Use secondary containment (such as a spill tray) for all liquid waste containers.[5]

  • Manage Empty Containers: A container that held this compound is not considered empty until it has been properly decontaminated.

    • For this class of toxic chemical, the container must be triple-rinsed.[4]

    • The first rinse should be with a solvent capable of dissolving the compound. This first rinsate must be collected and disposed of as hazardous waste along with your liquid waste stream.[4]

    • Subsequent rinses can then be performed. After thorough rinsing and air-drying, deface or remove the original label, and the container may be discarded as regular trash or recycled, depending on institutional policy.[2]

  • Arrange for Final Disposal:

    • Do not transport hazardous waste yourself.[2]

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for your hazardous waste. Follow their specific procedures for requesting a collection.[2][8]

Disposal Workflow Diagram

To ensure clarity, the following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.

Caption: Disposal workflow for this compound.

By adhering to this structured protocol, you ensure that your laboratory practices are not only scientifically sound but also safe and environmentally responsible. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methyl-3-hydroxymethylindole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a proactive and informed approach to personal protection. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling 5-Methyl-3-hydroxymethylindole, grounded in the established hazard profiles of structurally similar indole derivatives. Our goal is to empower you with the knowledge to work safely, ensuring that your focus remains on scientific advancement.

While specific toxicological data for this compound is not extensively published, a thorough risk assessment can be conducted by examining the Safety Data Sheets (SDS) of analogous compounds like 5-methylindole and other indole derivatives. This principle of "hazard banding" based on structural similarity is a cornerstone of laboratory safety. The consistent classification of related indoles points to a clear set of potential hazards: skin irritation, serious eye irritation, and respiratory irritation.[1][2][3]

Core Hazard Profile: Understanding the Risks

Based on available data for closely related indole compounds, this compound should be handled as a substance that is:

  • A skin irritant (Category 2): Direct contact can cause redness, itching, or inflammation.[1][4]

  • A serious eye irritant (Category 2/2A): Contact with the eyes can lead to significant irritation and potential damage.[2][5]

  • A respiratory tract irritant (Category 3): Inhalation of dust or aerosols may cause coughing, shortness of breath, and irritation of the nose and throat.[1][3]

  • Potentially malodorous: Many indole derivatives are noted for their strong, unpleasant "stench," which can serve as a qualitative indicator of containment failure.[1][6]

These classifications form the logical basis for the multi-layered PPE strategy outlined below.

Essential PPE: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based decision. The following sections detail the necessary equipment and, more importantly, the scientific rationale for its use.

Eye and Face Protection: The First Line of Defense

The eyes are exceptionally vulnerable to chemical splashes and airborne particulates. Standard laboratory practice and regulatory standards mandate robust eye protection.

  • Minimum Requirement: At all times when in the laboratory, wear ANSI Z87.1-compliant or European Standard EN166-compliant safety glasses with side shields.[7]

  • Elevated Risk Scenarios: When handling solutions of this compound or during any transfer process where a splash is possible, upgrade to chemical safety goggles.[8] Goggles provide a complete seal around the eyes, offering superior protection against splashes from any direction.

  • Maximum Protection: For large-volume transfers or procedures with a significant splash or aerosolization risk, a face shield should be worn in addition to chemical safety goggles.[9] The face shield protects the entire face from direct contact.

Causality: Indole derivatives are classified as serious eye irritants.[2][3] Even minor contact can cause persistent irritation, and direct splashes pose a risk of serious damage. The multi-level approach ensures that the protection is commensurate with the risk.

Hand Protection: Preventing Dermal Exposure

The most common route of laboratory chemical exposure is through the skin. Since this compound is presumed to be a skin irritant, selecting the correct gloves is critical.[1]

  • Material Selection: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals. Always inspect gloves for tears or pinholes before use.[6]

  • Best Practice: For prolonged handling or when immersing hands, consider double-gloving. This practice significantly reduces the risk of exposure from an undetected pinhole or tear in the outer glove.

  • Immediate Removal: If a glove becomes contaminated, remove it immediately using the proper technique to avoid touching the outer surface with your bare skin. Wash your hands thoroughly with soap and water afterward.[10]

Causality: The Category 2 skin irritation classification for related compounds means that direct contact can compromise the skin's barrier function, leading to local irritation or potentially allowing the substance to be absorbed.[1] Proper glove selection and use are essential to prevent this.

Body Protection: Shielding Against Contamination

A lab coat is not just a uniform; it is a removable barrier that protects your personal clothing and skin from spills and contamination.

  • Standard Attire: A full-sleeved, buttoned lab coat should be worn at all times.

  • Enhanced Protection: For larger-scale work or where significant spills are possible, a chemically resistant apron worn over the lab coat provides an additional layer of protection.

Causality: Accidental spills can happen during any procedure. A lab coat prevents the chemical from soaking through to your personal clothing and skin, containing the hazard and simplifying decontamination.[10]

Respiratory Protection: Managing Inhalation Risks

Protecting the respiratory tract is paramount, especially when handling fine powders that can become airborne.

  • Primary Engineering Control: The most effective way to prevent respiratory exposure is to handle solid this compound within a certified chemical fume hood.[10] This engineering control removes airborne particulates at the source.

  • When a Respirator is Necessary: If engineering controls are insufficient or unavailable (e.g., cleaning a large spill outside of a hood), respiratory protection is required.

    • For Dusts: A NIOSH-approved N95 (or FFP2 in Europe) disposable particulate respirator is the minimum requirement for protection against airborne dust.[1]

    • Higher Concentrations/Unknowns: In situations with potentially high or unknown concentrations, a half-mask or full-face air-purifying respirator (APR) with particulate filters (P100 type) should be used in accordance with a formal respiratory protection program.[9]

Causality: The classification of related indoles as Category 3 respiratory irritants indicates a direct risk from inhaling dust.[1][3] Powders can easily become aerosolized during weighing and transfer, entering the breathing zone. A fume hood or, secondarily, a respirator, is essential to prevent this exposure.

Operational Plans: From Preparation to Disposal

Proper PPE use extends beyond selection to include correct procedures for use, removal, and disposal.

PPE Selection by Task

The level of PPE should be adapted to the specific task and the quantities of material being handled.

TaskScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing SolidMilligramsSafety GogglesSingle Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Solution Preparation / Transfer< 100 mLSafety GogglesSingle Nitrile GlovesLab CoatRecommended: Chemical Fume Hood
Synthesis / ReactionGramsGoggles & Face ShieldDouble Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Spill Cleanup (Solid)AnyGoggles & Face ShieldDouble Nitrile GlovesLab CoatRequired: N95/FFP2 Respirator (minimum)
Experimental Protocol: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye and Face Protection: Position goggles and/or face shield.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove first. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Lab Coat: Unfasten and roll it away from your body, touching only the inside surface.

  • Eye and Face Protection: Handle by the arms or strap to remove.

  • Respirator (if used): Remove last, handling only by the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[1]

Decision Logic for Respiratory Protection

The following workflow illustrates the decision-making process for selecting appropriate respiratory protection when handling this compound powder.

PPE_Decision_Workflow start Start: Handling This compound (Solid) fume_hood Is the work performed entirely within a certified chemical fume hood? start->fume_hood dust_risk Is there a risk of dust generation (e.g., weighing, transfer)? fume_hood->dust_risk  No no_resp No respirator required. Proceed with caution. fume_hood->no_resp  Yes dust_risk->no_resp  No n95 Use N95/FFP2 particulate respirator. dust_risk->n95  Yes spill Is this an emergency (e.g., large spill)? spill->n95  No apr Use Half/Full Face APR with P100 filters. spill->apr  Yes n95->spill

Caption: Decision workflow for selecting respiratory protection.

Disposal and Decontamination

Proper disposal is the final step in safe handling.

  • Contaminated PPE: Used gloves, disposable lab coats, and respirators should be placed in a sealed bag and disposed of as hazardous chemical waste.[6]

  • Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed waste container and disposed of according to your institution's and local environmental regulations.[1][11] Do not discharge to the environment.[7]

  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE (including respiratory protection), contain and collect the spilled material using an inert absorbent.[6] Place it in a sealed container for disposal.

By integrating this comprehensive PPE strategy into your standard operating procedures, you build a culture of safety that protects you, your colleagues, and your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3-hydroxymethylindole
Reactant of Route 2
Reactant of Route 2
5-Methyl-3-hydroxymethylindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.